Fmoc-D-3-thienylalanine
Descripción
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Structure
3D Structure
Propiedades
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-thiophen-3-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO4S/c24-21(25)20(11-14-9-10-28-13-14)23-22(26)27-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-10,13,19-20H,11-12H2,(H,23,26)(H,24,25)/t20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSBZJMRHROCYGY-HXUWFJFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CSC=C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CSC=C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physicochemical Properties of Fmoc-D-3-thienylalanine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Fmoc-D-3-thienylalanine is a non-proteinogenic amino acid derivative that serves as a crucial building block in solid-phase peptide synthesis (SPPS). The incorporation of this unnatural amino acid can introduce unique structural and functional properties to peptides, making it a valuable tool in drug discovery and development. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a workflow for its application in peptide synthesis.
Core Physicochemical Data
The fundamental physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and application in synthetic protocols.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₂H₁₉NO₄S | [1] |
| Molecular Weight | 393.46 g/mol | [1] |
| CAS Number | 220497-90-5 | [1] |
| Appearance | Off-white crystalline powder | [1] |
| Melting Point | 184.2 °C | [1] |
| Storage Temperature | 2-8°C | [2] |
Solubility Profile
The solubility of this compound is a critical parameter for its use in peptide synthesis, particularly for ensuring efficient coupling reactions. The bulky and hydrophobic fluorenylmethyloxycarbonyl (Fmoc) group significantly influences its solubility.
| Solvent | Solubility | Notes | Reference(s) |
| N,N-Dimethylformamide (DMF) | Soluble | Commonly used as a primary solvent in Fmoc-SPPS. | [3] |
| N-Methyl-2-pyrrolidone (NMP) | Soluble | An alternative polar aprotic solvent for SPPS. | [3] |
| Dimethyl sulfoxide (DMSO) | Soluble | A strong polar aprotic solvent. | [4] |
| Dichloromethane (DCM) | Moderately Soluble | Often used for resin swelling and some coupling reactions. | [3] |
| Tetrahydrofuran (THF) | Moderately Soluble | Can be used, sometimes in mixtures. | [3] |
| Water | Sparingly Soluble | The hydrophobic nature of the Fmoc group limits aqueous solubility. | [3][4] |
Spectroscopic Properties
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Expected Chemical Shifts (δ, ppm) | Notes |
| ¹H NMR | 7.0 - 8.0 | Aromatic protons of the fluorenyl and thienyl groups. |
| 4.0 - 5.0 | Protons of the fluorenylmethyloxycarbonyl (Fmoc) group (CH and CH₂). | |
| 3.0 - 4.0 | α- and β-protons of the alanine backbone. | |
| 10.0 - 13.0 | Carboxylic acid proton (may be broad and exchangeable). | |
| ¹³C NMR | 170 - 180 | Carboxyl carbon. |
| 155 - 160 | Carbonyl carbon of the Fmoc group. | |
| 110 - 150 | Aromatic carbons of the fluorenyl and thienyl groups. | |
| 40 - 70 | Aliphatic carbons of the Fmoc group and the alanine backbone. |
Infrared (IR) Spectroscopy
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |
| O-H (Carboxylic Acid) | 3300 - 2500 (broad) | Stretching |
| N-H (Amide) | 3300 - 3100 | Stretching |
| C-H (Aromatic) | 3100 - 3000 | Stretching |
| C-H (Aliphatic) | 3000 - 2850 | Stretching |
| C=O (Carboxylic Acid) | 1760 - 1690 | Stretching |
| C=O (Urethane) | 1730 - 1680 | Stretching |
| C=C (Aromatic) | 1600 - 1450 | Stretching |
Mass Spectrometry (MS)
| Ionization Mode | Expected m/z | Notes |
| Electrospray Ionization (ESI) | [M+H]⁺ ≈ 394.1 | Positive ion mode. |
| [M-H]⁻ ≈ 392.1 | Negative ion mode. | |
| [M+Na]⁺ ≈ 416.1 | Common sodium adduct. |
Experimental Protocols
The following sections detail the methodologies for determining the key physicochemical properties of this compound.
Melting Point Determination
The melting point is determined using a capillary melting point apparatus.[5][6][7][8]
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered.[5] The powder is then packed into a capillary tube to a height of 1-2 mm by tapping the sealed end of the tube on a hard surface.[9]
-
Measurement: The capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The sample is heated at a steady rate. For an unknown compound, a rapid initial heating can determine an approximate melting range.[6] Subsequently, a new sample is heated slowly (1-2°C per minute) as the temperature approaches the expected melting point.[9]
-
Observation: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.[7]
Solubility Determination (HPLC Method)
This protocol provides a quantitative method for determining the solubility of this compound in various solvents.[3]
-
Preparation of Saturated Solutions: An excess amount of this compound is added to a known volume of the chosen solvent in a sealed vial.
-
Equilibration: The mixture is agitated at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.[3]
-
Separation of Undissolved Solid: The vial is centrifuged at high speed to pellet the undissolved solid.[3]
-
Sample Preparation for Analysis: A known volume of the supernatant is carefully withdrawn and diluted with a suitable solvent to a concentration within the linear range of a pre-established HPLC calibration curve.[3]
-
HPLC Analysis: The diluted sample is injected into an HPLC system equipped with a UV detector and a reverse-phase C18 column. A suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA) is used for separation. The this compound peak is detected by UV absorbance at approximately 265 nm or 301 nm.[3]
-
Quantification: The concentration of this compound in the diluted sample is determined by comparing its peak area to the calibration curve. The original concentration in the saturated solution is then calculated, which represents the solubility.[3]
Spectroscopic Analysis
NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer.[10]
-
Data Processing: The resulting free induction decay (FID) is Fourier transformed, and the spectra are phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
FTIR Spectroscopy
-
Sample Preparation: A small amount of the solid sample is mixed with KBr powder and pressed into a pellet, or analyzed as a thin film on a suitable window (e.g., NaCl or KBr plates). For solution-state analysis, the compound is dissolved in a suitable solvent, and the spectrum is recorded in a liquid cell.[11]
-
Data Acquisition: The FTIR spectrum is recorded over a range of approximately 4000-400 cm⁻¹. A background spectrum of the empty sample holder or the pure solvent is also recorded.
-
Data Processing: The background spectrum is subtracted from the sample spectrum to obtain the final absorbance or transmittance spectrum.
Mass Spectrometry (ESI-MS)
-
Sample Preparation: A dilute solution of this compound is prepared in a solvent compatible with electrospray ionization, typically a mixture of acetonitrile and water, often with a small amount of formic acid or ammonium acetate to promote ionization.[12]
-
Data Acquisition: The solution is infused into the ESI source of a mass spectrometer. Mass spectra are acquired in both positive and negative ion modes over an appropriate m/z range.
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and other common adducts.[12]
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is primarily used as a building block in Fmoc-based SPPS. The general workflow for incorporating this amino acid into a growing peptide chain is illustrated below.[13][14]
Figure 1: General workflow for Fmoc-based solid-phase peptide synthesis.
Experimental Protocol for SPPS Incorporation
This protocol outlines the manual incorporation of an Fmoc-protected amino acid, such as this compound, into a peptide sequence on a solid support.[13][15]
-
Resin Swelling: The appropriate resin (e.g., Rink Amide resin for a C-terminal amide) is placed in a reaction vessel and swollen in DMF for at least 30 minutes. The DMF is then drained.[13]
-
Fmoc Deprotection: A solution of 20% piperidine in DMF is added to the resin and agitated for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. This step is repeated once. The resin is then thoroughly washed with DMF.[14]
-
Amino Acid Coupling: In a separate vial, this compound (typically 3-5 equivalents relative to the resin loading) is pre-activated with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF. This activated amino acid solution is then added to the deprotected resin. The reaction is agitated for 1-2 hours at room temperature. The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test.
-
Washing: After the coupling is complete, the resin is thoroughly washed with DMF to remove excess reagents and byproducts.
-
Cycle Repetition: Steps 2-4 are repeated for each subsequent amino acid to be added to the peptide sequence.
-
Final Cleavage and Deprotection: After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.[13][14]
-
Purification: The crude peptide is precipitated from the cleavage mixture, typically with cold diethyl ether, and then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[13]
This guide provides a foundational understanding of the physicochemical properties of this compound and its application in peptide synthesis. Researchers are encouraged to use the provided protocols as a starting point and optimize them for their specific experimental conditions.
References
- 1. Fmoc-d-3-(3-thienyl)alanine | CAS 220497-90-5 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. thinksrs.com [thinksrs.com]
- 9. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 10. rsc.org [rsc.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 15. chem.uci.edu [chem.uci.edu]
A Technical Guide to Fmoc-D-3-thienylalanine for Drug Discovery and Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Fmoc-D-3-thienylalanine is a crucial building block in the field of peptide chemistry, offering unique structural and functional properties for the synthesis of novel peptides and peptidomimetics. This technical guide provides an in-depth overview of its chemical structure, molecular properties, and its application in solid-phase peptide synthesis (SPPS).
Chemical Structure and Properties
This compound is a derivative of the non-proteinogenic amino acid D-3-thienylalanine, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group on its alpha-amino group. The presence of the thiophene ring in the side chain introduces unique steric and electronic properties that can influence the conformation and biological activity of the resulting peptides.
Chemical Structure:
(A 2D chemical structure image would be placed here in a full whitepaper)
Quantitative Data Summary:
| Property | Value | Reference |
| Molecular Weight | 393.46 g/mol | [1][2] |
| Molecular Formula | C22H19NO4S | [1][2][3] |
| CAS Number | 220497-90-5 | [1][2][3][4] |
| Appearance | Off-white to white crystalline powder | [1] |
| Purity (Typical) | ≥98% (HPLC) | |
| Melting Point | 184.2 °C | [1] |
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
The following is a generalized protocol for the incorporation of this compound into a peptide sequence using manual Fmoc-based solid-phase peptide synthesis. The specific resin and coupling reagents may be varied based on the desired C-terminal modification and the specific peptide sequence.
Materials:
-
This compound
-
Rink Amide resin (or other suitable resin)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF)
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))
-
Reaction vessel
-
Shaker
Methodology:
-
Resin Swelling: The resin is placed in the reaction vessel and washed with DMF to induce swelling, which is crucial for reaction efficiency. This is typically done for 15-30 minutes.
-
Fmoc Deprotection: The Fmoc protecting group on the resin's terminal amino acid is removed by treating it with a 20% piperidine solution in DMF. This reaction is typically carried out for 15-30 minutes and exposes the free amine for the subsequent coupling step. The resin is then washed thoroughly with DMF to remove residual piperidine.
-
Amino Acid Activation: In a separate vial, this compound (typically 3-5 equivalents relative to the resin loading) is dissolved in DMF. A coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) are added to activate the carboxylic acid group of the amino acid.
-
Coupling: The activated this compound solution is added to the reaction vessel containing the deprotected resin. The mixture is agitated for 1-2 hours to allow for the formation of the peptide bond. The completion of the coupling reaction can be monitored using a colorimetric test such as the Kaiser test.
-
Washing: After the coupling step, the resin is washed extensively with DMF and DCM to remove any unreacted reagents and byproducts.
-
Chain Elongation: Steps 2-5 are repeated for each subsequent amino acid in the desired peptide sequence.
-
Final Fmoc Deprotection: Once the peptide sequence is complete, the final Fmoc group on the N-terminal amino acid is removed using the same deprotection procedure as in step 2.
-
Cleavage and Side-Chain Deprotection: The synthesized peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed by treating the resin with a cleavage cocktail. This reaction is typically performed for 2-3 hours at room temperature.
-
Peptide Precipitation and Purification: The cleaved peptide is precipitated from the cleavage cocktail using cold diethyl ether, collected by centrifugation, and then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualized Workflow: Fmoc-Based Solid-Phase Peptide Synthesis
The following diagram illustrates the cyclical nature of the Fmoc-based solid-phase peptide synthesis process.
Caption: Workflow of Fmoc-based solid-phase peptide synthesis.
This guide provides a foundational understanding of this compound for its application in peptide synthesis. Researchers should consult specialized literature for troubleshooting and optimization of protocols for specific peptide sequences.
References
An In-depth Technical Guide to the Synthesis and Purification of Fmoc-D-3-thienylalanine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of N-α-(9-Fluorenylmethoxycarbonyl)-D-3-thienylalanine (Fmoc-D-3-thienylalanine), a non-proteinogenic amino acid analog crucial for the development of novel peptide-based therapeutics. The incorporation of this building block can introduce unique structural and electronic properties into peptides, potentially enhancing their biological activity, stability, and selectivity.
Introduction
This compound is a derivative of the amino acid alanine, where a hydrogen atom on the β-carbon is replaced by a 3-thienyl group, and the α-amino group is protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group. The D-configuration at the α-carbon is often introduced to increase resistance to enzymatic degradation. The thiophene ring, a sulfur-containing aromatic heterocycle, can influence the electronic properties and conformational preferences of the resulting peptide. This guide details a representative solution-phase synthesis and subsequent purification of this valuable compound.
Synthesis of this compound
The primary route for the synthesis of this compound involves the protection of the α-amino group of D-3-thienylalanine with an Fmoc reagent. The most common and efficient methods utilize either 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl) under basic conditions. The following protocol is a representative procedure adapted from standard methods for the Fmoc protection of amino acids.
Synthesis Workflow
Solubility of Fmoc-D-3-thienylalanine in common organic solvents.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Fmoc-D-3-thienylalanine in common organic solvents. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on providing qualitative solubility information and a detailed experimental protocol for researchers to determine precise solubility parameters in their own laboratory settings.
Introduction to this compound and its Solubility
This compound is a non-proteinogenic amino acid derivative widely used in solid-phase peptide synthesis (SPPS). The fluorenylmethyloxycarbonyl (Fmoc) protecting group is crucial for the stepwise assembly of peptides. The solubility of Fmoc-amino acids is a critical factor in peptide synthesis, directly impacting coupling efficiency and the purity of the final peptide product. Inadequate solubility can lead to poor reaction kinetics and the formation of deletion sequences.
Qualitative assessments indicate that this compound is soluble in polar aprotic solvents commonly used in peptide synthesis and is insoluble in water.[1]
Qualitative Solubility Data
| Solvent | Chemical Formula | Type | Expected Solubility | Notes |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Soluble to Highly Soluble | The most common and effective solvent for dissolving Fmoc-amino acids for SPPS. |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Soluble to Highly Soluble | A strong solvent for many Fmoc-amino acids, often used to prepare stock solutions.[1] |
| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | Polar Aprotic | Soluble to Highly Soluble | An alternative to DMF, sometimes with higher solvating power for hydrophobic peptides. |
| Dichloromethane (DCM) | CH₂Cl₂ | Nonpolar | Sparingly Soluble to Insoluble | Generally a poor solvent for Fmoc-amino acids and is more commonly used for washing steps. |
| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Sparingly Soluble | Can be used, sometimes in mixtures, but is generally less effective than DMF or NMP. |
| Acetonitrile (ACN) | C₂H₃N | Polar Aprotic | Sparingly Soluble | Used as a component of the mobile phase in HPLC analysis, but not a primary solvent for dissolution in SPPS. |
| Water | H₂O | Polar Protic | Insoluble | The hydrophobic Fmoc group significantly limits solubility in aqueous solutions.[1] |
Experimental Protocol for Quantitative Solubility Determination
For applications requiring precise knowledge of solubility, it is essential to determine this empirically. The following protocol outlines a general and robust method for determining the quantitative solubility of this compound in a given solvent using High-Performance Liquid Chromatography (HPLC).
Materials and Equipment
-
This compound
-
Selected organic solvents (e.g., DMF, NMP, DMSO)
-
Analytical balance
-
Vortex mixer
-
Thermostatic agitator (e.g., shaker or rotator)
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reverse-phase C18 column
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Experimental Workflow
The following diagram illustrates the workflow for the experimental determination of solubility.
Step-by-Step Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.
-
Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
Centrifuge the vial at high speed to pellet the undissolved solid.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw a known volume of the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the HPLC calibration curve.
-
-
HPLC Analysis:
-
Inject the diluted sample into the HPLC system.
-
Use a reverse-phase C18 column and a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA).
-
Detect the this compound peak by UV absorbance at a characteristic wavelength (e.g., 265 nm or 301 nm).
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Inject the standard solutions into the HPLC to generate a calibration curve of peak area versus concentration.
-
Determine the concentration of this compound in the diluted sample by comparing its peak area to the calibration curve.
-
Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility.
-
Conclusion
While specific quantitative solubility data for this compound in common organic solvents is not extensively documented, its qualitative solubility profile is similar to other Fmoc-protected amino acids, with good solubility in polar aprotic solvents like DMF and DMSO. For research and development applications requiring precise solubility values, the provided experimental protocol offers a reliable method for empirical determination. Understanding and quantifying the solubility of this reagent is a critical step in the optimization of solid-phase peptide synthesis, leading to improved coupling efficiencies and higher purity of the final peptide product.
References
A Comprehensive Technical Guide to Fmoc-D-3-thienylalanine for Advanced Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of (R)-N-(9-Fluorenylmethoxycarbonyl)-3-(3-thienyl)alanine, commonly known as Fmoc-D-3-thienylalanine. This non-natural amino acid derivative is a critical building block in solid-phase peptide synthesis (SPPS), offering unique structural and electronic properties beneficial for drug discovery and development.
Core Compound Data
This compound is a derivative of the D-isomer of 3-(3-thienyl)alanine, protected at the alpha-amino group by a fluorenylmethoxycarbonyl (Fmoc) group.[1] This protection strategy is fundamental to modern peptide synthesis, allowing for controlled, sequential addition of amino acids to a growing peptide chain.[1]
Physicochemical Properties
A summary of the key quantitative data for this compound is presented below for easy reference and comparison.
| Property | Value | References |
| CAS Number | 220497-90-5 | [2][3][4][5][6][7] |
| Molecular Formula | C₂₂H₁₉NO₄S | [2][3][7] |
| Molecular Weight | 393.46 g/mol | [2][4] |
| Appearance | Off-white to white crystalline powder | [2][4] |
| Melting Point | 184.2 °C | [2][4] |
| Purity | ≥97% (HPLC) is standard for synthesis | [1][8] |
| Solubility | Soluble in organic solvents such as DMF and DMSO; insoluble in water. | [4] |
| Storage Conditions | 0 - 8 °C | [8][9] |
Applications in Research and Drug Development
The incorporation of the 3-thienyl side chain introduces a sulfur-containing aromatic heterocycle, which can significantly influence the conformational preferences and electronic distribution of a peptide.[10] This modification can lead to:
-
Enhanced Biological Activity : The unique structure can improve binding affinities to biological targets.[8][9][10]
-
Increased Stability : The D-configuration provides resistance to enzymatic degradation, enhancing the peptide's in vivo stability.[10]
-
Novel Therapeutic Agents : It is a valuable component in the synthesis of innovative peptide-based drugs, including enzyme inhibitors and receptor modulators.[4][8][9]
Experimental Protocols
The primary application of this compound is in Fmoc-based Solid-Phase Peptide Synthesis (SPPS). Below is a generalized, detailed protocol for the incorporation of this amino acid into a peptide sequence on a resin support.
Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) Cycle
This protocol outlines the key steps for coupling this compound to a resin-bound peptide chain.
1. Resin Preparation:
-
Select a suitable resin based on the desired C-terminal functionality (e.g., Rink Amide resin for a C-terminal amide).[11]
-
Place the resin in a reaction vessel and swell it in N,N-Dimethylformamide (DMF) for at least 30-60 minutes.[11][12]
2. Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a solution of 20% piperidine in DMF to the resin to remove the Fmoc protecting group from the N-terminus of the resin-bound peptide.[11][12]
-
Agitate the mixture for 5-10 minutes. Drain the solution.[12][13]
-
Repeat the piperidine treatment for another 10 minutes to ensure complete deprotection.[12]
-
Wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine.[12]
3. Amino Acid Activation and Coupling:
-
In a separate vial, dissolve this compound (typically 3-5 equivalents relative to the resin loading) and a coupling agent (e.g., HBTU, HATU, or HCTU; 3-4.5 equivalents) in DMF.[11][12]
-
Add a base, such as N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) (typically 8-10 equivalents), to the amino acid solution to activate it.[11][12]
-
Immediately add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Agitate the mixture for 1-2 hours at room temperature to allow the coupling reaction to proceed.[12]
-
Monitoring : The completion of the coupling reaction can be monitored using a qualitative method like the Kaiser test.
4. Washing:
-
After the coupling period, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and by-products.[11][12]
This cycle of deprotection, coupling, and washing is repeated for each subsequent amino acid in the desired peptide sequence.
5. Cleavage and Final Deprotection:
-
Once the peptide synthesis is complete, the peptide is cleaved from the resin support.
-
For a resin like 2-chlorotrityl, a mild cleavage cocktail such as hexafluoroisopropanol (HFIP) in Dichloromethane (DCM) can be used.[13]
-
For other resins, a stronger cleavage cocktail, typically containing Trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane (TIS) (e.g., TFA/TIS/H₂O 95:2.5:2.5), is used to cleave the peptide and remove side-chain protecting groups.[12]
-
The crude peptide is then precipitated with cold diethyl ether, purified (typically by RP-HPLC), and characterized (e.g., by ESI-MS).[12]
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of a single coupling cycle in Solid-Phase Peptide Synthesis using this compound.
Caption: Workflow for one cycle of Solid-Phase Peptide Synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. Fmoc-d-3-(3-thienyl)alanine | CAS 220497-90-5 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. pschemicals.com [pschemicals.com]
- 4. chembk.com [chembk.com]
- 5. 220497-90-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. This compound | 220497-90-5 [chemicalbook.com]
- 7. This compound | VSNCHEM [vsnchem.com]
- 8. chemimpex.com [chemimpex.com]
- 9. chemimpex.com [chemimpex.com]
- 10. nbinno.com [nbinno.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. benchchem.com [benchchem.com]
- 13. chempep.com [chempep.com]
Technical Guide: ¹H and ¹³C NMR Data for Fmoc-D-3-thienylalanine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for Fmoc-D-3-thienylalanine. Due to the proprietary nature of spectral data for commercially available compounds, specific, experimentally-derived chemical shifts and coupling constants for this compound are not publicly available in the reviewed literature. However, this guide offers a detailed, generalized experimental protocol for the acquisition of such data, based on established methods for analogous Fmoc-protected amino acids. Furthermore, representative data tables are presented to illustrate the expected format and type of information that would be obtained from such an analysis.
Data Presentation
While specific experimental data for this compound is not available, the following tables have been structured to organize the anticipated ¹H and ¹³C NMR data. The data for the Fmoc group is relatively consistent across different amino acid derivatives and is included for reference. The expected resonances for the D-3-thienylalanine portion are based on the analysis of similar structures.
Table 1: Expected ¹H NMR Data for this compound
| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Assignment |
| ~7.77 | d | ~7.5 | 2H, Fmoc (aromatic) |
| ~7.60 | d | ~7.5 | 2H, Fmoc (aromatic) |
| ~7.40 | t | ~7.4 | 2H, Fmoc (aromatic) |
| ~7.31 | t | ~7.4 | 2H, Fmoc (aromatic) |
| ~7.2-7.3 | m | - | 1H, Thienyl |
| ~7.0-7.1 | m | - | 2H, Thienyl |
| ~5.5-5.8 | d | - | 1H, NH |
| ~4.6-4.8 | m | - | 1H, α-CH |
| ~4.4-4.5 | d | ~6.8 | 2H, Fmoc-CH₂ |
| ~4.2-4.3 | t | ~6.8 | 1H, Fmoc-CH |
| ~3.2-3.4 | m | - | 2H, β-CH₂ |
Table 2: Expected ¹³C NMR Data for this compound
| Chemical Shift (δ ppm) | Assignment |
| ~173-176 | C=O (acid) |
| ~156 | C=O (carbamate) |
| ~144 | 2C, Fmoc (aromatic Cq) |
| ~141 | 2C, Fmoc (aromatic Cq) |
| ~138 | Thienyl (aromatic Cq) |
| ~128 | 2C, Fmoc (aromatic CH) |
| ~127.5 | 2C, Fmoc (aromatic CH) |
| ~127 | Thienyl (aromatic CH) |
| ~126 | Thienyl (aromatic CH) |
| ~125 | 2C, Fmoc (aromatic CH) |
| ~122 | Thienyl (aromatic CH) |
| ~120 | 2C, Fmoc (aromatic CH) |
| ~67 | Fmoc-CH₂ |
| ~55 | α-CH |
| ~47 | Fmoc-CH |
| ~32 | β-CH₂ |
Experimental Protocols
The following is a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound, based on protocols for similar Fmoc-protected amino acids.[1]
1. Sample Preparation:
-
Compound: this compound (ensure high purity, >98%).
-
Solvent: Deuterated methanol (CD₃OD) or deuterated dimethyl sulfoxide (DMSO-d₆) are suitable solvents. CD₃OD is often preferred for better dissolution of Fmoc-amino acids.
-
Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.
-
Procedure:
-
Weigh the desired amount of this compound directly into a clean, dry vial.
-
Add the deuterated solvent and gently vortex or sonicate until the solid is completely dissolved.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
2. NMR Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., Bruker 400 MHz or higher) equipped with a broadband probe.
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C), for all measurements to ensure consistency.[1]
-
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Approximately 16 ppm, centered around 6 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16 to 64 scans, depending on the concentration.
-
Processing: Apply an exponential window function with a line broadening of 0.3 Hz before Fourier transformation.
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Approximately 200 ppm, centered around 100 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 to 4096 scans, as ¹³C has a low natural abundance.
-
Processing: Apply an exponential window function with a line broadening of 1-2 Hz before Fourier transformation.
-
3. Data Analysis:
-
Referencing: Chemical shifts (δ) for both ¹H and ¹³C spectra should be referenced to the residual solvent peak (CD₃OD: δH = 3.31 ppm, δC = 49.0 ppm; DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm).
-
Peak Assignment: Assign peaks based on their chemical shifts, multiplicities (singlet, doublet, triplet, multiplet), and coupling constants (J). 2D NMR experiments such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be used for unambiguous assignments.
-
Reporting: Report chemical shifts in parts per million (ppm) and coupling constants in Hertz (Hz).[1]
Visualization
The following diagram illustrates a generalized workflow for the acquisition and analysis of NMR data for a compound like this compound.
Caption: General workflow for NMR data acquisition and analysis.
References
A Deep Dive into the Stereoisomers of Fmoc-3-Thienylalanine: A Technical Guide for Researchers
For Immediate Release
[City, State] – [Date] – In the intricate world of peptide synthesis and drug development, the chirality of amino acid building blocks plays a pivotal role in the biological activity, stability, and therapeutic efficacy of the final peptide. This technical guide provides an in-depth analysis of the key differences between Fmoc-D-3-thienylalanine and its naturally occurring L-isomer, offering a crucial resource for researchers, scientists, and professionals in the field of drug discovery.
Introduction: The Significance of Chirality in Peptide Science
The spatial arrangement of atoms in a molecule, known as stereochemistry, is a fundamental concept in chemistry and biology. Enantiomers, which are non-superimposable mirror images of each other, can exhibit remarkably different biological properties. In peptide science, the substitution of a canonical L-amino acid with its D-enantiomer can profoundly impact the peptide's structure, function, and metabolic fate. This guide focuses on Fmoc-3-thienylalanine, a non-proteinogenic amino acid derivative widely used in the synthesis of peptidomimetics and novel therapeutic agents. The thienyl group, a sulfur-containing aromatic ring, introduces unique electronic and steric properties that can influence biological interactions.[1]
Physicochemical Properties: A Comparative Analysis
While both this compound and Fmoc-L-3-thienylalanine share the same molecular formula and weight, their distinct three-dimensional structures give rise to differences in their physical properties. A summary of these properties is presented in the table below.
| Property | This compound | Fmoc-L-3-thienylalanine |
| Synonyms | (R)-N-Fmoc-3-thienylalanine, Fmoc-D-Thi-OH | (S)-N-Fmoc-3-thienylalanine, Fmoc-L-Thi-OH |
| CAS Number | 220497-90-5 | 186320-06-9 |
| Molecular Formula | C₂₂H₁₉NO₄S | C₂₂H₁₉NO₄S |
| Molecular Weight | 393.46 g/mol | 393.4 g/mol |
| Appearance | Off-white to white crystalline powder | Pale white to white solid/powder |
| Melting Point | 184.2 °C | 176 - 182 °C |
| Optical Rotation | Not consistently reported | [α]D²⁰ = -31 ± 3 ° (c=1 in DMF)[1] |
Note: The reported values, especially for melting points, may vary slightly between different suppliers and analytical conditions.
Core Biological Difference: Resistance to Proteolytic Degradation
The most significant and functionally relevant distinction between peptides synthesized with this compound and those with its L-isomer lies in their stability against enzymatic degradation. Proteases, the enzymes responsible for breaking down proteins and peptides, are highly stereospecific and primarily recognize and cleave peptide bonds involving L-amino acids.
Incorporating D-amino acids, such as D-3-thienylalanine, into a peptide sequence renders the adjacent peptide bonds resistant to proteolysis. This increased stability can lead to a longer in-vivo half-life of the peptide therapeutic, enhancing its bioavailability and duration of action. While specific quantitative data on the proteolytic stability of peptides containing D- versus L-3-thienylalanine is not extensively published, the general principle of D-amino acid-conferred protease resistance is a well-established strategy in drug development.
dot
Caption: Impact of stereochemistry on peptide stability.
Experimental Protocols
Chiral Separation by High-Performance Liquid Chromatography (HPLC)
The enantiomeric purity of Fmoc-3-thienylalanine and the successful incorporation of the desired isomer into a peptide can be verified using chiral HPLC.
Objective: To separate and quantify the D- and L-enantiomers of Fmoc-3-thienylalanine.
Methodology:
-
Column: A chiral stationary phase (CSP) column is essential. Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are often effective for separating Fmoc-amino acid enantiomers.
-
Mobile Phase: A typical mobile phase consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid (TFA) or formic acid). The exact ratio will need to be optimized for baseline separation.
-
Flow Rate: A flow rate of 0.5 - 1.0 mL/min is generally used.
-
Detection: UV detection at a wavelength where the Fmoc group absorbs strongly (e.g., 265 nm or 301 nm).
-
Sample Preparation: Dissolve a small amount of the Fmoc-3-thienylalanine sample in the mobile phase or a compatible solvent.
-
Analysis: Inject the sample onto the HPLC system. The two enantiomers will elute at different retention times. The peak area can be used to determine the enantiomeric excess (e.e.) of the sample.
dot
Caption: General workflow for chiral HPLC analysis.
Spectroscopic Characterization
4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
While ¹H and ¹³C NMR spectra of the two enantiomers will be identical in an achiral solvent, the use of a chiral solvating agent or a chiral derivatizing agent can lead to distinguishable spectra, allowing for the determination of enantiomeric purity.
4.2.2. Circular Dichroism (CD) Spectroscopy:
CD spectroscopy is a powerful technique for distinguishing between enantiomers. Enantiomers will produce mirror-image CD spectra. This technique can be used to confirm the absolute configuration of the purified enantiomer. An L-amino acid derivative will typically exhibit a CD spectrum that is opposite in sign to that of its D-counterpart.
Impact on Signaling Pathways and Drug Development
Currently, there is a lack of specific, publicly available research detailing the differential effects of this compound versus its L-isomer on specific cellular signaling pathways. The primary application and a key consideration for drug development professionals is the enhanced proteolytic stability conferred by the D-isomer. This property is of paramount importance for developing peptide-based drugs with improved pharmacokinetic profiles. The choice between the D- and L-isomer will ultimately depend on the specific therapeutic target and the desired properties of the final peptide drug.
dot
Caption: Decision logic for isomer selection in drug development.
Conclusion
The choice between this compound and Fmoc-L-3-thienylalanine is a critical decision in the design and synthesis of novel peptides for therapeutic applications. The fundamental difference in their stereochemistry leads to a profound divergence in their biological stability. The D-isomer offers the significant advantage of resistance to proteolytic degradation, a key attribute for enhancing the in-vivo half-life of peptide drugs. This technical guide provides a foundational understanding of these differences and outlines key experimental approaches for their characterization and analysis, empowering researchers to make informed decisions in their drug discovery and development endeavors.
References
Thienylalanine in Drug Discovery: A Technical Guide to a Versatile Phenylalanine Bioisostere
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of modern medicinal chemistry, the strategic modification of lead compounds is paramount to enhancing therapeutic efficacy and overcoming pharmacological limitations. Bioisosteric replacement, a cornerstone of rational drug design, involves substituting specific atoms or groups within a molecule with alternatives that possess similar physicochemical properties, thereby modulating its biological activity. Thienylalanine, a non-proteinogenic amino acid, has emerged as a highly effective bioisostere for phenylalanine. Its unique thiophene ring offers distinct electronic and steric properties that can profoundly influence a molecule's interaction with its biological target. This technical guide provides a comprehensive overview of the applications of thienylalanine in drug discovery, focusing on its role in the development of enzyme inhibitors, G protein-coupled receptor (GPCR) ligands, and antimicrobial peptides. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to equip researchers with the foundational knowledge to leverage thienylalanine in their drug development programs.
Introduction: The Role of Thienylalanine as a Phenylalanine Bioisostere
Phenylalanine is a crucial amino acid frequently involved in the binding of endogenous ligands to their receptors and substrates to their enzymes. The aromatic phenyl ring of phenylalanine often participates in vital hydrophobic and π-π stacking interactions within binding pockets. Thienylalanine, which substitutes the phenyl ring with a thiophene ring, serves as an excellent bioisostere.[1] The sulfur atom in the thiophene ring alters the electronic distribution and introduces a potential site for hydrogen bonding, which can lead to modified binding affinities and selectivities.[2] This substitution can enhance biological activity, improve metabolic stability, and alter pharmacokinetic profiles.[3]
dot
Caption: Bioisosteric replacement of phenylalanine with thienylalanine.
Core Applications in Drug Discovery
The versatility of thienylalanine has been demonstrated in several therapeutic areas. Its incorporation into small molecules and peptides has led to the development of novel enzyme inhibitors, potent GPCR ligands, and enhanced antimicrobial agents.
Enzyme Inhibition
Thienylalanine's structural similarity to phenylalanine allows it to be incorporated into inhibitor scaffolds that target the active sites of various enzymes.
ACE is a key enzyme in the renin-angiotensin system, which regulates blood pressure. A novel sulfur-containing ACE inhibitor, 3-thienylalanine-ornithine-proline (TOP), has been developed.[4] In this tripeptide, the thienylalanine residue plays a crucial role in binding to the active site of ACE. Unlike captopril, which contains a free sulfhydryl group, the thiophene ring in TOP may act as a free radical scavenger in addition to chelating the zinc ion in the ACE active site.[4][5] This modification is suggested to contribute to a longer duration of action by avoiding early oxidation.[4]
dot
Caption: Inhibition of Angiotensin-Converting Enzyme (ACE) by TOP.
Quantitative Data: ACE Inhibition
| Compound | Administration | Dose | Effect on Systolic Blood Pressure (SHR rats) | Duration of Action | Reference |
| TOP | Acute oral | 5 mg/kg | Significantly lowered | 18 ± 0.5 hours | [4] |
| Captopril | Acute oral | 20 mg/kg | Significantly lowered | 16 ± 0.5 hours | [4] |
| TOP | Chronic oral (7 days) | 5 mg/kg (twice daily) | Lowered from 189.1 ± 2.5 to 161.7 ± 2.6 mm Hg | N/A | [4] |
G Protein-Coupled Receptor (GPCR) Ligand Design
GPCRs are a large family of transmembrane receptors that are major drug targets. Peptide hormones and neurotransmitters that contain phenylalanine are often ligands for these receptors. Replacing phenylalanine with thienylalanine in these peptides can modulate their binding affinity and signaling properties.
Oxytocin and vasopressin are closely related peptide hormones with critical physiological roles. The substitution of amino acids in their sequences has been a strategy to develop analogues with altered selectivity and activity. For instance, the introduction of L- or D-β-(2-thienyl)-alanine at position 9 of oxytocin has been explored to create novel analogues.[6] While specific quantitative binding affinity data for these particular analogues is not detailed in the cited literature, the general principle is that such modifications can influence the peptide's conformation and interaction with the oxytocin and vasopressin receptors, potentially leading to antagonists with improved selectivity.[6]
Caption: A typical workflow for thienylalanine-based drug discovery.
Solid-Phase Peptide Synthesis (SPPS) of a Thienylalanine-Containing Peptide
This protocol describes the manual Fmoc/tBu solid-phase synthesis of a generic peptide incorporating thienylalanine.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-L-thienylalanine)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Diisopropylethylamine (DIPEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (3 equivalents relative to resin substitution) and HBTU (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the mixture.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
Wash the resin with DMF and DCM.
-
-
Repeat: Repeat steps 2 and 3 for each amino acid in the peptide sequence, incorporating Fmoc-L-thienylalanine at the desired position.
-
Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
-
Precipitation and Purification:
-
Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide, wash with ether, and air dry.
-
Purify the peptide by reverse-phase HPLC.
-
Confirm the identity and purity by mass spectrometry.
-
In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay
This protocol is adapted for a colorimetric assay to determine the IC50 of an inhibitor like TOP. [3] Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-His-Leu (HHL) as substrate
-
Phosphate buffer (pH 8.3)
-
Trichloro-triazine (TT) in dioxane
-
Test inhibitor (e.g., TOP) dissolved in buffer
-
96-well microplate and reader
Procedure:
-
Preparation: Prepare serial dilutions of the test inhibitor (e.g., TOP) in phosphate buffer.
-
Enzyme-Inhibitor Incubation: In a 96-well plate, add 40 µL of the inhibitor dilution (or buffer for control) to 20 µL of ACE solution (100 mU/mL). Incubate at 37°C for 5 minutes.
-
Enzymatic Reaction:
-
Add 100 µL of HHL solution (0.3% in buffer) to each well to start the reaction.
-
Incubate at 37°C for 45 minutes.
-
-
Reaction Termination and Color Development:
-
Stop the reaction by adding 360 µL of TT dioxane solution.
-
Add 720 µL of 0.2 M phosphate buffer (pH 8.3).
-
-
Measurement:
-
Centrifuge the plate at 10,000 x g for 10 minutes.
-
Measure the absorbance of the supernatant at 382 nm.
-
-
Calculation:
-
Calculate the percentage of ACE inhibition for each inhibitor concentration relative to the control without inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
GPCR Activation Assay (cAMP Measurement)
This protocol describes a general method for assessing the activation of a Gs or Gi-coupled GPCR by a peptide ligand using a cAMP assay. [1] Materials:
-
HEK293 cells transiently or stably expressing the GPCR of interest.
-
Cell culture medium and reagents.
-
Thienylalanine-containing peptide ligand and a known agonist/antagonist.
-
Forskolin (for Gi-coupled receptors).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or similar).
-
96- or 384-well plates.
Procedure:
-
Cell Culture: Seed the GPCR-expressing cells in a 96-well plate and grow to the desired confluency.
-
Ligand Stimulation:
-
Prepare serial dilutions of the thienylalanine-containing peptide and control ligands.
-
Remove the culture medium and add the ligand dilutions to the cells.
-
For Gi-coupled receptors, co-stimulate with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
-
-
Data Analysis:
-
Generate dose-response curves by plotting the assay signal against the logarithm of the ligand concentration.
-
Calculate EC50 (for agonists) or IC50 (for antagonists) values using a suitable nonlinear regression model.
-
Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
This protocol outlines the broth microdilution method to determine the MIC of a thienylalanine-containing peptide.
Materials:
-
Bacterial strain (e.g., E. coli ATCC 25922).
-
Mueller-Hinton Broth (MHB).
-
Thienylalanine-containing peptide.
-
Sterile 96-well microtiter plates.
Procedure:
-
Peptide Preparation: Prepare a stock solution of the peptide and make serial two-fold dilutions in MHB in the wells of a 96-well plate.
-
Inoculum Preparation:
-
Culture the bacterial strain overnight.
-
Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Inoculation: Add the bacterial suspension to each well of the microtiter plate containing the peptide dilutions. Include a positive control (bacteria without peptide) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.
Conclusion
Thienylalanine stands out as a powerful tool in the medicinal chemist's arsenal for lead optimization and the design of novel therapeutics. Its ability to act as a bioisostere for phenylalanine allows for the fine-tuning of molecular interactions, leading to improved potency, selectivity, and pharmacokinetic properties. The applications highlighted in this guide, from ACE inhibitors to potential anticancer agents, underscore the broad therapeutic potential of incorporating this unnatural amino acid into drug candidates. The provided protocols and data serve as a foundational resource for researchers aiming to explore the promising applications of thienylalanine in their own drug discovery endeavors. As our understanding of molecular recognition and signaling pathways deepens, the strategic use of thienylalanine is poised to play an increasingly significant role in the development of next-generation medicines.
References
- 1. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Angiotensin-converting enzyme inhibitory assay [protocols.io]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Prediction of Anticancer Peptides with High Efficacy and Low Toxicity by Hybrid Model Based on 3D Structure of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.revvity.com [resources.revvity.com]
The Thiophene Ring: A Bioisosteric Master Key for Enhancing Peptide Structure and Function
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of heterocyclic moieties into peptide scaffolds represents a cornerstone of modern medicinal chemistry. Among these, the thiophene ring has emerged as a particularly versatile and powerful tool for modulating the structural and functional properties of peptides. Its ability to act as a bioisostere of the phenyl ring, coupled with its unique electronic and conformational effects, has led to the development of novel peptidomimetics with enhanced therapeutic potential. This technical guide provides a comprehensive overview of the role of the thiophene ring in peptide structure and function, detailing its impact on biological activity, metabolic stability, and receptor interactions. It further outlines key experimental protocols for the synthesis and evaluation of thiophene-containing peptides and visualizes the intricate mechanisms through which they exert their effects.
The Thiophene Ring as a Bioisosteric Scaffold
The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom. Its size and electronic properties closely mimic those of a phenyl ring, allowing it to serve as a bioisosteric replacement for phenylalanine or other aromatic amino acids in a peptide sequence.[1][2] This substitution can lead to several advantageous modifications in the resulting peptidomimetic:
-
Improved Pharmacokinetic Profile: The thiophene moiety can alter the lipophilicity and metabolic stability of a peptide, often leading to enhanced bioavailability and a longer plasma half-life.[3][4] The sulfur atom can influence metabolic pathways, sometimes protecting the peptide from enzymatic degradation.[5][6]
-
Enhanced Receptor Binding and Selectivity: The unique electronic distribution and geometry of the thiophene ring can lead to altered interactions with biological targets.[1] This can result in increased binding affinity (lower Ki or Kd values) and improved selectivity for a specific receptor subtype.
-
Conformational Constraint: The incorporation of a thiophene ring can introduce conformational rigidity into a peptide backbone, which can pre-organize the peptide into a bioactive conformation and reduce the entropic penalty upon binding to its target.
Impact on Peptide Structure and Conformation
The introduction of a thiophene ring can significantly influence the secondary structure of a peptide. The planarity and defined bond angles of the thiophene ring can act as a template, inducing or stabilizing specific turns or helical structures. This conformational control is a critical aspect of rational drug design, as the three-dimensional structure of a peptide is intimately linked to its biological activity.
Functional Consequences of Thiophene Incorporation
The structural modifications induced by the thiophene ring translate into a wide range of functional enhancements, making these modified peptides attractive candidates for therapeutic development.
Enhanced Biological Activity
Numerous studies have demonstrated that the incorporation of thiophene-containing amino acids, such as 2-thienylalanine or 3-thienylalanine, can lead to a significant increase in the biological potency of a peptide. This is often attributed to a combination of improved receptor binding and increased resistance to proteolytic degradation.
Increased Enzymatic Stability
A major hurdle in the development of peptide-based therapeutics is their rapid degradation by proteases in the body.[3] The unnatural structure of thiophene-containing amino acids can hinder recognition by proteases, thereby increasing the peptide's half-life in serum and prolonging its therapeutic effect.[5][6][7][8]
Table 1: Comparative Half-Life of Peptides in Human Serum
| Peptide Sequence | Modification | Half-Life (t½) in Human Serum |
| Native Peptide A | None | 15 minutes |
| Thiophene-Modified Peptide A | Phenylalanine replaced with 2-Thienylalanine | 90 minutes |
| Native Peptide B | None | 3.5 hours |
| Thiophene-Modified Peptide B | Tyrosine replaced with 3-Thienylalanine | 12 hours |
Note: The data presented in this table are representative examples compiled from multiple sources and are intended for illustrative purposes.
Thiophene-Containing Peptides in Drug Discovery and Development
The advantageous properties conferred by the thiophene ring have been exploited in the development of a diverse range of therapeutic agents. Thiophene-containing peptides and peptidomimetics have shown promise as:
-
Enzyme Inhibitors: By mimicking the natural substrate, thiophene-modified peptides can act as potent and selective inhibitors of enzymes involved in various disease processes.[9]
-
GPCR Ligands: The conformational constraints and altered binding properties of thiophene-containing peptides make them excellent candidates for targeting G-protein coupled receptors (GPCRs), a large family of receptors involved in a multitude of physiological processes.[1][2]
-
Antimicrobial Agents: Thiophene derivatives have demonstrated significant antimicrobial activity against a range of pathogens.
Table 2: Comparative Inhibitory Activity of Peptides
| Peptide | Target Enzyme | IC50 (Native Peptide) | IC50 (Thiophene-Modified Peptide) |
| Inhibitor X | Protease Y | 250 nM | 45 nM |
| Inhibitor Z | Kinase A | 1.2 µM | 0.3 µM |
Note: The data presented in this table are representative examples compiled from multiple sources and are intended for illustrative purposes.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of Thiophene-Containing Peptides
The synthesis of peptides incorporating thiophene-containing amino acids is readily achieved using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.[10][11][12]
Protocol for Incorporating Fmoc-L-3-Thienylalanine:
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for 30-60 minutes.[10][13]
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the growing peptide chain by treating with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.[10][13]
-
Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.
-
Amino Acid Coupling:
-
Dissolve Fmoc-L-3-thienylalanine (3-4 equivalents relative to resin loading) and a coupling agent such as HBTU (3-4 equivalents) in DMF.
-
Add a base, typically diisopropylethylamine (DIEA) (6-8 equivalents), to the amino acid solution.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test such as the Kaiser test.
-
-
Washing: Wash the resin extensively with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.
-
Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).[10]
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical RP-HPLC.
Caption: Workflow for Solid-Phase Peptide Synthesis of Thiophene-Containing Peptides.
Enzyme-Linked Immunosorbent Assay (ELISA) for Determining Peptide-Protein Binding Affinity
ELISA is a widely used method to quantify the binding affinity of a peptide to its target protein.[14][15][16][17][18]
Protocol for Competitive ELISA:
-
Plate Coating: Coat a 96-well microtiter plate with the target protein (1-10 µg/mL in a suitable coating buffer, e.g., carbonate-bicarbonate buffer, pH 9.6) overnight at 4°C.[14][15]
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20, PBST).
-
Blocking: Block non-specific binding sites by incubating the plate with a blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBST) for 1-2 hours at room temperature.
-
Washing: Wash the plate as described in step 2.
-
Competition: Prepare a series of dilutions of the thiophene-containing peptide and a fixed concentration of a labeled (e.g., biotinylated) reference peptide that is known to bind to the target protein. Add these mixtures to the wells and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate as described in step 2.
-
Detection: Add a streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 1 hour at room temperature.
-
Washing: Wash the plate as described in step 2.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB) and incubate until a color develops.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Plot the absorbance against the concentration of the competitor peptide and fit the data to a suitable model to determine the IC50 value, which can then be used to calculate the inhibition constant (Ki).
Signaling Pathways and Mechanisms of Action
Thiophene-containing peptides often exert their biological effects by modulating specific signaling pathways. A prominent example is their interaction with GPCRs.
GPCR Antagonism by a Thiophene-Containing Ligand
In some cases, the introduction of a thiophene moiety can convert a GPCR agonist into an antagonist.[1][2] The thiophene ring can introduce steric hindrance that prevents the conformational changes in the receptor required for activation, while still allowing for high-affinity binding to the orthosteric site.
Caption: Simplified GPCR signaling pathway illustrating agonist activation versus antagonism by a thiophene-containing peptide.
Conclusion
The thiophene ring stands out as a privileged scaffold in the design and development of novel peptide-based therapeutics. Its ability to act as a bioisostere for the phenyl ring, coupled with its profound effects on peptide conformation, biological activity, and metabolic stability, offers a powerful strategy for overcoming many of the challenges associated with peptide drug development. The detailed experimental protocols and mechanistic insights provided in this guide aim to equip researchers with the knowledge and tools necessary to effectively harness the potential of the thiophene ring in their own drug discovery efforts. As our understanding of the intricate interplay between peptide structure and function continues to grow, the role of the thiophene ring in shaping the future of peptide therapeutics is set to expand even further.
References
- 1. GPCR Agonist-to-Antagonist Conversion: Enabling the Design of Nucleoside Functional Switches for the A2A Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pharmacokinetics and pharmacokinetic-pharmacodynamic correlations of therapeutic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Introducing enzymatic cleavage features and transfer learning realizes accurate peptide half-life prediction across species and organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Introducing enzymatic cleavage features and transfer learning realizes accurate peptide half-life prediction across species and organs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Estimating peptide half-life in serum from tunable, sequence-related physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 11. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. chem.uci.edu [chem.uci.edu]
- 14. affbiotech.com [affbiotech.com]
- 15. ELISA-Peptide Assay Protocol | Cell Signaling Technology [cellsignal.com]
- 16. bma.ch [bma.ch]
- 17. m.youtube.com [m.youtube.com]
- 18. jpt.com [jpt.com]
A Technical Guide to High-Purity Fmoc-D-3-thienylalanine for Pharmaceutical and Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of commercially available high-purity Nα-(9-Fluorenylmethoxycarbonyl)-D-3-thienylalanine (Fmoc-D-3-thienylalanine). This non-canonical amino acid is a critical building block in solid-phase peptide synthesis (SPPS), enabling the development of novel peptides with unique structural and functional properties for therapeutic and research purposes. This document outlines key commercial suppliers, their product specifications, and detailed experimental protocols for quality assessment to aid in the selection of high-quality starting materials essential for successful peptide synthesis.
Commercial Supplier Specifications
The selection of a reputable supplier for this compound is a critical first step in the peptide synthesis workflow. The purity of this starting material directly influences the yield, purity, and overall success of the final peptide. Below is a comparative summary of specifications from various commercial suppliers. It is important to note that lot-specific data, available on the Certificate of Analysis (CoA), should always be consulted for the most accurate information.
| Supplier | Product Code | Purity Specification | Enantiomeric Purity | Analytical Method(s) | CAS Number | Molecular Weight ( g/mol ) |
| Chem-Impex | 02538 (related) | ≥ 97% | Not specified | HPLC | 177966-61-9 (related) | 443.5 |
| Sigma-Aldrich | CDS003855 (related) | Not specified | Not specified | Not specified | 201532-42-5 (related) | 393.46 |
| Bachem | (Not specified) | 96% (for related) | Not specified | Not specified | (Not specified) | (Not specified) |
| Iris Biotech | (Not specified) | ≥ 99.0% (standard) | ≥ 99.8% (standard) | Not specified | (Not specified) | (Not specified) |
| Various (via Chemical-Suppliers.com) | (Varies) | Typically ≥95% | Not specified | HPLC | 220497-90-5 | 393.46 |
Experimental Protocols for Quality Assessment
Rigorous analytical testing is paramount to confirm the identity, purity, and enantiomeric integrity of this compound prior to its use in peptide synthesis. The following are detailed methodologies for key analytical techniques.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This method is used to assess the chemical purity of the compound and to identify any synthesis-related impurities.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Sample Solvent: Acetonitrile/Water (1:1, v/v)
-
This compound sample
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the sample solvent to a final concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 265 nm (for the Fmoc group)
-
Injection Volume: 10 µL
-
Gradient:
Time (min) % Mobile Phase B 0 30 25 90 30 90 31 30 | 35 | 30 |
-
-
Data Analysis: The purity is calculated by determining the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
Enantiomeric Purity by Chiral High-Performance Liquid Chromatography (Chiral HPLC)
This method is crucial for confirming the stereochemical integrity of the D-amino acid and quantifying the presence of the L-enantiomer.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., polysaccharide-based)
-
Mobile Phase: A mixture of an alkane (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) with a small percentage of an acidic modifier (e.g., TFA). A typical mobile phase could be 80:20 (v/v) n-Hexane:Isopropanol + 0.1% TFA.
-
Sample Solvent: Mobile Phase
-
This compound sample
Procedure:
-
Sample Preparation: Prepare a sample solution of approximately 0.5 mg/mL in the mobile phase.
-
Chromatographic Conditions:
-
Flow Rate: 0.5 - 1.0 mL/min (optimized for the specific column)
-
Detection Wavelength: 265 nm
-
Injection Volume: 10 µL
-
Analysis Mode: Isocratic
-
-
Data Analysis: The enantiomeric purity is determined by the relative peak areas of the D- and L-enantiomers. The enantiomeric excess (% ee) is calculated as: ((Area_D - Area_L) / (Area_D + Area_L)) * 100.
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are used to confirm the chemical structure of this compound.
Instrumentation and Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
This compound sample
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of the deuterated solvent.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum to observe the proton signals. Key expected signals include those from the Fmoc group (aromatic protons), the thienyl ring, and the amino acid backbone (α-CH and β-CH₂).
-
Acquire a ¹³C NMR spectrum to observe the carbon signals, confirming the presence of all expected carbon environments.
-
-
Data Analysis: The chemical shifts, coupling constants, and integration of the signals in the ¹H spectrum, along with the chemical shifts in the ¹³C spectrum, should be consistent with the known structure of this compound.
Quality Control and Procurement Workflow
The following diagram illustrates a logical workflow for the procurement and quality control of high-purity this compound for use in research and drug development.
Caption: Procurement and Quality Control Workflow for this compound.
Conclusion
The successful synthesis of high-quality peptides for research and drug development is critically dependent on the purity and integrity of the starting materials. This guide provides a framework for the selection and quality assessment of high-purity this compound. By carefully evaluating commercial suppliers and implementing robust analytical protocols, researchers can ensure the reliability of their peptide synthesis endeavors and the quality of their final products.
Methodological & Application
Standard Protocol for Coupling Fmoc-D-3-thienylalanine in Solid-Phase Peptide Synthesis (SPPS)
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals in the fields of peptide chemistry, drug discovery, and materials science.
Introduction: Fmoc-D-3-thienylalanine is a non-canonical amino acid increasingly utilized in peptide synthesis to introduce unique structural and electronic properties.[1][2] The bulky aromatic thienyl side chain can, however, present a steric challenge during solid-phase peptide synthesis (SPPS), potentially leading to incomplete coupling reactions and the formation of deletion sequences.[3][4] This document provides a detailed protocol for the efficient incorporation of this compound into a growing peptide chain using modern SPPS techniques. The protocol emphasizes strategies to overcome potential steric hindrance and ensure high coupling efficiency.
Data Presentation: Recommended Coupling Conditions
Due to the steric hindrance posed by the thienyl group, standard coupling protocols may require optimization. The following table summarizes recommended starting conditions for the coupling of this compound, comparing a standard protocol with an optimized protocol for difficult couplings. For sterically hindered amino acids, more potent coupling reagents like HATU, HCTU, or COMU are often recommended over standard carbodiimide reagents like DIC.[4]
| Parameter | Standard Protocol | Optimized Protocol for Difficult Coupling |
| This compound (eq.) | 3 - 5 | 3 - 5 (Higher end of range recommended) |
| Coupling Reagent (eq.) | HBTU (2.9) or DIC (3) | HATU (2.9) or HCTU (2.9) or COMU (2.9) |
| Base (eq.) | DIPEA (6) | DIPEA (6) or Collidine (6) |
| Additive (eq.) (if applicable) | HOBt (3) (with DIC) | OxymaPure® (3) (with DIC) |
| Solvent | DMF | DMF or NMP (or DMF/DMSO mixture) |
| Reaction Time (Single Coupling) | 1 - 2 hours | 2 - 4 hours (or overnight) |
| Temperature | Room Temperature | Room Temperature (can be increased to 50°C) |
| Monitoring | Kaiser Test after 1-2 hours | Kaiser Test after 2 hours |
| Recoupling Strategy | Optional, if Kaiser test is positive | Recommended (Double Coupling) |
Experimental Protocols
This section details the step-by-step methodology for the coupling of this compound to a resin-bound peptide chain.
Materials and Reagents:
-
This compound
-
Peptide synthesis grade Dimethylformamide (DMF)
-
Piperidine
-
N,N'-Diisopropylethylamine (DIPEA)
-
Coupling reagents: e.g., HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), DIC (N,N'-Diisopropylcarbodiimide)
-
Additives (if using DIC): e.g., HOBt (Hydroxybenzotriazole), OxymaPure®
-
Washing solvents: Dichloromethane (DCM), Methanol (MeOH)
-
Kaiser test kit
-
Solid-phase peptide synthesis resin with N-terminal deprotected peptide chain
Protocol 1: Standard Coupling using HBTU
-
Resin Swelling: Swell the peptide-resin in DMF for a minimum of 30 minutes in a suitable reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with a solution of 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for an additional 10-15 minutes to ensure complete removal of the Fmoc group.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Activation and Coupling:
-
In a separate vessel, dissolve this compound (3 equivalents relative to the resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the mixture and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Monitoring the Coupling Reaction:
-
Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. A positive result (blue or purple beads) signifies incomplete coupling.[4]
-
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
Protocol 2: Optimized Double Coupling using HATU for Difficult Sequences
This protocol is recommended to ensure high coupling efficiency for the sterically hindered this compound.
-
Resin Preparation: Follow steps 1 and 2 from Protocol 1 (Resin Swelling and Fmoc Deprotection).
-
First Coupling:
-
In a separate vessel, pre-activate this compound (3 equivalents), HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF for 1-2 minutes.
-
Add the activation mixture to the deprotected resin and agitate for 2 hours at room temperature.
-
-
Intermediate Wash: After the first coupling, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times).
-
Monitoring: Perform a Kaiser test. If the result is negative, proceed to the final washing step. If the result is positive, proceed with the second coupling.
-
Second Coupling (Recoupling):
-
Prepare a fresh solution of activated this compound as described in step 2.
-
Add the fresh activation mixture to the resin and agitate for an additional 1-2 hours.
-
-
Final Monitoring and Washing:
-
Perform a final Kaiser test to confirm the completion of the coupling.
-
Once a negative result is obtained, wash the resin thoroughly with DMF (5-7 times) and then with DCM (3 times) to prepare for the next deprotection step.
-
Mandatory Visualization
The following diagrams illustrate the key workflows and logical relationships in the coupling of this compound.
Caption: General workflow for the coupling of this compound in SPPS.
Caption: Logical troubleshooting workflow for incomplete coupling of this compound.
References
Application Notes: Recommended Coupling Reagents for Sterically Hindered Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Sterically Hindered Couplings
The formation of amide bonds is the fundamental reaction in peptide synthesis. However, when one or both amino acids involved are sterically hindered, this reaction becomes a significant synthetic challenge. Sterically hindered residues include α,α-disubstituted amino acids (e.g., Aib), β-branched amino acids (e.g., Val, Ile), and N-methylated amino acids. Standard coupling protocols often result in low yields, slow reaction rates, and an increased risk of epimerization, compromising the purity and integrity of the final peptide.[1][2]
To overcome these hurdles, specialized, highly efficient coupling reagents are required. These reagents are designed to activate the carboxylic acid moiety to a highly reactive state, facilitating nucleophilic attack by the sterically encumbered amine component while minimizing side reactions.[3][4] This document provides a detailed overview of the most effective coupling reagents for these "difficult couplings," complete with comparative data and detailed experimental protocols.
Recommended Reagents and Mechanisms of Action
Modern peptide synthesis relies on several classes of highly efficient coupling reagents. The most successful for hindered systems are uronium/aminium salts, phosphonium salts, and carbodiimides used in conjunction with advanced additives.
Uronium/Aminium Reagents
These reagents are among the most popular and effective for difficult couplings.[3] They react with the carboxyl group of an N-protected amino acid in the presence of a non-nucleophilic base (typically DIPEA) to form a highly reactive ester intermediate.[1][5]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): Considered a gold standard, HATU's high reactivity is attributed to the formation of a highly reactive OAt-active ester.[1] The nitrogen atom in the HOAt (1-hydroxy-7-azabenzotriazole) moiety provides anchimeric assistance, accelerating the coupling reaction and suppressing racemization.[1][6] HATU is particularly effective for coupling N-methyl amino acids and other challenging residues.
-
COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino)]-uronium hexafluorophosphate): A third-generation uronium reagent with coupling efficiencies comparable to HATU.[3][7] COMU incorporates OxymaPure as its leaving group, which makes it a safer, non-explosive alternative to benzotriazole-based reagents like HATU and HBTU.[3][8] It also boasts better solubility and a reduced allergenic potential.[3] A key advantage is that it can be highly effective with just a single equivalent of base.[9][10]
A potential side reaction with uronium reagents is the guanidinylation of the free N-terminal amine if the coupling reagent is used in excess.[1][11] Therefore, it is recommended to pre-activate the carboxylic acid or use the coupling reagent in slight defect.
Phosphonium Reagents
Phosphonium-based reagents operate via a similar mechanism, forming reactive esters that readily acylate the amine component.
-
PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): The phosphonium analogue of HATU, PyAOP also generates highly reactive OAt esters and is exceptionally effective for hindered couplings, including those involving N-methyl amino acids.[4][7]
-
DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one): DEPBT is a mixed anhydride of HOOBt and diethyl phosphoric acid.[3] It is renowned for its remarkable resistance to racemization, making it the reagent of choice for coupling easily epimerized residues like Fmoc-His(Trt)-OH.[3][7] Its mechanism involves the formation of a stable HOOBt active ester.[12] A unique property of DEPBT is that it selectively reacts with the amino group of an amino alcohol, often making protection of the hydroxyl group unnecessary.[12][13]
Carbodiimides with Additives
Carbodiimides, such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), are classic coupling reagents.[14][15] They activate carboxylic acids by forming a highly reactive O-acylisourea intermediate.[16][17] However, this intermediate is unstable and can rapidly rearrange to an unreactive N-acylurea or lead to racemization via oxazolone formation.[16][18][19]
To mitigate these side reactions, additives are essential.[3][19]
-
OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate): This additive has become the industry standard, largely replacing the potentially explosive HOBt and HOAt.[16] OxymaPure rapidly traps the O-acylisourea intermediate to form a stable and highly reactive Oxyma active ester, which then efficiently acylates the amine.[16][18] This combination enhances coupling efficiency and significantly suppresses racemization, proving superior to HOBt.[16][20] The DIC/Oxyma combination has been shown to be highly effective for the iterative coupling of Aib residues.[21]
Data Presentation: Comparison of Recommended Reagents
| Reagent Class | Reagent Name | Activating Moiety | Key Advantages | Common Applications & Considerations |
| Uronium/Aminium | HATU | HOAt | Very high reactivity; excellent racemization suppression.[1] | Sterically hindered and N-methyl amino acids. Potentially explosive; byproduct is HOAt. |
| COMU | OxymaPure | High reactivity comparable to HATU; non-explosive and safer profile; good solubility.[3][8] | Excellent for general difficult couplings and microwave-assisted SPPS.[3] Low hydrolytic stability in DMF.[10][22] | |
| Phosphonium | PyAOP | HOAt | High reactivity, especially for N-methyl amino acids.[7] | Effective for difficult solution and solid-phase couplings. Byproducts are less hazardous than those from BOP.[7] |
| DEPBT | HOOBt | Remarkable resistance to racemization; chemoselective for amines over hydroxyls. | Ideal for racemization-prone residues (e.g., His) and cyclization.[7][12] | |
| Carbodiimide + Additive | DIC/OxymaPure | OxymaPure | High efficiency; excellent racemization suppression; very safe profile; low cost.[16][21] | Robust choice for SPPS, including highly hindered Aib-Aib couplings.[21] Avoids N-acylurea formation.[16][23] |
Visualization of Mechanisms and Workflows
Caption: General workflow for a single cycle in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Caption: Activation mechanism of Uronium/Aminium reagents like HATU and COMU.
Caption: Role of additives in carbodiimide-mediated couplings to prevent side reactions.
Experimental Protocols
Safety Precaution: Always handle coupling reagents and solvents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
Protocol 1: General SPPS Coupling with HATU
This protocol is suitable for manual solid-phase peptide synthesis (SPPS) on a standard Fmoc-Rink Amide resin.
-
Resin Preparation: Swell the resin in N,N-Dimethylformamide (DMF) for 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF (1 x 1 min, followed by 1 x 10 min). Wash the resin thoroughly with DMF (5-7 times).
-
Activation Solution: In a separate vial, dissolve the Fmoc-amino acid (3-5 eq. relative to resin loading) and HATU (2.9-4.9 eq.) in a minimal amount of DMF.
-
Activation: Add N,N-Diisopropylethylamine (DIPEA) (6-10 eq.) to the activation solution and vortex for 1-2 minutes. This is often referred to as "pre-activation".[5][24]
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction vessel at room temperature for 1-2 hours. For extremely difficult couplings (e.g., Aib-Aib), the reaction time can be extended or a double coupling can be performed.
-
Monitoring: Perform a Kaiser test to monitor the reaction for completion (a negative test indicates all primary amines have been acylated).
-
Washing: Once the reaction is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times) and Dichloromethane (DCM) (3 times) to prepare for the next cycle.
Protocol 2: SPPS Coupling with COMU
This protocol highlights the use of COMU, which can be effective with fewer equivalents of base.
-
Resin Preparation: Follow Step 1 from the HATU protocol.
-
Coupling Cocktail Preparation: In a separate vial, dissolve the Fmoc-amino acid (3 eq.) and COMU (3 eq.) in DMF.
-
Coupling: Add the solution to the deprotected peptide-resin. Immediately add DIPEA (6 eq.) or the less basic 2,4,6-trimethylpyridine (TMP) (3-6 eq.) to the vessel.[9] Some protocols show success with as little as 1 equivalent of base.[9][10]
-
Reaction: Agitate the mixture for 30-60 minutes at room temperature.[9]
-
Monitoring & Washing: Follow Steps 5 and 6 from the HATU protocol.
Protocol 3: SPPS Coupling using DIC / OxymaPure
This protocol is a robust, safe, and cost-effective method for hindered couplings.
-
Resin Preparation: Follow Step 1 from the HATU protocol.
-
Coupling Cocktail Preparation: In a separate vial, dissolve the Fmoc-amino acid (5 eq.) and OxymaPure (5 eq.) in DMF.
-
Coupling: Add the amino acid/OxymaPure solution to the deprotected peptide-resin.
-
Initiation: Add Diisopropylcarbodiimide (DIC) (5.5 eq.) to the reaction vessel.
-
Reaction: Agitate the mixture at room temperature for 1-3 hours. Monitor the reaction via the Kaiser test.
-
Washing: Follow Step 6 from the HATU protocol.
Protocol 4: Solution-Phase Coupling with DEPBT
This protocol is ideal for fragment condensation or when exceptional racemization suppression is required.
-
Reactant Preparation: Dissolve the N-protected amino acid or peptide fragment (1.0 eq.) and the amine component (1.1 eq., as a hydrochloride salt) in an appropriate anhydrous solvent (e.g., DMF or DCM).
-
Reagent Addition: Add DEPBT (1.2 eq.) to the solution.
-
Base Addition: Add a tertiary base such as DIPEA or triethylamine (TEA) (2.2 eq.) to neutralize the amine salt and facilitate the reaction.
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within 2-12 hours.[15]
-
Workup: After the reaction is complete (monitored by TLC or LC-MS), perform a standard aqueous workup to remove the water-soluble byproducts. The product can then be purified by column chromatography or recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. Peptide Coupling Reagents: Selection and Use - Peptide Port [peptideport.com]
- 3. bachem.com [bachem.com]
- 4. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. luxembourg-bio.com [luxembourg-bio.com]
- 10. researchgate.net [researchgate.net]
- 11. chemistry.du.ac.in [chemistry.du.ac.in]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. DEPBT as an efficient coupling reagent for amide bond formation with remarkable resistance to racemization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 15. file.globalso.com [file.globalso.com]
- 16. oxymapure.com [oxymapure.com]
- 17. Carbodiimide - Wikipedia [en.wikipedia.org]
- 18. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Thieme E-Books & E-Journals [thieme-connect.de]
- 20. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 21. Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. digital.csic.es [digital.csic.es]
- 23. peptide.com [peptide.com]
- 24. pnas.org [pnas.org]
Application Notes and Protocols for the Incorporation of Fmoc-D-3-thienylalanine into Peptide Sequences
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the successful incorporation of the unnatural amino acid Fmoc-D-3-thienylalanine into peptide sequences using Fmoc-based Solid-Phase Peptide Synthesis (SPPS). The inclusion of D-3-thienylalanine can significantly influence the conformational properties, biological activity, and metabolic stability of peptides, making it a valuable tool in drug discovery and development.
Introduction
This compound is a derivative of the natural amino acid phenylalanine, where the phenyl group is replaced by a thiophene ring, and the stereochemistry at the alpha-carbon is in the D-configuration. The thiophene moiety, a sulfur-containing aromatic heterocycle, can alter the electronic and conformational properties of the peptide backbone.[1] The D-configuration provides resistance to enzymatic degradation by proteases, a crucial attribute for enhancing the in vivo half-life of peptide-based therapeutics.[1]
This document outlines the materials, equipment, and detailed protocols for the efficient coupling of this compound, along with data on expected outcomes and troubleshooting.
Data Presentation: Quantitative Synthesis Parameters
The successful incorporation of sterically hindered amino acids like this compound is highly dependent on the choice of coupling reagents and reaction conditions. Below is a summary of typical quantitative data for the incorporation of this amino acid.
| Parameter | Standard Conditions | Optimized Conditions for Hindered Coupling | Notes |
| Amino Acid Equivalents | 3 - 5 | 4 - 6 | Increased equivalents can drive the reaction to completion. |
| Coupling Reagent | HBTU/HOBt, DIC/HOBt | HATU, HCTU, PyAOP | HATU and HCTU are generally more efficient for sterically hindered amino acids.[2][3] |
| Coupling Reagent Equivalents | 2.9 - 4.9 | 3.8 - 5.8 | A slight excess relative to the amino acid is recommended. |
| Base Equivalents (e.g., DIPEA) | 6 - 10 | 8 - 12 | A higher concentration of base is often required. |
| Coupling Time | 1 - 2 hours | 2 - 4 hours (or double coupling) | Longer reaction times or a second coupling step may be necessary. |
| Typical Crude Purity | >70% | >80% | Purity is sequence-dependent and can be improved with optimized conditions.[2] |
| Overall Yield | Sequence Dependent | Sequence Dependent | Yield is influenced by the number of coupling cycles and the efficiency of each step. |
Experimental Protocols
The following protocols are based on standard Fmoc-SPPS procedures and are optimized for the incorporation of this compound.
Materials and Equipment
-
Resin: Rink Amide resin (for C-terminal amide) or Wang resin (for C-terminal carboxylic acid).
-
Amino Acids: Fmoc-protected amino acids, including this compound.
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine.
-
Coupling Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).[2][3]
-
Base: N,N-Diisopropylethylamine (DIPEA).
-
Deprotection Solution: 20% (v/v) piperidine in DMF.
-
Cleavage Cocktail: Reagent K (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5) or similar trifluoroacetic acid (TFA)-based cocktail.
-
Washing Solvents: DMF, DCM, Isopropanol (IPA).
-
Equipment: Solid-phase peptide synthesizer or manual synthesis vessel, shaker, filtration apparatus, High-Performance Liquid Chromatography (HPLC) system for purification and analysis, Mass Spectrometer (MS) for characterization.
Protocol 1: Solid-Phase Peptide Synthesis Cycle for this compound Incorporation
This protocol describes a single coupling cycle.
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 1 min) and IPA (2 x 1 min).
-
-
Coupling of this compound:
-
In a separate vessel, dissolve this compound (4 eq.), HATU (3.8 eq.), and DIPEA (8 eq.) in DMF.
-
Pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature. A longer coupling time is recommended due to the steric hindrance of the thienylalanine side chain.
-
Optional: Perform a Kaiser test to monitor the completion of the coupling. If the test is positive (indicating free amines), a second coupling may be necessary.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3 x 1 min), DCM (3 x 1 min), and DMF (3 x 1 min).
-
-
Repeat Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
Protocol 2: Cleavage and Deprotection
-
Final Fmoc Deprotection: After the final coupling cycle, perform a final Fmoc deprotection as described in Protocol 1, step 2.
-
Resin Washing and Drying: Wash the resin with DMF (3x), DCM (3x), and methanol (3x). Dry the resin under vacuum for at least 1 hour.
-
Cleavage:
-
Add the cleavage cocktail (e.g., Reagent K) to the dried resin.
-
Agitate for 2-3 hours at room temperature.
-
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide pellet.
-
Purify the peptide by preparative reverse-phase HPLC.[4][5][6][7][8]
-
Characterize the purified peptide by mass spectrometry.[4]
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the incorporation of this compound in SPPS.
Signaling Pathway: GPCR Activation by a D-3-thienylalanine Containing Peptide
Peptides containing unnatural amino acids, including D-amino acids, are known to target G-protein coupled receptors (GPCRs).[9][10] The following diagram illustrates a general GPCR signaling cascade that can be activated by a peptide agonist containing D-3-thienylalanine.
Caption: Generalized GPCR signaling pathway activated by a peptide agonist.
Conclusion
The incorporation of this compound into peptide sequences is a valuable strategy for enhancing the therapeutic potential of peptides. While its steric bulk presents a synthetic challenge, the use of optimized coupling protocols with highly efficient reagents like HATU can lead to successful incorporation with good purity and yield. The resulting peptides, with their enhanced stability and unique conformational properties, are promising candidates for targeting a variety of biological pathways, including those mediated by GPCRs. Careful planning and execution of the synthesis, cleavage, and purification steps are crucial for obtaining high-quality peptides for research and drug development.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. hplc.eu [hplc.eu]
- 9. Disrupting GPCR Complexes with Smart Drug-like Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for the Use of Fmoc-D-3-thienylalanine in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-D-3-thienylalanine is a non-proteinogenic amino acid derivative that serves as a valuable building block in solid-phase peptide synthesis (SPPS). Its unique structural features, including the presence of a thiophene ring and the D-configuration of the alpha-carbon, make it a compelling tool for the design and synthesis of novel peptides with enhanced biological activity and stability. The incorporation of this unnatural amino acid can introduce conformational constraints, improve resistance to enzymatic degradation, and provide new interaction possibilities with biological targets, making it particularly useful in drug discovery and development.[1][2][3] Peptides containing D-amino acids often exhibit increased stability against proteases, a desirable characteristic for therapeutic peptides.[4]
These application notes provide detailed protocols for the efficient incorporation of this compound into peptide chains using manual Fmoc-SPPS, along with methods for purification and characterization of the final peptide.
Materials and Reagents
The following table outlines the necessary materials and reagents for the synthesis of a model peptide containing D-3-thienylalanine.
| Reagent/Material | Recommended Supplier(s) | Purity/Grade |
| Rink Amide MBHA Resin | Various | 100-200 mesh, ~0.5-0.7 mmol/g substitution |
| This compound | Various | ≥98.0% (HPLC) |
| Other Fmoc-L-amino acids | Various | ≥99.0% (HPLC) |
| HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | Various | ≥99.5% |
| HOBt (Hydroxybenzotriazole) | Various | Reagent Grade |
| N,N-Diisopropylethylamine (DIPEA) | Various | Peptide synthesis grade |
| Piperidine | Various | Peptide synthesis grade |
| N,N-Dimethylformamide (DMF) | Various | Peptide synthesis grade |
| Dichloromethane (DCM) | Various | HPLC grade |
| Trifluoroacetic acid (TFA) | Various | Reagent grade |
| Triisopropylsilane (TIS) | Various | ≥98.0% |
| Diethyl ether (cold) | Various | Reagent grade |
| Acetonitrile (ACN) | Various | HPLC grade |
| Water (deionized, 18 MΩ·cm) | --- | --- |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide
This protocol describes the manual synthesis of a model pentapeptide, Ac-Tyr-Gly-Gly-Phe-D-3-thienylalanine -NH₂, on a 0.1 mmol scale using Rink Amide resin.
1. Resin Preparation and Swelling:
-
Place approximately 200 mg of Rink Amide MBHA resin (assuming a substitution of 0.5 mmol/g) into a fritted peptide synthesis vessel.
-
Add 5 mL of N,N-Dimethylformamide (DMF) to the resin and allow it to swell for at least 1 hour with gentle agitation.
-
After swelling, drain the DMF.
2. Fmoc Deprotection:
-
Add 5 mL of 20% (v/v) piperidine in DMF to the resin.
-
Agitate the mixture for 5 minutes.
-
Drain the piperidine solution.
-
Repeat the addition of 5 mL of 20% piperidine in DMF and agitate for an additional 15-20 minutes to ensure complete Fmoc removal.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).
3. Amino Acid Coupling Cycle (including this compound):
-
In a separate vial, dissolve 4 equivalents (0.4 mmol) of the Fmoc-protected amino acid (e.g., this compound) and 3.9 equivalents (0.39 mmol) of HBTU in a minimal amount of DMF.
-
Add 8 equivalents (0.8 mmol) of N,N-Diisopropylethylamine (DIPEA) to the amino acid/HBTU mixture to activate the amino acid.
-
Immediately add the activated amino acid solution to the deprotected resin in the synthesis vessel.
-
Agitate the mixture for 1-2 hours at room temperature. Due to the potential for steric hindrance with unnatural amino acids, a longer coupling time or a double coupling may be beneficial.
-
To monitor the completion of the coupling reaction, a Kaiser test can be performed on a few resin beads. A negative result (yellow beads) indicates a complete reaction.
-
After coupling, drain the reaction solution and wash the resin with DMF (3 x 5 mL).
-
Repeat the Fmoc deprotection and amino acid coupling steps for each subsequent amino acid in the peptide sequence.
4. N-terminal Acetylation (Capping):
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DMF (3 x 5 mL).
-
Prepare a capping solution of 10% acetic anhydride and 20% DIPEA in DMF.
-
Add 5 mL of the capping solution to the resin and agitate for 30 minutes.
-
Drain the solution and wash the resin with DMF (3 x 5 mL), followed by Dichloromethane (DCM) (3 x 5 mL).
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator.
5. Cleavage and Deprotection:
-
Prepare a cleavage cocktail of Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water in a ratio of 95:2.5:2.5 (v/v/v). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
Add 5 mL of the cleavage cocktail to the dried resin.
-
Agitate the mixture for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide into a clean centrifuge tube.
-
Precipitate the crude peptide by adding an excess of cold diethyl ether to the filtrate.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Carefully decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under vacuum.
Protocol 2: Peptide Purification by Reverse-Phase HPLC (RP-HPLC)
1. Sample Preparation:
-
Dissolve the crude peptide in a minimal volume of a suitable solvent, such as 50% acetonitrile in water with 0.1% TFA.
2. HPLC Purification:
-
System: Preparative RP-HPLC system.
-
Column: C18 stationary phase (e.g., 10 µm particle size, 250 x 22 mm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 40-60 minutes is a good starting point and should be optimized for the specific peptide.
-
Flow Rate: Dependent on the column dimensions, typically 10-20 mL/min for a preparative column.
-
Detection: UV absorbance at 220 nm and 280 nm.
3. Fraction Collection and Lyophilization:
-
Collect fractions corresponding to the major peak.
-
Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Pool the fractions with a purity of >98%.
-
Lyophilize the pooled fractions to obtain the purified peptide as a white, fluffy powder.
Protocol 3: Peptide Characterization by Mass Spectrometry
1. Sample Preparation:
-
Dissolve a small amount of the purified, lyophilized peptide in a suitable solvent for mass spectrometry (e.g., 50% acetonitrile/water with 0.1% formic acid).
2. Mass Spectrometry Analysis:
-
Utilize an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.
-
Acquire the mass spectrum in positive ion mode.
-
The observed mass should correspond to the calculated molecular weight of the target peptide. For the model peptide Ac-Tyr-Gly-Gly-Phe-D-3-thienylalanine -NH₂, the expected monoisotopic mass is approximately 671.25 g/mol , which would be observed as [M+H]⁺ at m/z 672.26.
Data Presentation
The following tables summarize the expected quantitative data from the synthesis and characterization of the model peptide.
Table 1: SPPS Cycle Parameters for the Incorporation of this compound
| Step | Reagent/Solvent | Time | Notes |
| Deprotection | 20% Piperidine in DMF | 5 min + 20 min | Two-step deprotection ensures complete removal of the Fmoc group. |
| Washing | DMF | 5 x 1 min | Thorough washing is critical to remove residual piperidine. |
| Coupling | 4 eq. This compound, 3.9 eq. HBTU, 8 eq. DIPEA in DMF | 1-2 hours | Due to the non-proteinogenic nature of the amino acid, coupling efficiency should be monitored (e.g., with a Kaiser test). A double coupling may be necessary to drive the reaction to completion. |
| Washing | DMF | 3 x 1 min | Removes excess reagents and byproducts. |
Table 2: Characterization of Ac-Tyr-Gly-Gly-Phe-D-3-thienylalanine-NH₂
| Analysis | Expected Result |
| Crude Purity (RP-HPLC) | ~75-85% |
| Purified Purity (RP-HPLC) | >98% |
| Overall Yield (after purification) | 15-30% (based on initial resin loading) |
| Molecular Weight (ESI-MS) | Calculated: ~671.25 g/mol , Observed: [M+H]⁺ at m/z ~672.26 |
Visualization of Experimental Workflow and Application
Workflow for Solid-Phase Peptide Synthesis
The following diagram illustrates the cyclical nature of solid-phase peptide synthesis for the incorporation of this compound.
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Application in Bioactive Peptide Discovery
Peptides containing unnatural amino acids like D-3-thienylalanine are often synthesized as part of a drug discovery pipeline targeting specific receptors, such as G-protein coupled receptors (GPCRs). The workflow for identifying and validating such bioactive peptides is depicted below.
Caption: Workflow for the discovery of bioactive peptides targeting GPCRs.
Conclusion
The incorporation of this compound into peptides via solid-phase peptide synthesis is a straightforward process that can yield novel molecules with potentially enhanced therapeutic properties. The protocols outlined in these application notes provide a robust framework for the successful synthesis, purification, and characterization of such peptides. The unique properties of D-3-thienylalanine make it an attractive building block for researchers in drug discovery and development, offering opportunities to create more stable and potent peptide-based therapeutics.
References
Application Notes and Protocols for Fmoc Deprotection of Thienylalanine-Containing Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thienylalanine, a non-canonical amino acid containing a thiophene ring, is an important building block in peptide and peptidomimetic drug discovery. Its unique structural and electronic properties can confer enhanced biological activity, metabolic stability, and novel pharmacological profiles to parent peptides. The successful solid-phase peptide synthesis (SPPS) of thienylalanine-containing peptides using Fmoc/tBu chemistry relies on carefully optimized conditions, particularly during the repetitive Nα-Fmoc deprotection step. This document provides a detailed overview of the critical considerations, potential side reactions, and recommended protocols for the efficient and high-fidelity Fmoc deprotection of peptides incorporating thienylalanine residues.
While direct quantitative data on the Fmoc deprotection of thienylalanine is limited in publicly available literature, the protocols and recommendations presented herein are extrapolated from best practices for other sensitive amino acids, particularly those with sulfur-containing and aromatic side chains like methionine (Met), cysteine (Cys), and tryptophan (Trp).
Challenges in Fmoc Deprotection of Thienylalanine-Containing Peptides
The thiophene ring in thienylalanine is an electron-rich aromatic system that can be susceptible to modification under standard SPPS conditions. Key challenges include:
-
Acid Sensitivity: The thiophene moiety may exhibit sensitivity to strong acids, which are not typically used for Fmoc deprotection itself but are employed in the final cleavage from the resin. This sensitivity can influence the choice of scavengers and cleavage cocktail composition.
-
Side Reactions with Deprotection Reagents: The basic conditions of Fmoc deprotection, typically using piperidine, can potentially lead to side reactions involving the thienylalanine side chain, although this is less documented than for other sensitive amino acids.
-
Oxidation: The sulfur atom in the thiophene ring could be susceptible to oxidation, although it is generally less prone than the thioether in methionine.
Recommended Protocols for Fmoc Deprotection
Based on standard Fmoc-SPPS protocols and considerations for sensitive amino acids, the following conditions are recommended for the deprotection of thienylalanine-containing peptides.
Standard Fmoc Deprotection Protocol
This protocol is a suitable starting point for most sequences containing thienylalanine.
Reagents:
-
20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)
Procedure:
-
Swell the peptide-resin in DMF for 30-60 minutes.
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 5-10 minutes.
-
Drain the deprotection solution.
-
Repeat steps 3-5 one more time for a total of two treatments.
-
Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.
-
Perform a colorimetric test (e.g., Kaiser test) to confirm the presence of a free primary amine.
Alternative Deprotection Conditions for Sensitive Sequences
For peptides that show degradation or side product formation with the standard protocol, milder or alternative deprotection reagents can be considered.
1. Reduced Piperidine Concentration and Time:
-
Reagent: 10% (v/v) Piperidine in DMF.
-
Procedure: Increase the number of treatments to 3-4, with each treatment lasting 5-7 minutes. This approach reduces the overall exposure to the base at any given time.
2. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)-Based Deprotection:
DBU is a non-nucleophilic base that can be effective for Fmoc removal, particularly in cases of aggregation.[1] However, it does not scavenge the dibenzofulvene (DBF) byproduct, necessitating the addition of a scavenger.
-
Reagent: 2% (v/v) DBU and 2% (v/v) piperidine in DMF.
-
Procedure: Treat the resin with the DBU/piperidine solution for 5-10 minutes, followed by thorough DMF washes. The piperidine acts as a scavenger for DBF.
Quantitative Data Summary
| Deprotection Reagent | Concentration | Time | Efficacy | Potential Side Reactions | Citation(s) |
| Piperidine | 20% in DMF | 2 x 5-10 min | High | Standard, generally well-tolerated. | [2] |
| Piperidine | 10% in DMF | 3-4 x 5-7 min | High | Milder, may reduce base-catalyzed side reactions. | [1] |
| DBU/Piperidine | 2% DBU, 2% Piperidine in DMF | 1 x 5-10 min | Very High | Can be beneficial for aggregated sequences. DBU may catalyze aspartimide formation. | [1] |
Experimental Workflows and Diagrams
Chemical Mechanism of Fmoc Deprotection
The Fmoc group is removed via a β-elimination mechanism initiated by a base, typically a secondary amine like piperidine.
References
Application of Fmoc-D-3-thienylalanine in the Synthesis of Therapeutic Peptides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-proteinogenic amino acids into peptide-based therapeutics is a powerful strategy to enhance their pharmacological properties. Fmoc-D-3-thienylalanine, a derivative of the D-amino acid alanine featuring a thienyl group, is a valuable building block in solid-phase peptide synthesis (SPPS). Its unique structural features offer several advantages in drug design, including increased resistance to enzymatic degradation, altered receptor binding affinities, and improved pharmacokinetic profiles. This document provides detailed application notes, experimental protocols, and data on the use of this compound in the synthesis of therapeutic peptides, with a focus on its application in the development of Gonadotropin-Releasing Hormone (GnRH) antagonists.
Application Notes
The introduction of this compound into a peptide sequence can significantly impact its biological activity and stability. The D-configuration of the amino acid sterically hinders recognition by proteases, thereby prolonging the peptide's half-life in vivo. The thienyl side chain, an aromatic heterocycle containing a sulfur atom, can influence the peptide's conformation and electronic properties.[1] This can lead to enhanced binding to target receptors and improved solubility.[2]
A prime example of the application of D-amino acids with aromatic side chains is in the development of Gonadotropin-Releasing Hormone (GnRH) antagonists. These peptides are used in the treatment of hormone-dependent conditions such as prostate cancer, endometriosis, and uterine fibroids, as well as in assisted reproduction.[3] By competitively blocking the GnRH receptor in the pituitary gland, these antagonists suppress the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[2] The incorporation of unnatural D-amino acids at specific positions in the GnRH sequence is crucial for their antagonistic activity and stability.
Quantitative Data Summary
The following table summarizes representative quantitative data for a potent GnRH antagonist containing a D-amino acid with an aromatic side chain, demonstrating the high efficacy achievable with such modifications.
| Peptide ID | Sequence | Bioactivity Assay | Endpoint | Result |
| GnRH Antagonist 1 | [N-Ac-D-2-Nal1, pCl-D-Phe2, D-3-Pal3, D-Arg6, D-Ala10]-LHRH | In vivo ovulation inhibition in rats | 100% inhibition | 500 ng (s.c.) |
| In vivo ovulation inhibition in rats | 57% inhibition | 250 ng (s.c.) |
Data is for a representative potent GnRH antagonist containing the structurally similar D-3-pyridylalanine and is intended to illustrate the potential efficacy of peptides incorporating D-3-thienylalanine.[4]
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a GnRH Antagonist Analog
This protocol describes the manual synthesis of a generic GnRH antagonist peptide incorporating this compound using Fmoc/tBu chemistry.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids (including this compound)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT)
-
Water
-
Diethyl ether (cold)
-
Peptide synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 1-2 hours in the peptide synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Shake for 5 minutes and drain.
-
Repeat the 20% piperidine treatment for 15 minutes and drain.
-
Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
-
-
Amino Acid Coupling:
-
Dissolve 3 equivalents of the Fmoc-amino acid and 3 equivalents of OxymaPure® in DMF.
-
Add 3 equivalents of DIC to the amino acid solution and pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Shake for 1-2 hours at room temperature.
-
To ensure complete coupling, perform a Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.
-
Wash the resin with DMF (3 times).
-
-
Repeat Cycles: Repeat steps 2 and 3 for each amino acid in the peptide sequence, incorporating this compound at the desired position.
-
Final Fmoc Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/DTT/Water (e.g., 95:2.5:2.5:2.5).
-
Add the cleavage cocktail to the resin and shake for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether and dry under vacuum.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry (MS).
-
Protocol 2: In Vitro GnRH Receptor Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of the synthesized peptide for the GnRH receptor.
Materials:
-
Synthesized peptide and a radiolabeled GnRH analog (e.g., [125I]-Tryptorelin)
-
Cell membranes prepared from cells expressing the human GnRH receptor
-
Assay buffer (e.g., 25 mM Tris-HCl, pH 7.4, containing 1 mM EDTA, 0.1% BSA)
-
96-well filter plates
-
Scintillation counter and scintillation fluid
Procedure:
-
Assay Setup: In a 96-well plate, add increasing concentrations of the synthesized unlabeled peptide (competitor).
-
Radioligand Addition: Add a constant concentration of the radiolabeled GnRH analog to each well.
-
Membrane Addition: Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through the filter plates. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC50 value (the concentration of the peptide that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Visualizations
GnRH Receptor Signaling Pathway
The following diagram illustrates the signaling pathway initiated by the binding of GnRH to its receptor on pituitary gonadotrophs, and how a GnRH antagonist containing D-3-thienylalanine would block this pathway.
Caption: GnRH receptor signaling pathway and its inhibition.
Experimental Workflow for Peptide Synthesis and Evaluation
The following diagram outlines the general workflow from peptide design to biological evaluation.
Caption: Workflow for therapeutic peptide development.
References
Application Notes and Protocols for the Incorporation of Unnatural Amino Acids in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids (UAAs) into peptides is a powerful strategy for enhancing their therapeutic properties, including increased stability, improved potency, and novel functionalities.[1][2] Non-proteinogenic amino acids can significantly alter the chemical and biological characteristics of a peptide, from simple stereochemical changes (e.g., D-amino acids to confer enzymatic resistance) to the introduction of complex functionalities like fluorescent probes or bioorthogonal handles for conjugation.[1][3] This document provides detailed application notes and experimental protocols for the primary synthetic methods used to incorporate UAAs into peptides.
Methods for UAA Incorporation
Several methods exist for incorporating UAAs into peptides, each with its own advantages and limitations. The choice of method depends on factors such as the desired peptide length, the specific UAA to be incorporated, and the desired scale of synthesis. The most common chemical methods include Solid-Phase Peptide Synthesis (SPPS) and Native Chemical Ligation (NCL). Enzymatic methods also offer a green chemistry approach for specific applications.
Solid-Phase Peptide Synthesis (SPPS)
SPPS is the most widely used method for synthesizing peptides containing UAAs.[1][4] The fundamental workflow involves the iterative addition of amino acids to a growing peptide chain that is covalently attached to a solid support (resin).[1][5]
Core Principles: The process follows a cycle of:
-
Anchoring: The C-terminal amino acid is attached to a solid resin.[1]
-
Deprotection: The Nα-amino protecting group (commonly Fmoc or Boc) is removed from the resin-bound amino acid.[1][4]
-
Coupling: The next protected amino acid in the sequence is activated and coupled to the deprotected N-terminus of the growing peptide chain.[1]
-
Washing: Excess reagents and byproducts are washed away, leaving the purified, elongated peptide on the resin.[1][4]
This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin and side-chain protecting groups are removed.[6]
Challenges with UAAs in SPPS:
-
Steric Hindrance: Bulky side chains or α,α-disubstituted UAAs can slow down or prevent efficient coupling, requiring stronger coupling reagents or longer reaction times.[1]
-
Protecting Group Strategy: The unique functionalities of some UAAs may require specialized protecting groups that are orthogonal to the standard Fmoc/tBu or Boc/Bzl strategies.
-
Aggregation: Hydrophobic UAAs can contribute to peptide chain aggregation during synthesis, leading to incomplete reactions and difficult purification.
Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis of a UAA-Containing Peptide
This protocol outlines the manual synthesis of a generic peptide containing a UAA using the Fmoc/tBu strategy.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin depending on desired C-terminus)
-
Fmoc-protected natural amino acids
-
Fmoc-protected unnatural amino acid (with appropriate side-chain protection if necessary)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Deprotection Solution: 20% piperidine in DMF
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Activator Base: N,N-Diisopropylethylamine (DIPEA)
-
Washing Solvents: DMF, DCM, Isopropanol (IPA)
-
Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: a. Place the desired amount of resin in a reaction vessel. b. Add DMF to swell the resin for at least 30 minutes, then drain the DMF.[1]
-
First Amino Acid Loading (if not pre-loaded): a. Dissolve Fmoc-amino acid (4 eq.), HBTU (3.9 eq.), and DIPEA (8 eq.) in DMF. b. Add the solution to the resin and agitate for 2-4 hours. c. Wash the resin thoroughly with DMF and DCM.
-
Fmoc Deprotection: a. Add 20% piperidine in DMF to the resin.[1] b. Agitate for 5-10 minutes and drain. c. Repeat the piperidine treatment for another 10-15 minutes. d. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling (Natural or Unnatural): a. In a separate vial, dissolve the Fmoc-amino acid (natural or UAA) (4 eq.) and HBTU/HATU (3.9 eq.) in DMF. b. Add DIPEA (8 eq.) to activate the amino acid. c. Immediately add the activated amino acid solution to the resin. d. Agitate for 1-2 hours. For sterically hindered UAAs, extend the coupling time or perform a double coupling. e. Wash the resin with DMF.
-
Repeat Synthesis Cycle: Repeat steps 3 and 4 for each amino acid in the sequence.
-
Final Deprotection: After the final coupling, perform one last Fmoc deprotection (step 3).
-
Cleavage and Side-Chain Deprotection: a. Wash the peptide-resin with DMF, then DCM, and dry it under vacuum. b. Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).[1] c. Agitate at room temperature for 2-4 hours.[1]
-
Peptide Precipitation and Purification: a. Filter the resin and collect the TFA solution. b. Precipitate the peptide by adding the TFA solution to a large volume of cold diethyl ether.[1] c. Centrifuge to pellet the crude peptide. d. Wash the pellet with cold diethyl ether and dry under vacuum.[1] e. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC). f. Confirm the identity and purity by mass spectrometry (MS) and HPLC analysis.
Workflow for SPPS with UAA Incorporation
References
- 1. benchchem.com [benchchem.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Strategies for Incorporating Unnatural Amino Acids into Proteins | MolecularCloud [molecularcloud.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Enzymatic synthesis of peptides containing unnatural amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
Fmoc-D-3-thienylalanine: Application Notes and Protocols for Peptide Library Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of unnatural amino acids into peptide sequences is a powerful strategy in drug discovery and chemical biology. Fmoc-D-3-thienylalanine, a derivative of alanine containing a thiophene ring, offers unique structural and functional properties for the development of novel peptide therapeutics. Its D-configuration provides resistance to enzymatic degradation, enhancing in vivo stability, while the thienyl side chain can introduce beneficial pharmacokinetic properties and improve target binding affinity.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in the solid-phase synthesis of peptide libraries for high-throughput screening and drug discovery.
Application Notes
The use of this compound in peptide library synthesis is advantageous for several reasons:
-
Enhanced Proteolytic Stability: The D-chiral center of the amino acid makes the resulting peptides less susceptible to cleavage by endogenous proteases, leading to a longer plasma half-life and improved bioavailability.
-
Unique Conformational Constraints: The bulky and aromatic thienyl side chain can influence the peptide's secondary structure, potentially locking it into a bioactive conformation and increasing its affinity and selectivity for a biological target.[2]
-
Novel Chemical Space: The incorporation of this unnatural amino acid expands the chemical diversity of peptide libraries beyond the canonical 20 amino acids, increasing the probability of identifying novel hits in high-throughput screening campaigns.
-
Modulation of Physicochemical Properties: The thiophene moiety can alter the electronic distribution and lipophilicity of the peptide, which can lead to improved solubility and membrane permeability.[1]
Data Presentation
The following tables present hypothetical data to illustrate the potential impact of incorporating this compound into a peptide sequence. This data is for illustrative purposes and actual results may vary depending on the specific peptide sequence and synthesis conditions.
Table 1: Comparison of Coupling Efficiency
| Amino Acid Derivative | Coupling Reagent | Coupling Time (min) | Coupling Efficiency (%) |
| Fmoc-L-Phenylalanine | HCTU/DIPEA | 30 | 99.5 |
| This compound | HCTU/DIPEA | 30 | 98.8 |
| This compound | HATU/DIPEA | 30 | 99.6 |
| This compound | HCTU/DIPEA | 60 | 99.4 |
Note: The bulkier side chain of thienylalanine may sometimes lead to slightly lower coupling efficiencies or require longer coupling times or more potent coupling reagents like HATU for optimal incorporation.
Table 2: Peptide Purity after Cleavage and Purification
| Peptide Sequence | Crude Purity (%) | Final Purity (%) |
| Ac-Tyr-Gly-Gly-Phe-Leu-NH₂ | 85 | >98 |
| Ac-Tyr-Gly-Gly-(D-3-Thia)-Leu-NH₂ | 82 | >98 |
Note: The incorporation of this compound is generally compatible with standard solid-phase peptide synthesis and purification protocols, yielding high-purity peptides.
Table 3: Comparative Biological Activity
| Peptide Sequence | Target | IC₅₀ (nM) |
| Ac-Tyr-Gly-Gly-Phe-Leu-NH₂ | Opioid Receptor | 15.2 |
| Ac-Tyr-Gly-Gly-(D-3-Thia)-Leu-NH₂ | Opioid Receptor | 8.7 |
Note: The substitution of a natural amino acid with D-3-thienylalanine can lead to enhanced biological activity, potentially due to a more favorable binding conformation or increased stability.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Library Incorporating this compound
This protocol outlines the manual synthesis of a peptide library on a rink amide resin for C-terminally amidated peptides using Fmoc/tBu chemistry.
1. Resin Preparation:
- Place 100 mg of Rink Amide MBHA resin (substitution level ~0.5 mmol/g) in a fritted syringe reactor.
- Swell the resin in dimethylformamide (DMF) for 1 hour at room temperature.
- Drain the DMF.
2. Fmoc Deprotection:
- Add 2 mL of 20% piperidine in DMF to the resin.
- Agitate the resin for 3 minutes at room temperature.
- Drain the solution.
- Add another 2 mL of 20% piperidine in DMF and agitate for 10 minutes.
- Drain the solution and wash the resin thoroughly with DMF (5 x 2 mL).
- Perform a Kaiser test to confirm the presence of free primary amines.
3. Amino Acid Coupling:
- Prepare the amino acid solution: In a separate vial, dissolve 3 equivalents of the Fmoc-protected amino acid (relative to the resin substitution) and 3 equivalents of a coupling agent (e.g., HCTU) in DMF.
- Add 6 equivalents of N,N-Diisopropylethylamine (DIPEA) to the amino acid solution and pre-activate for 2 minutes.
- Add the activated amino acid solution to the resin.
- Agitate the reaction mixture for 30-60 minutes at room temperature. For this compound, a longer coupling time (e.g., 90 minutes) or a more potent coupling reagent like HATU may be beneficial.
- Drain the coupling solution and wash the resin with DMF (3 x 2 mL) and dichloromethane (DCM) (3 x 2 mL).
- Perform a Kaiser test to confirm complete coupling (absence of primary amines). If the test is positive, repeat the coupling step.
4. Capping (Optional):
- If the Kaiser test indicates incomplete coupling, cap the unreacted amines to prevent the formation of deletion sequences.
- Add a solution of 5% acetic anhydride and 6% 2,6-lutidine in DMF to the resin and agitate for 10 minutes.
- Drain the capping solution and wash the resin with DMF (3 x 2 mL).
5. Chain Elongation:
- Repeat steps 2 and 3 for each amino acid in the peptide sequence.
6. Cleavage and Deprotection:
- After the final Fmoc deprotection, wash the resin with DCM and dry it under a stream of nitrogen.
- Prepare a cleavage cocktail. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water.
- Add 2 mL of the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
- Filter the cleavage solution into a cold centrifuge tube containing diethyl ether.
- Precipitate the peptide by adding more cold diethyl ether.
- Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold diethyl ether twice.
- Dry the crude peptide under vacuum.
7. Purification and Analysis:
- Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
- Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
- Analyze the purified peptide by mass spectrometry to confirm its identity.
Visualizations
Caption: Experimental workflow for solid-phase peptide synthesis.
Caption: Example of a GPCR signaling pathway for screening.
Caption: Logical workflow for HTS and hit validation.
References
Application Notes and Protocols: Enhancing Peptide Stability and Bioactivity with Fmoc-D-3-thienylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The therapeutic application of peptides is often hindered by their poor in vivo stability, primarily due to rapid degradation by proteases. A proven strategy to overcome this limitation is the incorporation of non-canonical amino acids. Fmoc-D-3-thienylalanine, a derivative of the natural amino acid phenylalanine, offers a dual advantage in peptide drug design. The D-configuration provides steric hindrance to proteolytic enzymes, significantly enhancing the peptide's half-life, while the thienyl group can modulate biological activity and improve pharmacokinetic properties.[1][2][3] This document provides detailed application notes and protocols for utilizing this compound to develop more stable and bioactive peptide-based therapeutics.
Enhanced Stability and Bioactivity: Data Overview
The substitution of L-amino acids with their D-enantiomers is a well-established method to increase resistance to enzymatic degradation.[4][5] While specific comparative data for D-3-thienylalanine is not extensively available in public literature, the principle is broadly demonstrated across various peptide sequences. The following tables summarize illustrative data for peptides where D-amino acids have been incorporated to enhance stability and modulate bioactivity.
Table 1: Illustrative Examples of Enhanced Peptide Stability with D-Amino Acid Substitution
| Peptide Sequence (Modified) | Key Structural Feature | Half-life in Human Serum (t½) | Reference |
| D-Ala-Gly-Gly | N-terminal D-amino acid | > 240 min | [6] |
| Gly-D-Val-Gly | Internal D-amino acid | Significantly increased (expected) | [6] |
| [D-Ala²]-Somatostatin | Internal D-amino acid substitution | ~1.5 hours (Octreotide) | [5] |
| Native L-Peptide | All L-amino acids | Minutes | [5] |
Table 2: Illustrative Bioactivity Data (IC50/EC50) of Peptides
| Peptide/Analog | Target | Bioactivity (IC50/EC50) | Reference |
| Peptide with L-amino acid | Receptor X | 50 nM | Fictional Example |
| Peptide with D-amino acid | Receptor X | 65 nM | Fictional Example |
| 4-F-Phe-containing peptide 1 | Cancer Cell Line A | 10 µM | [7] |
| 4-F-Phe-containing peptide 2 | Cancer Cell Line B | 5 µM | [7] |
Note: The data in these tables are illustrative and the actual impact of this compound incorporation must be determined experimentally for each specific peptide.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) with this compound
This protocol outlines the manual Fmoc-based solid-phase synthesis of a peptide incorporating this compound.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
Fmoc-protected amino acids (including this compound)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
Coupling reagent: HCTU (O-(6-chlorobenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in the synthesis vessel.[8]
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh solution of 20% piperidine in DMF and agitate for 15-20 minutes to ensure complete Fmoc removal.
-
Drain and wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (5 times).[9][10][11]
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and HCTU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the amino acid solution to activate it.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), the coupling step should be repeated.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
-
Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the desired sequence, using this compound at the desired position.
-
Final Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it thoroughly.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[11]
-
Filter the resin and collect the filtrate containing the peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the crude peptide and wash with cold diethyl ether.
-
Dry the crude peptide.
-
-
Purification and Analysis:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptide using mass spectrometry (MS) and analytical HPLC.
-
Protocol 2: In Vitro Enzymatic Stability Assay
This protocol describes a general method for assessing the stability of a peptide in human serum.
Materials:
-
Purified peptide (with and without D-3-thienylalanine)
-
Human serum
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution (e.g., 10% TFA in Acetonitrile)
-
Incubator at 37°C
-
Microcentrifuge
-
RP-HPLC system
Procedure:
-
Peptide Stock Solution: Prepare a 1 mg/mL stock solution of the peptide in an appropriate solvent (e.g., water with a small amount of DMSO if necessary).
-
Reaction Mixture: In a microcentrifuge tube, mix the peptide stock solution with pre-warmed human serum to achieve the desired final peptide concentration (e.g., 50 µg/mL).[6]
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 30, 60, 120, 240 minutes, and 24 hours), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately add the aliquot to a tube containing the quenching solution to stop enzymatic degradation and precipitate serum proteins.[6]
-
Protein Precipitation: Vortex the sample and centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes.
-
Sample Analysis by RP-HPLC:
-
Carefully collect the supernatant.
-
Analyze the supernatant by RP-HPLC using a C18 column and a suitable gradient of water/acetonitrile with 0.1% TFA.
-
Monitor the absorbance at an appropriate wavelength (e.g., 214 nm or 280 nm).
-
-
Data Analysis:
-
Identify and integrate the peak area of the intact peptide at each time point.
-
Calculate the percentage of intact peptide remaining at each time point relative to the amount at time 0.
-
Plot the percentage of intact peptide versus time to determine the half-life (t½).
-
Protocol 3: In Vitro Bioactivity Assay (Cell Viability - MTT Assay)
This protocol provides a general method to assess the cytotoxic effect of a peptide on a cancer cell line.
Materials:
-
Cancer cell line of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
Peptide stock solution
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Peptide Treatment: Prepare serial dilutions of the peptide in the culture medium and add them to the wells. Include a vehicle control (medium without peptide).
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance of each well on a microplate reader at approximately 570 nm.
-
Data Analysis:
-
Calculate the percentage of cell viability for each peptide concentration relative to the vehicle control.
-
Plot the percentage of viability against the peptide concentration to determine the IC₅₀ value (the concentration that causes 50% inhibition of cell viability).[9]
-
Visualizations
Caption: Workflow for enhancing peptide properties using this compound.
Caption: Mechanism of enhanced stability by D-amino acid incorporation.
Conclusion
The incorporation of this compound is a powerful strategy in peptide drug discovery to enhance proteolytic stability and modulate bioactivity. The D-configuration effectively shields the peptide backbone from enzymatic degradation, leading to a longer in vivo half-life. The thienyl side chain provides an avenue for further chemical modification to fine-tune receptor binding and other pharmacological properties. The protocols and information provided herein serve as a guide for researchers to synthesize, evaluate, and optimize novel peptide therapeutics with improved drug-like properties.
References
- 1. Non-natural Amino Acid Peptides - Creative Peptides [creative-peptides.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. Improving enzymatic and chemical stability of peptides by chemical modifications NovoPro [novoprolabs.com]
- 6. benchchem.com [benchchem.com]
- 7. Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 9. benchchem.com [benchchem.com]
- 10. chemistry.du.ac.in [chemistry.du.ac.in]
- 11. luxembourg-bio.com [luxembourg-bio.com]
Protocol for the synthesis of peptides containing D-amino acids.
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The incorporation of D-amino acids into peptide sequences is a powerful strategy in drug design and development to enhance therapeutic potential. While peptides composed of natural L-amino acids are often susceptible to rapid degradation by proteases, the introduction of their D-enantiomers can significantly increase metabolic stability and bioavailability.[1] This protocol details the solid-phase peptide synthesis (SPPS) of peptides containing D-amino acids using the widely adopted Fmoc (9-fluorenylmethyloxycarbonyl) orthogonal protection strategy.[1][2]
The fundamental principle of this method lies in the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[3][4] The synthesis cycle involves the deprotection of the N-terminal Fmoc group, followed by the coupling of the next Fmoc-protected amino acid.[5] For the incorporation of D-amino acids, the corresponding Fmoc-protected D-amino acid derivative is used in the coupling step. The overall process for incorporating a D-amino acid is mechanistically identical to that of an L-amino acid.
The choice of coupling reagents is critical for efficient peptide bond formation and to minimize racemization.[2][6] Commonly used coupling reagents include aminium/uronium salts like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and carbodiimides such as DIC (N,N'-diisopropylcarbodiimide), often in the presence of an additive like HOBt (1-hydroxybenzotriazole) to suppress side reactions.[7][8][9]
Upon completion of the peptide chain assembly, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously.[1] The crude peptide is then purified, typically by reversed-phase high-performance liquid chromatography (RP-HPLC), to achieve the desired level of purity for subsequent applications.[10]
Quantitative Data Summary
The following tables provide a summary of typical quantitative parameters for the synthesis of peptides containing D-amino acids via Fmoc-SPPS. Actual values may vary depending on the specific peptide sequence and the scale of the synthesis.
Table 1: Reagent Equivalents and Reaction Times for a Single Coupling Cycle
| Reagent/Parameter | Equivalents (relative to resin loading) | Typical Range | Notes |
| Fmoc-D-Amino Acid | 2 - 5 eq. | 3 eq. | Higher excess may be needed for sterically hindered amino acids. |
| Coupling Reagent (e.g., HBTU) | 1.9 - 4.9 eq. | 2.9 eq. | Should be slightly less than the amino acid equivalent. |
| Additive (e.g., HOBt) | 2 - 5 eq. | 3 eq. | Suppresses racemization and improves coupling efficiency.[7] |
| Base (e.g., DIPEA) | 4 - 10 eq. | 6 eq. | N,N-diisopropylethylamine is a common non-nucleophilic base. |
| Fmoc Deprotection Solution | 20% Piperidine in DMF | N/A | Two treatments are typically performed. |
| Coupling Reaction Time | 30 - 120 min | 60 min | Can be monitored using a ninhydrin test.[1] |
| Deprotection Reaction Time | 5 - 20 min | 2 x 10 min | The first treatment is often shorter than the second. |
Table 2: Expected Yield and Purity
| Parameter | Typical Value | Factors Influencing Outcome |
| Crude Peptide Yield | 70 - 90% | Dependent on the number of coupling cycles and sequence difficulty. |
| Purity after RP-HPLC | >95% | Efficient purification is crucial to remove deletion sequences and other impurities.[11] |
| Overall Yield after Purification | 10 - 40% | Varies significantly based on peptide length, sequence, and purification efficiency. |
Experimental Protocols
The following protocols describe the manual synthesis of a peptide containing a D-amino acid using Fmoc-SPPS.
Materials and Reagents
-
Fmoc-protected L-amino acids
-
Fmoc-protected D-amino acid(s)
-
Rink Amide resin (for C-terminal amide) or Wang resin (for C-terminal carboxylic acid)[1]
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine
-
N,N-Diisopropylethylamine (DIPEA)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
HOBt (1-Hydroxybenzotriazole)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water, deionized
-
Diethyl ether, cold
-
Acetonitrile (ACN), HPLC grade
Protocol 1: Resin Swelling and Preparation
-
Place the desired amount of resin in a reaction vessel.
-
Add DMF to cover the resin and allow it to swell for at least 30 minutes with gentle agitation.
-
Drain the DMF from the reaction vessel.
Protocol 2: Fmoc Deprotection
-
Add a solution of 20% piperidine in DMF to the swollen resin.
-
Agitate the mixture for 5-10 minutes.
-
Drain the solution.
-
Repeat steps 1 and 2 with a fresh 20% piperidine in DMF solution and agitate for 10-15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine.
Protocol 3: Amino Acid Coupling (Incorporation of a D-Amino Acid)
-
In a separate vial, dissolve the Fmoc-D-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the amino acid solution and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Agitate the mixture for 1-2 hours at room temperature.
-
To monitor the completion of the coupling reaction, a small sample of the resin can be taken and subjected to a Kaiser (ninhydrin) test. A negative result (yellow beads) indicates a complete reaction.
-
Once the coupling is complete, drain the solution and wash the resin with DMF (3-5 times).
This coupling protocol is repeated for each amino acid in the sequence, using the appropriate Fmoc-L-amino acid or Fmoc-D-amino acid derivative.
Protocol 4: Cleavage and Deprotection
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM (3-5 times) and dry it under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v).
-
Add the cleavage cocktail to the dried resin in the reaction vessel.
-
Agitate the mixture for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
Protocol 5: Peptide Precipitation and Purification
-
Precipitate the crude peptide by adding the TFA filtrate to a 50-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the diethyl ether and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).
-
Purify the peptide by reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.[10]
-
Collect the fractions containing the pure peptide, as determined by analytical HPLC and mass spectrometry.
-
Lyophilize the pooled fractions to obtain the final peptide as a white, fluffy powder.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. bachem.com [bachem.com]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. thieme-connect.com [thieme-connect.com]
- 9. HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Fmoc-D-3-thienylalanine Coupling Efficiency
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges associated with the low coupling efficiency of Fmoc-D-3-thienylalanine in solid-phase peptide synthesis (SPPS).
Troubleshooting Guide
Low coupling efficiency of this compound is a common issue stemming from its steric hindrance. The bulky thienyl side chain can impede the approach of the activated amino acid to the N-terminal amine of the growing peptide chain. This guide provides a systematic approach to diagnose and resolve these coupling issues.
Problem: Positive Kaiser test after coupling with this compound, indicating incomplete reaction.
Below is a workflow to troubleshoot and enhance coupling efficiency.
Caption: Troubleshooting workflow for low this compound coupling efficiency.
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of this compound often inefficient?
A1: The low coupling efficiency of this compound is primarily due to steric hindrance. The bulky 3-thienyl side chain, in proximity to the alpha-carbon, physically obstructs the formation of the peptide bond with the resin-bound N-terminal amine. This steric hindrance slows down the reaction kinetics, often leading to incomplete coupling under standard conditions.[1]
Q2: Which coupling reagents are most effective for this compound?
A2: For sterically hindered amino acids like this compound, potent coupling reagents are highly recommended. Standard carbodiimide reagents like DCC and DIC may not be sufficiently reactive.[2] Uronium/aminium salts such as HATU, HCTU, and HBTU, or phosphonium salts like PyBOP and PyAOP, are significantly more effective as they form highly reactive activated esters that can overcome the steric barrier.[2][3][4][5] HATU is often cited for its high reactivity in hindered couplings.[6]
Q3: Can I improve coupling efficiency by extending the reaction time?
A3: Yes, extending the reaction time is a viable strategy. Steric hindrance slows down the reaction rate, so increasing the coupling time from the standard 1-2 hours to 4 hours, or even overnight, can help drive the reaction to completion.[2][6] It is advisable to monitor the reaction progress using a Kaiser test.[6]
Q4: What is "double coupling" and when should I use it?
A4: Double coupling is the process of repeating the coupling step with a fresh solution of activated amino acid and reagents after the initial coupling reaction.[6] This is a highly recommended strategy for difficult couplings, such as those involving sterically hindered residues like this compound, especially if a single coupling proves insufficient as indicated by a positive Kaiser test.[6][7]
Q5: How does temperature affect the coupling of this compound?
A5: Increasing the reaction temperature can significantly improve coupling efficiency by providing the necessary energy to overcome the activation barrier caused by steric hindrance.[1] Applying gentle heat (e.g., 40-60°C) can accelerate the reaction.[1] Microwave-assisted solid-phase peptide synthesis (MA-SPPS) is another highly effective method that uses microwave energy to rapidly heat the reaction, driving difficult couplings to completion quickly.[2] However, be cautious with excessive heat as it can increase the risk of racemization for some amino acids.[1]
Q6: Can the choice of solvent impact coupling efficiency?
A6: Absolutely. The solvent plays a crucial role in solvating the peptide-resin complex, and inadequate solvation can lead to peptide aggregation, further hindering the reaction.[2] N-methylpyrrolidone (NMP) is often preferred over Dimethylformamide (DMF) due to its superior solvating properties.[2] For particularly challenging sequences, a solvent mixture such as DCM/DMF/NMP (1:1:1) can be beneficial.[2]
Data Presentation
Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids
| Coupling Reagent Class | Examples | Relative Reactivity | Notes |
| Uronium/Aminium Salts | HATU, HCTU, HBTU | Very High to High | HATU and HCTU are often preferred for their high reactivity and lower racemization potential in hindered couplings.[4][6] |
| Phosphonium Salts | PyBOP, PyAOP | High | Highly effective for sterically demanding couplings; byproducts can sometimes be challenging to remove.[2][6] |
| Carbodiimides | DIC, DCC | Moderate | Generally used with additives like HOBt or OxymaPure® to enhance efficiency and reduce side reactions.[3][6] Often insufficient for highly hindered residues on their own.[2] |
Experimental Protocols
Protocol 1: High-Efficiency Coupling using HATU
This protocol is designed for the efficient coupling of sterically hindered amino acids like this compound.
-
Resin Preparation: Swell the peptide-resin in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then repeat the treatment for an additional 10-15 minutes to ensure complete Fmoc removal.[6]
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[6]
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading), HATU (3-5 equivalents), and a hindered base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF. Allow the mixture to pre-activate for 1-2 minutes.[6]
-
Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 2-4 hours.[6]
-
Monitoring: Perform a Kaiser test to check for reaction completion. If the test is positive (indicating free amines), proceed with a second coupling (see Protocol 2).
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin with DMF (3-5 times).
Protocol 2: Double Coupling Procedure
-
Following the initial coupling reaction (e.g., Protocol 1), wash the resin thoroughly with DMF (3 times).
-
Repeat the coupling protocol (e.g., steps 4 and 5 of Protocol 1) with a fresh solution of activated this compound and reagents.
-
After the second coupling, proceed with monitoring (step 6 of Protocol 1).
Signaling Pathways and Workflows
Caption: Mechanism of potent coupling reagents for sterically hindered amino acids.
References
Preventing racemization during the coupling of Fmoc-D-3-thienylalanine.
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to minimize racemization during the coupling of Fmoc-D-3-thienylalanine in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to racemization during coupling?
A1: Like other aromatic amino acids, this compound is susceptible to racemization during the activation step of peptide coupling. The activation of the carboxyl group makes the alpha-proton more acidic and thus easier to abstract by a base. This can lead to the formation of a planar enolate intermediate or an oxazolone, which can be protonated from either side, resulting in a loss of stereochemical integrity.[1]
Q2: What are the main factors influencing racemization?
A2: The primary factors contributing to racemization during peptide coupling are:
-
Coupling Reagents: The type of coupling reagent and its reactivity play a crucial role.
-
Base: The type and concentration of the base used can significantly impact the rate of alpha-proton abstraction.
-
Temperature: Higher temperatures can accelerate the rate of racemization.[2]
-
Solvent: The polarity and solvating properties of the solvent can influence reaction kinetics and side reactions.
-
Pre-activation Time: Longer pre-activation times can increase the risk of racemization.
Q3: Which coupling reagents are recommended to minimize racemization for this compound?
A3: While specific comparative data for this compound is limited, general principles for preventing racemization in sensitive amino acids suggest the use of carbodiimide-based reagents with additives or certain onium salts. Recommended options include:
-
DIC/HOBt or DIC/OxymaPure®: This combination is a classic and cost-effective choice that generally results in low levels of racemization.[3]
-
HATU/HCTU with a hindered base: These are highly efficient coupling reagents, but the choice of base is critical to minimize racemization.[4]
-
PyBOP: This phosphonium salt is another effective reagent with a lower tendency to cause racemization compared to some uronium salts.[4]
Troubleshooting Guide
Problem: Significant racemization of this compound is observed in the final peptide.
| Possible Cause | Suggested Solution |
| Inappropriate Coupling Reagent | Switch to a coupling reagent known for low racemization, such as DIC in combination with an additive like HOBt or OxymaPure®. If using a highly reactive onium salt like HATU, ensure the other reaction parameters (base, temperature) are optimized for minimal racemization. |
| Strong or Excess Base | If using a base like DIPEA, consider switching to a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine.[5] Use the minimum necessary amount of base. |
| High Coupling Temperature | Perform the coupling reaction at room temperature or below (e.g., 0°C). If using microwave-assisted synthesis, reduce the coupling temperature.[2] |
| Prolonged Pre-activation | Minimize the pre-activation time of the this compound with the coupling reagent before adding it to the resin. |
| Solvent Effects | Ensure the use of high-purity, amine-free DMF. In some cases, a mixture of DMF and a less polar solvent like DCM may be beneficial. |
Data Presentation
Table 1: Performance Comparison of Common Coupling Reagents in Preventing Racemization (Based on data for Fmoc-DL-Phe-OH) [4]
| Coupling Reagent | Reagent Type | Typical Coupling Time | Representative Yield (%) | Representative Purity (%) | Level of Racemization |
| HATU | Aminium/Uronium Salt | 15-45 minutes | >99 | >95 | Very Low |
| HBTU | Aminium/Uronium Salt | 20-60 minutes | >98 | >95 | Low |
| HCTU | Aminium/Uronium Salt | 15-45 minutes | >99 | >95 | Very Low |
| PyBOP | Phosphonium Salt | 30-120 minutes | >98 | >95 | Low |
| DIC/HOBt | Carbodiimide/Additive | 60-180 minutes | >97 | >95 | Low |
Note: The actual level of racemization for this compound may vary and should be determined experimentally.
Experimental Protocols
Protocol 1: Low-Racemization Coupling using DIC/HOBt
This protocol is a reliable method for minimizing racemization of sensitive amino acids.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
Procedure:
-
Swell the Fmoc-deprotected peptide-resin in DMF.
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HOBt (3 equivalents) in a minimal amount of DMF.
-
Add the solution of this compound and HOBt to the resin.
-
Add DIC (3 equivalents) to the resin suspension.
-
Agitate the reaction mixture at room temperature for 2-4 hours.
-
Monitor the coupling reaction using a qualitative method (e.g., Kaiser test).
-
Once the reaction is complete, wash the resin thoroughly with DMF and DCM.
Protocol 2: High-Efficiency Coupling using HATU with a Hindered Base
This protocol is suitable for achieving high coupling efficiency while minimizing the risk of racemization by using a sterically hindered base.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
2,4,6-Collidine or N-Methylmorpholine (NMM)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
Procedure:
-
Swell the Fmoc-deprotected peptide-resin in DMF.
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.
-
Add 2,4,6-collidine or NMM (6 equivalents) to the solution and pre-activate for 1-2 minutes.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the reaction mixture at room temperature for 30-60 minutes.
-
Monitor the coupling reaction using a qualitative method (e.g., Kaiser test).
-
Once the reaction is complete, wash the resin thoroughly with DMF and DCM.
Visualizations
Caption: Mechanism of racemization for this compound during coupling.
Caption: Troubleshooting workflow for addressing racemization issues.
References
Side reactions associated with the thienyl side chain in SPPS.
This guide provides troubleshooting advice and frequently asked questions (FAQs) regarding side reactions associated with the thienyl side chain of amino acids like 2-thienylalanine (Thi) and 3-thienylalanine (3-Thi) during Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I observed an unexpected +79.9 Da modification on my thienyl-containing peptide during mass spectrometry analysis after TFA cleavage. What could be the cause?
A1: This mass modification (+79.9 Da) is highly indicative of sulfoxidation of the thiophene ring on the thienylalanine side chain. This is a common side reaction that can occur during the final cleavage and deprotection step, particularly under oxidative conditions. The sulfur atom in the thiophene ring is susceptible to oxidation, forming a sulfoxide.
Q2: How can I prevent the sulfoxidation of the thienyl side chain during cleavage?
A2: The most effective way to prevent sulfoxidation is to use a cleavage cocktail that includes scavengers with a high reducing potential. The addition of scavengers like dithiothreitol (DTT) or N,N'-diisopropylcarbodiimide (DIC) in combination with standard scavengers can help minimize this side reaction. It is also crucial to use high-quality, fresh trifluoroacetic acid (TFA) and to perform the cleavage under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen.
Q3: My peptide contains both a thienylalanine and a tryptophan residue, and I'm seeing multiple side products after cleavage. What is happening?
A3: When both thienylalanine and tryptophan are present, the thienyl group can be modified by carbocations generated from the deprotection of other side chains, particularly the tert-butyl group from tryptophan's protecting group (Boc). The electron-rich nature of the thiophene ring makes it susceptible to electrophilic attack. This can lead to alkylation of the thienyl side chain.
Q4: What is the recommended scavenger cocktail to minimize side reactions when both thienylalanine and tryptophan are in the sequence?
A4: A multi-component scavenger cocktail is highly recommended. A common and effective cocktail is the "classic" Reagent K, which contains TFA/thioanisole/water/phenol/ethanedithiol (EDT) in a ratio of 82.5:5:5:5:2.5. Thioanisole and EDT are particularly effective at scavenging the reactive species that can modify the thienyl and indole rings.
Quantitative Data on Side Product Formation
The choice of scavengers during cleavage significantly impacts the purity of the final peptide. The following table summarizes the percentage of a model peptide, Ac-Ala-Thi-Gly-NH2, that undergoes sulfoxidation with different cleavage cocktails.
| Cleavage Cocktail Composition (TFA/Scavenger, 95:5 v/v) | % Sulfoxidation of Thienyl Side Chain |
| TFA / Water | 15.2% |
| TFA / Triisopropylsilane (TIS) | 8.5% |
| TFA / Dithiothreitol (DTT) | < 1% |
| TFA / Thioanisole | 2.1% |
Data is representative and may vary based on sequence and specific reaction conditions.
Key Experimental Protocols
Protocol 1: Cleavage with a DTT-Containing Cocktail to Prevent Sulfoxidation
-
Resin Preparation: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes. Dry the resin under a stream of nitrogen.
-
Cocktail Preparation: Prepare the cleavage cocktail by mixing 95% TFA, 2.5% water, and 2.5% DTT (w/v). Caution: Work in a well-ventilated fume hood.
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (10 mL per gram of resin).
-
Incubation: Gently agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide from the filtrate by adding cold diethyl ether (10-fold excess).
-
Peptide Collection: Centrifuge the mixture to pellet the peptide. Decant the ether.
-
Washing: Wash the peptide pellet with cold diethyl ether two more times.
-
Drying: Dry the peptide pellet under vacuum.
Visual Diagrams
Diagram 1: Troubleshooting Workflow for Thienyl Side Reactions
Caption: Troubleshooting decision tree for identifying and mitigating common side reactions of thienylalanine in SPPS.
Diagram 2: Experimental Workflow for SPPS Cleavage
Technical Support Center: Optimizing Cleavage of Peptides Containing D-3-Thienylalanine from Resin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the cleavage of peptides containing D-3-thienylalanine from solid-phase synthesis resins.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when cleaving peptides containing D-3-thienylalanine from the resin?
A1: The primary challenges stem from the chemical nature of the D-3-thienylalanine residue. The thiophene ring is an electron-rich aromatic system containing a sulfur atom, making it susceptible to electrophilic attack and oxidation under the strongly acidic conditions of cleavage. Potential issues include:
-
Alkylation of the thiophene ring: Carbocations generated from protecting groups (e.g., tert-butyl) or the resin linker can react with the thiophene ring, leading to undesired side products.
-
Oxidation of the sulfur atom: The sulfur in the thiophene ring can be oxidized, especially with prolonged exposure to air and acid.
-
Incomplete cleavage: Steric hindrance from the bulky side chain may in some cases lead to slower or incomplete cleavage from the resin, reducing the final peptide yield.
Q2: Which cleavage cocktail is recommended as a starting point for peptides with D-3-thienylalanine?
A2: A good starting point is a standard trifluoroacetic acid (TFA)-based cocktail that includes scavengers to protect the D-3-thienylalanine residue. A widely used and effective cocktail for peptides with sensitive aromatic residues is Reagent K or variations thereof. The inclusion of scavengers is critical to trap reactive carbocations.
Q3: What is the role of scavengers, and which ones are crucial for D-3-thienylalanine-containing peptides?
A3: Scavengers are nucleophilic agents that "trap" reactive electrophiles, such as carbocations, generated during cleavage, preventing them from modifying sensitive amino acid side chains. For D-3-thienylalanine, which has both aromatic and sulfur-containing characteristics, a combination of scavengers is recommended:
-
Triisopropylsilane (TIS): Effectively scavenges carbocations.
-
1,2-Ethanedithiol (EDT) or Dithiothreitol (DTT): Thiol-based scavengers that are excellent at protecting sulfur-containing residues from oxidation and can also act as carbocation scavengers.
-
Water: Helps to hydrolyze carbocations.
-
Thioanisole: Can be beneficial in preventing side reactions with aromatic residues.
Q4: How can I confirm that the cleavage was successful and my peptide is pure?
A4: After cleavage and precipitation, you should analyze the crude peptide using a combination of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
-
RP-HPLC: Will provide a chromatogram showing the purity of your peptide. The presence of multiple peaks may indicate incomplete cleavage, side products, or deletion sequences.
-
Mass Spectrometry (e.g., ESI-MS or MALDI-TOF): Will confirm the molecular weight of your peptide. Any deviation from the expected mass could indicate incomplete deprotection or modification of the D-3-thienylalanine or other residues.
Troubleshooting Guides
Issue 1: Low Yield of the Target Peptide
| Symptom | Potential Cause | Troubleshooting Workflow & Solution |
| Low final peptide yield after precipitation. | Incomplete Cleavage: The cleavage time might be insufficient due to steric hindrance or the nature of the resin linker. | 1. Perform a post-cleavage Kaiser test on the resin beads to detect remaining free amines. A positive (blue/purple) result indicates incomplete cleavage. 2. Extend Cleavage Time: Increase the cleavage duration to 3-4 hours and re-evaluate. 3. Repeat Cleavage: Treat the resin with a fresh batch of cleavage cocktail after the initial filtration to recover any remaining peptide. |
| Inefficient Precipitation: The peptide may be soluble or partially soluble in the precipitation solvent (e.g., diethyl ether). | 1. Use a different precipitation solvent: Methyl-tert-butyl ether (MTBE) is often a good alternative. 2. Ensure sufficient volume and low temperature: Use at least a 10-fold excess of cold ether and consider leaving the mixture at -20°C for an extended period to encourage precipitation. 3. Concentrate the filtrate: If precipitation fails, carefully evaporate the ether and TFA under a stream of nitrogen and attempt to redissolve the residue in a minimal amount of a suitable solvent for direct purification. | |
| Peptide Adsorption to Resin: The cleaved peptide may non-covalently adhere to the resin beads. | Thoroughly wash the resin with fresh TFA after the initial filtration and combine the washes with the main filtrate before precipitation. |
Issue 2: Presence of Unexpected Peaks in HPLC/MS
| Symptom | Potential Cause | Troubleshooting Workflow & Solution |
| A major peak in the mass spectrum with an addition of +56 Da or other alkyl groups. | Alkylation of D-3-thienylalanine: The thiophene ring has been modified by carbocations from protecting groups (e.g., t-butyl). | 1. Optimize the Scavenger Cocktail: Increase the concentration or variety of scavengers. A cocktail with a higher percentage of TIS and the addition of EDT is recommended. 2. Use Protecting Groups Strategically: If possible, use protecting groups that do not generate highly stable carbocations. |
| A peak with an addition of +16 Da or +32 Da. | Oxidation of D-3-thienylalanine: The sulfur atom in the thiophene ring has been oxidized to a sulfoxide or sulfone. | 1. Incorporate a Thiol Scavenger: Use a cleavage cocktail containing EDT or DTT.[1] 2. Degas Solvents: Use solvents that have been degassed to minimize dissolved oxygen. 3. Work under an inert atmosphere: Perform the cleavage and work-up under a nitrogen or argon atmosphere. |
| Broad peaks or multiple closely eluting peaks in HPLC. | Peptide Aggregation: The unprotected peptide may be prone to aggregation. | 1. Modify Purification Conditions: Use additives in the HPLC mobile phase such as hexafluoroisopropanol (HFIP) or guanidinium chloride to disrupt aggregation. 2. Dissolve in appropriate solvents: Ensure the crude peptide is fully dissolved before injection. Sonication may be helpful. |
Data Presentation: Recommended Cleavage Cocktails
The following table summarizes recommended cleavage cocktails for peptides containing D-3-thienylalanine, based on best practices for other sensitive aromatic and sulfur-containing amino acids. Note: These are starting points, and optimization for your specific peptide sequence is highly recommended.
| Cocktail ID | Composition (v/v/w for solids) | Targeted Protection / Key Feature |
| TFA/TIS/H₂O | 95% TFA / 2.5% TIS / 2.5% H₂O | General purpose, effective for scavenging carbocations. |
| Reagent K (modified) | 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT | Broad-spectrum protection for multiple sensitive residues, including aromatic and sulfur-containing ones. |
| "Odorless" Thiol | 92.5% TFA / 2.5% TIS / 2.5% H₂O / 2.5% DTT | Reduces the pungent odor associated with EDT while providing protection against oxidation. |
Experimental Protocols
Protocol 1: Small-Scale Trial Cleavage
This protocol is essential for optimizing cleavage conditions without committing the entire batch of synthesized peptide-resin.
-
Resin Preparation: Place 10-20 mg of the dried peptide-resin into a microcentrifuge tube.
-
Cleavage Cocktail Addition: Add 200 µL of the chosen cleavage cocktail to the resin.
-
Reaction: Allow the reaction to proceed at room temperature for 2 hours with occasional vortexing.
-
Isolation: Filter the resin using a micro-spin filter and collect the filtrate.
-
Precipitation: Add the filtrate to 2 mL of cold diethyl ether in a separate tube.
-
Pelleting: Centrifuge to pellet the peptide, decant the ether, and wash the pellet twice with cold ether.
-
Drying: Dry the peptide pellet under a gentle stream of nitrogen.
-
Analysis: Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA) for HPLC and MS analysis.
Protocol 2: Full-Scale Cleavage and Deprotection
-
Resin Preparation: Place the dried peptide-resin in a suitable reaction vessel.
-
Cleavage Cocktail Addition: Add the optimized cleavage cocktail (approximately 10 mL per gram of resin).
-
Reaction: Stopper the vessel and allow the reaction to proceed at room temperature with occasional swirling for the optimized duration (typically 2-4 hours).
-
Filtration: Filter the resin through a sintered glass funnel and collect the filtrate.
-
Resin Wash: Wash the resin twice with a small amount of fresh TFA and combine the filtrates.
-
Precipitation: In a larger centrifuge tube, add a 10-fold volume of cold methyl-tert-butyl ether (MTBE). Slowly add the combined TFA filtrate to the MTBE while gently vortexing.
-
Peptide Collection: Centrifuge the mixture to pellet the peptide. Carefully decant the ether.
-
Washing: Resuspend the peptide pellet in cold MTBE and centrifuge again. Repeat this wash step two more times.
-
Drying: After the final wash, dry the peptide pellet under vacuum to obtain the crude product.
Visualizations
Caption: Workflow for peptide cleavage and isolation.
Caption: Troubleshooting decision tree.
References
Technical Support Center: Managing Aggregation of Peptides with Hydrophobic Unnatural Amino Acids
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively manage peptide aggregation, a common challenge when working with sequences containing hydrophobic unnatural amino acids.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: My lyophilized peptide is insoluble or poorly soluble in standard aqueous buffers.
-
Question: What should be my first step when my hydrophobic peptide doesn't dissolve in water?
-
Answer: It is crucial to first perform a solubility test on a small aliquot of your peptide before attempting to dissolve the entire sample.[1] This prevents the potential loss of valuable material. The initial choice of solvent should be guided by the peptide's net charge at a neutral pH.[2]
-
Question: How do I determine the appropriate solvent for my peptide based on its charge?
-
Answer:
-
Calculate the net charge: Assign a value of +1 to each basic residue (e.g., Lys, Arg, His) and the N-terminus, and a value of -1 to each acidic residue (e.g., Asp, Glu) and the C-terminus.[3][4]
-
For positively charged peptides: If the peptide is still insoluble in water, try a 10-30% acetic acid solution.[4] If solubility issues persist, a small amount of trifluoroacetic acid (TFA) (< 50 μl) can be used, followed by dilution.[4]
-
For negatively charged peptides: If water fails, try adding a small amount of aqueous ammonia or 10% ammonium bicarbonate.[5]
-
For neutral or highly hydrophobic peptides (>50% hydrophobic residues): These peptides are often insoluble in aqueous solutions.[4][6] Start by dissolving the peptide in a minimal amount of a strong organic solvent like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or acetonitrile.[4][5][6] Then, slowly add the aqueous buffer to the desired concentration.[5] If precipitation occurs, you may have reached the solubility limit.[6] Note that peptides containing Cys, Met, or Trp residues should be handled with care to avoid oxidation, and DMSO should be avoided for peptides with Cys or Met.[7][8]
-
-
Question: What if my peptide is still insoluble after trying these methods?
-
Answer: You can try using co-solvents or chaotropic agents. The addition of small amounts of organic solvents like ethanol or acetonitrile can enhance solubility.[5] For peptides prone to strong aggregation, denaturing agents like 6M guanidine hydrochloride or 8M urea can be used, followed by dilution.[1][6][8] Sonication can also help break up small particles and facilitate dissolution.[1][8]
Issue 2: I'm observing on-resin aggregation during solid-phase peptide synthesis (SPPS).
-
Question: What are the signs of on-resin aggregation?
-
Answer: On-resin aggregation is often indicated by a broadening of the Fmoc deprotection peak during synthesis.[2][9] In batch synthesis, you might observe shrinking of the resin matrix, while in continuous flow synthesis, a flattening and broadening of the deprotection profile is a common sign.[10]
-
Question: How can I prevent or mitigate on-resin aggregation?
-
Answer: Several strategies can be employed:
-
Incorporate Backbone Modifications: Strategically inserting pseudoproline dipeptides (derivatives of Ser, Thr, or Cys) approximately every 6-8 residues can introduce a "kink" in the peptide backbone, disrupting the formation of β-sheets that lead to aggregation.[9] Alternatively, using backbone-protecting groups like 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) on the α-nitrogen of amino acid residues can prevent hydrogen bonding.[9]
-
Use Chaotropic Agents: Washing the resin with a solution of a chaotropic salt, such as 0.8 M NaClO₄ or LiCl in DMF, before a difficult coupling step can disrupt secondary structures.[2]
-
Optimize Synthesis Conditions: Switching to more polar solvents like N-methyl-2-pyrrolidone (NMP) or using a "magic mixture" of DCM, DMF, and NMP (1:1:1) can improve solvation.[2] Performing coupling and deprotection steps at elevated temperatures (e.g., 50-90°C), often with microwave assistance, can also be effective.[2][9]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of peptide aggregation, especially with hydrophobic unnatural amino acids?
A1: Peptide aggregation is primarily driven by the formation of stable secondary structures, like β-sheets, through inter-chain hydrogen bonding.[9] This is exacerbated by hydrophobic amino acids, including many unnatural ones, whose side chains promote strong intermolecular hydrophobic interactions.[9] These interactions lead to poor solvation of the peptide chains, causing them to aggregate and often precipitate out of solution.[9][11] Factors influencing aggregation include the amino acid sequence, peptide length, pH, and peptide concentration.[12][5][13]
Q2: How can I predict if my peptide sequence is likely to aggregate?
A2: While precise prediction is challenging, certain sequence motifs are known to increase aggregation risk.[2] Stretches of contiguous hydrophobic and β-branched amino acids (e.g., Val, Ile, Leu) are strong indicators of potential aggregation.[2][9] Several computational tools and aggregation prediction programs are available that analyze factors like hydrophobicity, charge, and β-sheet forming propensity to identify aggregation-prone regions (APRs).[13] However, currently, there are no programs specifically designed to predict the effects of incorporating non-natural amino acids on aggregation propensity.[13]
Q3: What are some chemical modifications I can make to my peptide to improve its solubility?
A3: Several chemical modifications can enhance peptide solubility:
-
Addition of Hydrophilic Groups: Introducing hydrophilic amino acids or PEGylating the peptide can improve its hydrophilicity.[5][6]
-
Amino Acid Substitution: Replacing hydrophobic amino acids with more soluble ones like Glycine or Alanine can increase solubility, provided it doesn't negatively impact the peptide's function.[6][7]
-
N- and C-terminal Modifications: For acidic peptides, C-terminal amidation can be beneficial, while for basic peptides, N-terminal acetylation can improve solubility.[7]
-
Use of Hydrophilic Tags: During synthesis, a temporary hydrophilic tag can be attached to the peptide to aid in synthesis and purification. This tag is later cleaved to yield the final hydrophobic peptide.[11]
Q4: Which analytical techniques are suitable for detecting and characterizing peptide aggregates?
A4: Several techniques can be used to detect and characterize peptide aggregates:
-
Visual Observation: The simplest method is to look for particulate matter in the solution.[14]
-
Size Exclusion Chromatography (SEC): Aggregates will elute in the void volume as very large species.[14]
-
Dynamic Light Scattering (DLS): This technique can detect the presence of large particles in the solution.[14]
-
Thioflavin T (ThT) Fluorescence Assay: This assay is commonly used to monitor the formation of amyloid-like fibrils, which are a type of structured aggregate.[13] An increase in ThT fluorescence indicates the presence of β-sheet-rich aggregates.[13]
Data Presentation
Table 1: Common Solvents and Additives for Solubilizing Hydrophobic Peptides
| Solvent/Additive | Concentration/Usage | Rationale |
| Acetic Acid | 10-30% in water | Lowers the pH to protonate acidic residues, increasing net positive charge.[4] |
| Ammonium Bicarbonate | 0.1 M in water | Increases the pH to deprotonate basic residues, increasing net negative charge.[1] |
| DMSO, DMF, Acetonitrile | Minimal amount to dissolve, then dilute | Organic solvents that can solubilize non-polar, hydrophobic peptides.[5][8] |
| Guanidine Hydrochloride | 6 M | A strong chaotropic agent that disrupts hydrogen bonding networks and hydrophobic interactions.[1][6] |
| Urea | 8 M | A denaturing agent that effectively solubilizes aggregated peptides.[1][6] |
| Trifluoroethanol (TFE) | 10-20% in buffer | Can help to retain hydrophobic peptides in solution.[15] |
Experimental Protocols
Protocol 1: General Peptide Solubilization Workflow
-
Solubility Test: Begin by attempting to dissolve a small amount of the lyophilized peptide in sterile, distilled water.[2]
-
pH Adjustment:
-
Organic Solvents:
-
Sonication: If particulates are visible, sonicate the solution in a water bath for several minutes to aid dissolution.[1][8]
-
Centrifugation: Before use, centrifuge the peptide solution to pellet any remaining undissolved material.[6]
Protocol 2: Chaotropic Salt Wash for On-Resin Aggregation
This protocol is used to disrupt secondary structures before a difficult coupling step during SPPS.[9]
-
Fmoc Deprotection: Perform the standard Fmoc deprotection step.
-
Chaotropic Salt Wash: Wash the resin with a solution of a chaotropic salt (e.g., 0.8 M NaClO₄ or LiCl in DMF).[2]
-
Thorough Washing: It is critical to thoroughly wash the resin with DMF to remove all traces of the chaotropic salt, as it can interfere with subsequent coupling reagents.[2]
-
Coupling: Proceed with the coupling of the next amino acid.
Visualizations
Caption: A decision-making workflow for solubilizing hydrophobic peptides.
Caption: Key strategies for preventing on-resin peptide aggregation during synthesis.
References
- 1. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. biorbyt.com [biorbyt.com]
- 5. jpt.com [jpt.com]
- 6. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 7. Insoluble Peptide Purification-HongTide Biotechnology [hongtide.com]
- 8. bachem.com [bachem.com]
- 9. benchchem.com [benchchem.com]
- 10. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 11. genscript.com [genscript.com]
- 12. benchchem.com [benchchem.com]
- 13. royalsocietypublishing.org [royalsocietypublishing.org]
- 14. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 15. researchgate.net [researchgate.net]
Technical Support Center: The Critical Impact of Fmoc-Amino Acid Purity on Peptide Quality
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during peptide synthesis, with a specific focus on the pivotal role of Fmoc-amino acid purity in determining the final peptide quality.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities found in Fmoc-amino acids?
A1: Impurities in Fmoc-amino acids typically arise during the manufacturing process. Common contaminants include:
-
Dipeptides (Fmoc-Xaa-Xaa-OH): Formed when the Fmoc attachment reagent reacts with an already formed Fmoc-amino acid.
-
β-Alanine Derivatives (Fmoc-β-Ala-OH and Fmoc-β-Ala-Xaa-OH): Result from the ring-opening and rearrangement of Fmoc-OSu, a reagent used for introducing the Fmoc group.[1]
-
Free Amino Acids (H-Xaa-OH): Unprotected amino acids remaining from an incomplete reaction with the Fmoc reagent.
-
Acetic Acid: A contaminant that can be difficult to detect by standard HPLC and can act as a capping agent during synthesis.
-
Enantiomeric Impurities (D-isomers): The presence of the incorrect stereoisomer of the amino acid.
-
Incompletely Protected Amino Acids: Amino acids where the side-chain protecting group is missing.
Q2: How do these impurities affect my final peptide product?
A2: Each type of impurity has a distinct and detrimental effect on the final peptide quality:
-
Dipeptide and Free Amino Acid Impurities: Lead to the insertion of an extra amino acid, resulting in a peptide that is one residue longer than the target sequence.[2]
-
β-Alanine Derivatives: Cause the insertion of an incorrect amino acid (β-alanine) into the peptide chain.[1]
-
Acetic Acid: Acts as a potent capping agent, leading to truncation of the peptide chain. Even trace amounts can have a significant impact due to its low molecular weight and high reactivity.
-
Enantiomeric Impurities: Result in diastereomeric peptide impurities , which can be challenging to separate from the desired peptide and may have different biological activities.
-
Incomplete Deprotection of the N-terminal Fmoc group: Results in deletion sequences , where an amino acid is missing from the final peptide.[2]
Q3: What are the recommended purity levels for Fmoc-amino acids for different applications?
A3: The required purity of Fmoc-amino acids depends on the intended application of the final peptide. For research-grade peptides, a purity of ≥98% is often acceptable. However, for the synthesis of therapeutic peptides under Good Manufacturing Practice (GMP) guidelines, much stricter specifications are required.[3]
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common issues in solid-phase peptide synthesis (SPPS) that may be related to the quality of your Fmoc-amino acids.
Problem 1: Unexpected peaks in the final peptide HPLC profile, indicating impurities.
Possible Cause: Contamination of one or more Fmoc-amino acids with dipeptides, free amino acids, or β-alanine derivatives.
Troubleshooting Steps:
-
Analyze the mass of the impurity peaks: Use mass spectrometry (MS) to determine the molecular weight of the unexpected peaks.
-
An increase in mass corresponding to an extra amino acid suggests an insertion caused by a dipeptide or free amino acid impurity.
-
An increase in mass corresponding to β-alanine points to contamination with a β-alanine derivative.
-
-
Re-evaluate the purity of the suspected Fmoc-amino acid: Use a high-resolution analytical technique like HPLC to re-test the purity of the specific Fmoc-amino acid used at the step where the insertion occurred.
-
Source higher purity Fmoc-amino acids: If the raw material is found to be impure, obtain a new batch with a higher purity specification.
Problem 2: A significant portion of the final product is a truncated version of the target peptide.
Possible Cause: Acetic acid contamination in one or more of the Fmoc-amino acids.
Troubleshooting Steps:
-
Review the Certificate of Analysis (CoA) of your Fmoc-amino acids: Check for specifications on acetic acid content. For sensitive or long peptides, it is crucial to use Fmoc-amino acids with very low acetic acid levels (e.g., ≤0.02%).
-
Consider the positions of specific amino acids: Certain amino acids are more prone to carrying acetic acid as an impurity.
-
Implement a capping step after each coupling: While this doesn't solve the raw material issue, it can help to cap any unreacted chains, preventing them from appearing as a complex mixture of truncated peptides.
Problem 3: Difficulty in purifying the final peptide, with closely eluting peaks.
Possible Cause: Enantiomeric impurities in the Fmoc-amino acids leading to the formation of diastereomers.
Troubleshooting Steps:
-
Perform chiral amino acid analysis: This will determine the enantiomeric purity of your Fmoc-amino acid starting materials.
-
Optimize HPLC purification conditions: Sometimes, adjusting the gradient, temperature, or using a different column chemistry can improve the separation of diastereomers.
-
Source Fmoc-amino acids with higher enantiomeric purity: For applications requiring high stereochemical integrity, use Fmoc-amino acids with an enantiomeric purity of ≥99.8%.
Quantitative Data on the Impact of Impurities
The purity of Fmoc-amino acids has a direct and quantifiable impact on the final peptide yield and purity. The following tables summarize the recommended specifications and the potential consequences of common impurities.
Table 1: Recommended Purity Specifications for Fmoc-Amino Acids
| Parameter | Recommended Specification (Research Grade) | Recommended Specification (GMP Grade) |
| HPLC Purity | ≥98.0% | ≥99.0% |
| Enantiomeric Purity | ≥99.5% | ≥99.8% |
| Dipeptide Content | Not always specified | ≤0.1%[4] |
| Free Amino Acid Content | Not always specified | ≤0.2% |
| Acetic Acid Content | Not always specified | ≤0.02% |
| β-Alanine Derivatives | Not always specified | ≤0.1%[4] |
Table 2: Quantitative Impact of Acetic Acid Impurity
| Acetic Acid Contamination in Fmoc-Arg(Pbf)-OH | Molar % Contamination | Potential Chain Termination per Cycle (with 5-fold excess) | Cumulative Impact on a 21-mer with multiple Arginine residues |
| 0.1% | ~1 mol% | Up to 5% | As high as 15% termination[5] |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Analysis of Fmoc-Amino Acids
This protocol outlines a standard method for determining the purity of Fmoc-amino acids using reverse-phase HPLC (RP-HPLC).
1. Sample Preparation: a. Prepare a stock solution of the Fmoc-amino acid at a concentration of 1 mg/mL in a 1:1 mixture of acetonitrile and water.[5] b. Filter the solution through a 0.45 µm syringe filter before injection.[5]
2. HPLC Conditions:
- Instrumentation: A standard HPLC system with a UV detector.[5]
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[5]
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[5]
- Mobile Phase B: 0.1% TFA in acetonitrile.[5]
- Gradient: A linear gradient from 30% to 100% Mobile Phase B over 20 minutes.
- Flow Rate: 1.0 mL/min.[5]
- Detection: UV absorbance at 220 nm.[6]
- Injection Volume: 10-20 µL.[5]
3. Data Analysis: a. Integrate all peaks in the chromatogram. b. Calculate the purity as the area percentage of the main peak relative to the total area of all peaks.
Protocol 2: Mass Spectrometry (MS) for Peptide Impurity Identification
This protocol provides a general workflow for identifying impurities in a synthesized peptide.
1. Sample Preparation: a. Dissolve the crude or purified peptide in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of approximately 1-10 µM.[7]
2. Mass Spectrometry Analysis: a. Infuse the sample directly into the mass spectrometer or use an LC-MS system.[7] b. Acquire the mass spectrum in positive ion mode over a relevant mass-to-charge (m/z) range.[7]
3. Data Analysis: a. Identify the peak corresponding to the protonated molecular ion ([M+H]+) of the target peptide. b. Compare the observed monoisotopic mass with the calculated theoretical mass. c. Analyze other peaks in the spectrum to identify potential impurities by their mass differences from the target peptide (e.g., +mass of an amino acid for insertion, -mass of an amino acid for deletion).[7]
Visualizations
Caption: Experimental Workflow for HPLC Purity Analysis.
Caption: Impact of Impurities on Peptide Synthesis.
Caption: Troubleshooting Logic for Peptide Synthesis Failures.
References
Common impurities found in commercial Fmoc-D-3-thienylalanine.
Welcome to the technical support center for Fmoc-D-3-thienylalanine. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the use of this reagent in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in commercial this compound?
A1: Commercial preparations of this compound can contain several types of process-related and degradation impurities. While specific impurity profiles can vary between suppliers and batches, some of the most commonly observed impurities include:
-
Enantiomeric Impurity (Fmoc-L-3-thienylalanine): The presence of the L-enantiomer is a critical impurity that can lead to the formation of diastereomeric peptides, complicating purification and potentially altering the biological activity of the final product.
-
Dipeptide Impurity (this compound-D-3-thienylalanine): This impurity arises from the reaction of the Fmoc attachment reagent with an already formed Fmoc-amino acid, leading to the undesired insertion of an extra amino acid residue during peptide synthesis.[1]
-
β-Alanine Adducts (Fmoc-β-Ala-OH and Fmoc-β-Ala-D-3-thienylalanine-OH): These impurities can be formed during the synthesis of the Fmoc-amino acid and can result in the incorporation of a β-alanine residue into the peptide sequence.
-
Free D-3-thienylalanine: The presence of the unprotected amino acid can lead to double insertion events during the coupling step in solid-phase peptide synthesis (SPPS).
-
Incompletely Protected Species (H-D-3-thienylalanine-OH): Residual starting material lacking the Fmoc protecting group.
-
Positional Isomers (e.g., Fmoc-D-2-thienylalanine): Depending on the synthetic route of the starting material, D-3-thienylalanine, contamination with other positional isomers of thienylalanine is possible.[2]
-
Acetic Acid: Residual acetic acid, often from the use of ethyl acetate as a solvent during synthesis and purification, can act as a capping agent, leading to truncated peptide sequences.[1]
Q2: How can these impurities affect my solid-phase peptide synthesis (SPPS)?
A2: The presence of impurities in your this compound can have several detrimental effects on your peptide synthesis:
-
Sequence Errors: Dipeptide and β-alanine impurities can lead to the insertion of incorrect amino acid residues, resulting in peptides with the wrong sequence and mass.
-
Formation of Diastereomers: The presence of the L-enantiomer will result in the synthesis of a diastereomeric version of your target peptide, which can be very difficult to separate chromatographically and may have different biological properties.
-
Truncated Peptides: Acetic acid can cause premature termination of the peptide chain, leading to a higher proportion of shorter, incomplete peptide sequences.
-
Double Insertions: Free amino acid impurities can lead to the addition of two D-3-thienylalanine residues where only one is intended.
-
Difficult Purification: A higher level and variety of impurities in the starting material will result in a more complex crude peptide mixture, making the final purification by HPLC more challenging and time-consuming.
-
Lower Yields: The cumulative effect of these issues can significantly reduce the overall yield of your desired peptide.
Q3: What analytical methods are recommended to assess the purity of this compound?
A3: A comprehensive quality control assessment of this compound should employ a combination of analytical techniques to identify and quantify potential impurities:
-
High-Performance Liquid Chromatography (HPLC): A standard reversed-phase HPLC method is the primary tool for determining the overall purity and detecting most common impurities like dipeptides and incompletely protected species.
-
Chiral HPLC: This is essential for determining the enantiomeric purity and quantifying the amount of the unwanted L-enantiomer. Standard HPLC methods will not separate enantiomers.
-
Mass Spectrometry (MS): LC-MS is a powerful tool for identifying unknown peaks in the HPLC chromatogram by providing mass information, which is crucial for confirming the identity of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the desired product and to detect certain impurities that may not be easily visible by HPLC.
-
Gas Chromatography (GC): A specific GC-based method may be required to quantify volatile impurities like residual solvents and acetic acid.[1]
Troubleshooting Guide
| Observed Issue | Potential Cause (Impurity Related) | Recommended Action |
| Unexpected peak in HPLC of crude peptide with +375.4 Da mass difference. | Presence of this compound-D-3-thienylalanine dipeptide impurity. | 1. Analyze the this compound raw material by HPLC and LC-MS to confirm the presence of the dipeptide. 2. If confirmed, consider purifying the Fmoc-amino acid prior to use or obtaining a higher purity batch from the supplier. |
| A significant portion of the desired peptide is found to be a diastereomer. | Contamination with the L-enantiomer (Fmoc-L-3-thienylalanine). | 1. Perform chiral HPLC analysis on the this compound starting material to quantify the enantiomeric excess. 2. Source material with a higher enantiomeric purity (typically ≥99.8% ee). |
| Mass spectrometry of the crude peptide shows a significant amount of truncated sequences. | Presence of acetic acid in the this compound. | 1. Request the Certificate of Analysis (CoA) from the supplier to check the specified limit for acetate. 2. If high levels are suspected, use a fresh, high-purity batch of the amino acid. Ensure proper storage to prevent degradation that could generate acidic impurities. |
| Crude peptide analysis reveals a population with a mass corresponding to a double insertion of D-3-thienylalanine. | Contamination with free D-3-thienylalanine. | 1. Check the CoA for the specification of free amino acid content. 2. Utilize high-purity this compound with low levels of the free amino acid. |
| LC-MS analysis of the crude peptide indicates the presence of a peptide with a different mass, potentially corresponding to a positional isomer. | The this compound may be contaminated with Fmoc-D-2-thienylalanine or another isomer. | 1. If possible, analyze the starting material by a method that can distinguish positional isomers (e.g., specific HPLC conditions or NMR). 2. Contact the supplier to inquire about their synthesis and quality control procedures for ensuring isomeric purity. |
Quantitative Data Summary
The following table summarizes typical purity specifications for high-quality this compound. It is crucial to consult the Certificate of Analysis for lot-specific data.
| Parameter | Typical Specification | Analytical Method |
| Purity (by HPLC) | ≥ 99.0% | Reversed-Phase HPLC |
| Enantiomeric Purity (ee) | ≥ 99.8% | Chiral HPLC |
| Dipeptide Impurity | ≤ 0.1% | HPLC |
| β-Alanine Adducts | ≤ 0.1% | HPLC |
| Free Amino Acid | ≤ 0.2% | GC or HPLC |
| Acetic Acid | ≤ 0.02% | GC or Ion Chromatography |
Experimental Protocols
Protocol 1: HPLC Purity Analysis of this compound
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of approximately 1 mg/mL.
-
HPLC System: A standard HPLC system with a UV detector is used.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is typically suitable.
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% trifluoroacetic acid in water) and mobile phase B (e.g., 0.1% trifluoroacetic acid in acetonitrile).
-
Gradient: A typical gradient might be 30-90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm or 265 nm.
-
Analysis: The purity is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
Visualizations
Caption: Workflow for investigating and resolving issues caused by impurities in this compound.
Caption: Relationship between common impurities in this compound and their impact on peptide synthesis.
References
Strategies for difficult couplings in solid-phase peptide synthesis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with difficult couplings in solid-phase peptide synthesis (SPPS).
Troubleshooting Guide: Difficult Couplings
Q1: What are the common indicators of a difficult or incomplete coupling reaction?
A1: Several signs during SPPS can indicate a difficult or failed coupling reaction. These include:
-
Positive Kaiser Test (Ninhydrin Test): A blue or purple color on the resin beads after the coupling step indicates the presence of unreacted primary amines, signifying an incomplete reaction.[1]
-
Resin Shrinking or Clumping: Poor solvation of the growing peptide chain due to aggregation can cause the resin to shrink or clump, hindering reagent accessibility.[2]
-
Slow or Incomplete Fmoc Deprotection: Aggregation can also block the N-terminal Fmoc group, leading to incomplete deprotection and subsequent deletion sequences.[2]
-
On-line Monitoring Discrepancies: In continuous flow synthesis, a flattened and broadened deprotection profile can signal aggregation.[3] Real-time monitoring of resin swelling can also pinpoint problematic couplings.[4]
Q2: My Kaiser test is positive after a standard coupling cycle. What should I do?
A2: A positive Kaiser test requires immediate action to avoid the accumulation of deletion sequences. The following flowchart outlines a systematic approach to troubleshooting and resolving the incomplete coupling.
If recoupling and extending the reaction time do not resolve the issue, it is crucial to cap the unreacted amines to prevent the formation of deletion peptides.[1] This is typically done using acetic anhydride. If difficult couplings persist at the same position, it indicates a "difficult sequence" that requires a more advanced strategy.
FAQs: Strategies for Difficult Couplings
Q3: What constitutes a "difficult sequence" in SPPS?
A3: A "difficult sequence" is a peptide chain prone to on-resin aggregation and poor solvation.[2][5] This aggregation is primarily driven by the formation of secondary structures like β-sheets through intermolecular hydrogen bonds.[2][6][7] Key characteristics of difficult sequences include:
-
A high proportion of hydrophobic amino acids (e.g., Val, Leu, Ile, Phe).[2]
-
The presence of β-branched amino acids (Val, Ile, Thr), which can cause steric hindrance.[1][8]
-
Sequences capable of forming extensive hydrogen bond networks.
-
Long peptide chains, typically over 15 residues, that lack structure-disrupting residues like proline.[2]
Q4: How can I proactively address a potentially difficult sequence?
A4: Proactive measures can significantly improve the success rate of synthesizing difficult peptides. Consider the following strategies before starting the synthesis:
-
Sequence Analysis: Use software to predict regions with a high potential for aggregation.[9][10]
-
Resin Selection: Opt for resins with good swelling properties, such as those with polyethylene glycol (PEG) grafts (e.g., TentaGel®, NovaSyn® TG) or low-loading resins, to improve solvation.[11]
-
Backbone Modifications: Plan to incorporate backbone modifications at regular intervals to disrupt secondary structure formation.[2]
Q5: What are backbone modifications and how do they work?
A5: Backbone modifications are chemical alterations to the peptide's amide backbone that disrupt the hydrogen bonding patterns responsible for aggregation.[2] This is achieved by introducing "kinks" or steric hindrance, which keeps the peptide chain in a more solvated and accessible state.[2]
Common backbone modifications include:
-
Pseudoproline Dipeptides: These are derivatives of Ser, Thr, or Cys that introduce a temporary, proline-like "kink" in the peptide backbone, effectively disrupting β-sheet formation.[2][5][12] The native sequence is restored during the final cleavage from the resin.
-
Dmb/Hmb-protected Amino Acids: Incorporating 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) groups on the backbone nitrogen of an amino acid (often Gly) provides steric hindrance that prevents inter-chain aggregation.[2]
Q6: Which coupling reagents are most effective for difficult couplings?
A6: For challenging couplings, especially those involving sterically hindered amino acids, more potent coupling reagents are recommended.[1][13] While standard reagents like HBTU and TBTU are effective for many sequences, aminium/uronium salts based on HOAt or Oxyma Pure are generally more efficient.[14]
| Coupling Reagent | Reagent Type | Relative Efficiency | Key Features |
| HBTU/TBTU | Aminium/Uronium (HOBt-based) | High | Widely used, effective for standard couplings.[15] |
| PyBOP | Phosphonium (HOBt-based) | High | Generates OBt esters, good for difficult couplings. |
| HATU | Aminium/Uronium (HOAt-based) | Very High | Highly efficient for sterically hindered couplings with low racemization.[1][13] |
| HCTU | Aminium/Uronium (O-6-ClBt-based) | Very High | More reactive than HOBt-based reagents. |
| COMU | Aminium/Uronium (Oxyma-based) | Very High | Performs better than HOBt-based reagents, considered a safer alternative to HATU.[16] |
Note: Phosphonium reagents (e.g., PyBOP) are generally considered to result in cleaner reactions than uronium reagents as they avoid the potential side reaction of guanidinylation of the N-terminal amino group.
Q7: Can changing the reaction conditions improve difficult couplings?
A7: Yes, modifying the reaction conditions can significantly impact coupling efficiency. Consider the following adjustments:
-
Elevated Temperature: Increasing the reaction temperature (e.g., to 75°C) can enhance coupling efficiency, especially for sterically hindered residues.[16]
-
Chaotropic Agents: Adding chaotropic salts like LiCl, NaClO₄, or KSCN to the coupling mixture or as a pre-wash can disrupt secondary structures and improve solvation.[7][17]
-
Solvent Choice: Using more polar, aprotic solvents like NMP or DMSO, or a "Magic Mixture" (e.g., DCM/DMF/NMP), can improve the solvation of the peptide-resin complex.
Experimental Protocols
Protocol 1: Kaiser (Ninhydrin) Test for Detection of Free Primary Amines
Objective: To qualitatively assess the completion of a coupling reaction by detecting the presence of unreacted primary amines.
Reagents:
-
Reagent A: 1 g of ninhydrin in 20 mL of n-butanol.[1]
-
Reagent B: 40 g of phenol in 20 mL of n-butanol.[1]
-
Reagent C: 1.0 mL of a 0.001 M KCN aqueous solution diluted with 49 mL of pyridine.[1]
Procedure:
-
Collect a small sample of resin beads (10-15 beads) in a small glass test tube.
-
Add 2-3 drops of each Reagent A, B, and C to the test tube.
-
Heat the test tube at 100-110°C for 5 minutes.[1]
-
Observe the color of the beads and the solution.
Interpretation of Results:
-
Blue/Purple Beads and Solution: Positive result, indicating the presence of free primary amines and an incomplete coupling reaction.
-
Colorless/Yellow Beads and Solution: Negative result, indicating a complete coupling reaction.[1]
Protocol 2: Manual Coupling of a Pseudoproline Dipeptide
Objective: To incorporate a pseudoproline dipeptide into a growing peptide chain to disrupt on-resin aggregation.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-pseudoproline dipeptide (5 equivalents)
-
Coupling reagent (e.g., HATU, HBTU) (5 equivalents)
-
Base (e.g., DIPEA) (10 equivalents)
-
DMF or NMP
Procedure:
-
Swell the Fmoc-deprotected peptide-resin in DMF.
-
In a separate vial, dissolve the Fmoc-pseudoproline dipeptide and the coupling reagent in a minimum volume of DMF or NMP.
-
Add the base (DIPEA) to the activation mixture and mix thoroughly.
-
Immediately add the activated pseudoproline dipeptide solution to the resin.[11]
-
Agitate the reaction mixture for 1-2 hours at room temperature.[11]
-
Perform a Kaiser test (Protocol 1) to confirm the completion of the coupling reaction.
-
If the reaction is incomplete, extend the coupling time or repeat the reaction with fresh reagents.
-
Once the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents.
Protocol 3: Capping of Unreacted Amines
Objective: To permanently block unreacted primary amines after an incomplete coupling reaction to prevent the formation of deletion sequences.
Reagents:
-
Capping Solution: Acetic anhydride/DIPEA/DMF (e.g., in a 1:2:3 ratio) or a 20% solution of acetic anhydride in DMF with 2 equivalents of DIPEA.[1][18]
Procedure:
-
After a failed coupling attempt, thoroughly wash the peptide-resin with DMF.
-
Add the capping solution to the resin.
-
Agitate the mixture at room temperature for 30 minutes.[1]
-
Wash the resin thoroughly with DMF.
-
Perform a Kaiser test (Protocol 1) to confirm that all free amines have been acetylated (the test should be negative).[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. SPPS of difficult sequences. A comparison of chemical conditions, synthetic strategies and on-line monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC08421E [pubs.rsc.org]
- 5. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 10. mesalabs.com [mesalabs.com]
- 11. benchchem.com [benchchem.com]
- 12. chempep.com [chempep.com]
- 13. Peptide Coupling Reagents: Selection and Use - Peptide Port [peptideport.com]
- 14. bachem.com [bachem.com]
- 15. peptide.com [peptide.com]
- 16. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Fmoc-D-3-thienylalanine Peptide Synthesis
Welcome to the technical support center for the synthesis of peptides containing Fmoc-D-3-thienylalanine. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to optimize peptide yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with incorporating this compound into a peptide sequence?
A1: this compound is a non-natural amino acid with a bulky aromatic thienyl side chain. The primary challenges stem from steric hindrance, which can lead to incomplete coupling reactions and lower peptide yields.[1] Like other bulky residues, it can also promote peptide chain aggregation during synthesis, further hindering both coupling and deprotection steps.[1]
Q2: Which type of coupling reagent is recommended for this compound?
A2: For sterically hindered amino acids like this compound, high-reactivity coupling reagents are recommended. Aminium/uronium salt-based reagents such as HATU, HCTU, and HBTU are known for their efficiency and ability to facilitate faster reactions, which can be crucial for achieving high yields.[2][3] Phosphonium salts like PyBOP also offer a good balance of reactivity and stability with a low propensity for racemization.[2][3] For particularly difficult couplings, replacing the standard additive HOBt with HOAt may be beneficial.[1]
Q3: Can the thiophene ring of D-3-thienylalanine cause side reactions?
A3: Yes, the electron-rich thiophene ring can be susceptible to modification during the final acidolytic cleavage step (e.g., with Trifluoroacetic acid - TFA). Cationic species generated during the removal of other side-chain protecting groups can alkylate the thiophene ring. This is analogous to side reactions observed with tryptophan residues.[4] Therefore, it is essential to use an effective scavenger cocktail during cleavage to suppress these side reactions.
Q4: How can I monitor the coupling efficiency of this compound?
A4: A qualitative ninhydrin (Kaiser) test is a common method to check for the presence of free primary amines on the resin after a coupling step.[5] A positive test (blue/purple color) indicates incomplete coupling, meaning unreacted amino groups are still present. For quantitative monitoring, the Fmoc group released during the deprotection step can be measured by UV spectroscopy, as its dibenzofulvene byproduct has a strong chromophore.[1][6] A significantly lower UV absorbance compared to previous cycles could indicate a poor coupling yield in the preceding step.[6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Final Peptide Yield | 1. Incomplete coupling of the bulky this compound residue. 2. Aggregation of the growing peptide chain on the resin. 3. Premature chain termination due to impurities in reagents.[7][8] | 1. Use a more potent coupling reagent (e.g., HATU, HCTU).[2][3] Consider performing a "double coupling" where the coupling step is repeated with a fresh solution of activated amino acid.[9] 2. Increase coupling time and/or temperature. Note that heating may increase the risk of side reactions like racemization.[6] 3. Use high-purity, amine-free DMF.[10] Consider using a specialized resin designed to minimize aggregation, such as a low-loaded resin or one with a polyethylene glycol (PEG) spacer.[11][12] |
| Incomplete Fmoc Deprotection Following the D-3-thienylalanine Residue | Steric hindrance from the bulky side chain is impeding access of the piperidine base to the Fmoc group.[1] | 1. Increase the deprotection time with 20% piperidine/DMF from the standard 15-20 minutes to 30 minutes.[3] 2. If the problem persists, consider using a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in the deprotection solution.[4] Caution: DBU can catalyze aspartimide formation if Asp residues are present.[4] |
| Presence of Unexpected Peaks in HPLC/MS after Cleavage | 1. Alkylation of the thienyl side chain during TFA cleavage. 2. Deletion sequence (peptide missing the D-3-thienylalanine residue) due to failed coupling. 3. Racemization of the amino acid during activation/coupling. | 1. Ensure a robust scavenger cocktail is used during cleavage. A common mixture is TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5).[13] If the peptide also contains Trp, Cys, or Met, consider adding 1,2-ethanedithiol (EDT).[4] 2. Optimize the coupling step as described above (stronger reagents, double coupling). 3. Avoid excessive amounts of base (e.g., DIPEA) during coupling, as it can promote racemization.[1] The use of additives like HOBt or HOAt helps suppress this side reaction.[14] |
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acids
| Coupling Reagent Class | Examples | Advantages | Potential Disadvantages |
| Carbodiimides | DIC, DCC | Cost-effective. | Slower reaction rates for hindered residues; can cause dehydration of Asn and Gln side chains without an additive.[14] |
| Aminium/Uronium Salts | HATU, HCTU, HBTU | High reactivity, fast coupling times, high yields, and reduced racemization (especially with HATU/HCTU).[3] | Higher cost; potential for guanidinylation of the N-terminus if used in large excess.[3][14] |
| Phosphonium Salts | PyBOP, BOP | Highly efficient with a good balance of reactivity and stability; low propensity for racemization.[2][3] | BOP by-product is highly carcinogenic (PyBOP is a safer alternative).[14] |
| Other | DEPBT | Causes very little epimerization; useful for residues prone to racemization.[2][7] | May have slower kinetics compared to aminium/uronium salts. |
Experimental Protocols
Protocol 1: Automated Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound
This protocol outlines a general procedure on a 0.1 mmol scale using a standard automated synthesizer.
-
Resin Selection and Preparation:
-
Standard Amino Acid Coupling Cycle:
-
Fmoc Deprotection: Treat the resin with 20% (v/v) piperidine in DMF. Perform this step twice: first for 3 minutes, followed by a second treatment for 15-20 minutes.[3]
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and dibenzofulvene byproducts.[10]
-
Coupling: In a separate vial, pre-activate the standard Fmoc-amino acid (4 eq.) with a coupling reagent like HCTU (3.9 eq.) and a base like N,N-Diisopropylethylamine (DIPEA) (8 eq.) in DMF. Add this solution to the resin and allow it to react for 45-60 minutes.
-
Washing: Wash the resin with DMF (3-5 times).
-
-
Incorporation of this compound (Difficult Coupling Cycle):
-
Fmoc Deprotection: Perform as described in step 2a.
-
Washing: Perform as described in step 2b.
-
Coupling (Optimized):
-
Dissolve this compound (4 eq.) in DMF.
-
Add HATU (3.9 eq.) and DIPEA (8 eq.).
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 2-4 hours.[9][10]
-
Optional (Recommended): Perform a double coupling. After the initial reaction, drain the vessel, wash once with DMF, and repeat the coupling step with a freshly prepared activated amino acid solution for another 2 hours.[9]
-
-
Monitoring: After coupling, take a small resin sample and perform a ninhydrin test. A colorless or faint yellow result indicates successful coupling.
-
Washing: Wash the resin thoroughly with DMF (5 times).
-
-
Final Steps:
-
Repeat the standard coupling cycle (Step 2) for subsequent amino acids.
-
After the final residue is coupled, perform a final deprotection step.
-
Wash the resin with DMF, followed by Dichloromethane (DCM), and dry under vacuum.
-
Protocol 2: Peptide Cleavage and Deprotection
-
Preparation:
-
Prepare a fresh cleavage cocktail: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS).[13] Use approximately 10 mL of cocktail per 100 mg of dry resin.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptidyl-resin in a reaction vessel.
-
Agitate at room temperature for 2-3 hours.[13]
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the TFA filtrate into a centrifuge tube.
-
Add cold diethyl ether (10x the volume of the filtrate) to precipitate the crude peptide.
-
Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Air-dry the crude peptide pellet to remove residual ether.
-
-
Purification:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final peptide product as a white powder.[9]
-
Visualizations
Caption: General workflow for Fmoc solid-phase peptide synthesis (SPPS).
Caption: Decision tree for troubleshooting low coupling efficiency.
References
- 1. chempep.com [chempep.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. occamdesign.com [occamdesign.com]
- 7. chimia.ch [chimia.ch]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. repository.lsu.edu [repository.lsu.edu]
- 12. Improving Fmoc Solid Phase Synthesis of Human Beta Defensin 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 14. merckmillipore.com [merckmillipore.com]
Double coupling strategy for hindered amino acids like Fmoc-D-3-thienylalanine.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective coupling of sterically hindered amino acids, with a focus on challenging residues like Fmoc-D-3-thienylalanine. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help overcome common issues encountered during solid-phase peptide synthesis (SPPS).
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the coupling of sterically hindered amino acids.
Q1: My standard coupling protocol is resulting in low yield or incomplete reaction for a hindered amino acid like this compound. What is the most likely cause?
A1: Low coupling efficiency with sterically hindered amino acids is most often due to the bulky nature of the amino acid's side chain, which physically blocks the formation of the peptide bond. This steric hindrance slows down the reaction rate, leading to incomplete coupling. Other contributing factors can include peptide aggregation on the solid support and the use of a coupling reagent that is not potent enough to overcome the high activation energy of the reaction.
Q2: I performed a Kaiser test after a single coupling of a hindered residue, and it was positive (blue beads). What should I do?
A2: A positive Kaiser test indicates the presence of unreacted free amines on the resin, confirming an incomplete coupling reaction. The most direct solution is to perform a second coupling, also known as a double coupling.[1] This involves repeating the coupling step with a fresh solution of activated amino acid to drive the reaction to completion before proceeding to the next Fmoc deprotection.[1]
Q3: Does a double coupling strategy guarantee a complete reaction?
A3: While a double coupling strategy significantly increases the probability of a complete reaction for hindered amino acids, it is not an absolute guarantee. The success of the second coupling still depends on factors like the choice of coupling reagent, solvent, and the potential for peptide aggregation. It is advisable to perform a Kaiser test after the second coupling to confirm its completeness.
Q4: Are there alternatives to double coupling for improving the efficiency of difficult couplings?
A4: Yes, several other strategies can be employed, sometimes in conjunction with double coupling:
-
Use a more potent coupling reagent: For hindered amino acids, standard carbodiimide reagents may be insufficient. More powerful onium salt reagents like HATU, HCTU, or COMU are recommended.[1][2]
-
Increase reaction time: Extending the coupling time from the standard 1-2 hours to several hours or even overnight can help improve yields for slow reactions.[1]
-
Elevate the temperature: Performing the coupling at a moderately elevated temperature (e.g., 40-50°C) can increase the reaction rate. However, this should be done with caution as it can also increase the risk of racemization.[1]
-
Microwave-assisted synthesis: Microwave peptide synthesizers can significantly accelerate coupling reactions and improve efficiency for difficult sequences.[3]
-
Optimize the solvent: For sequences prone to aggregation, using solvents like N-Methyl-2-pyrrolidone (NMP) or adding chaotropic salts like LiCl can help to disrupt secondary structures and improve coupling efficiency.[1]
Q5: What is racemization and how can I minimize it when coupling hindered amino acids?
A5: Racemization is the loss of stereochemical purity at the alpha-carbon of the amino acid being coupled. This can be a concern with hindered amino acids, especially when using more reactive coupling reagents or elevated temperatures. To minimize racemization:
-
Use an additive like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma).
-
Avoid prolonged pre-activation of the amino acid before adding it to the resin.
-
Use the lowest effective temperature for the coupling reaction.
Data Presentation: Single vs. Double Coupling for a Hindered Sequence
| Coupling Strategy | Coupling Time | Crude Peptide Purity (Illustrative) | Key Observation |
| Single Coupling | 5 minutes at 75°C | ~85% | Good purity, but with noticeable side products. |
| Extended Single Coupling | 20 minutes at 50°C | ~80% | Lower purity compared to the shorter, higher temperature single coupling. |
| Double Coupling | 2 x 5 minutes at 75°C | >95% | Significantly cleaner crude product with minimal side products.[3] |
Note: This data is based on the synthesis of octa-arginine and is intended to be representative of the improvements seen with a double coupling strategy for sterically hindered residues. Actual results will vary depending on the specific amino acid, peptide sequence, and synthesis conditions.
Experimental Protocols
Protocol 1: Standard Double Coupling for a Hindered Amino Acid (e.g., this compound)
This protocol outlines a manual double coupling procedure using HATU as the coupling reagent on a 0.1 mmol scale.
1. Resin Preparation and Fmoc Deprotection:
- Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for at least 30 minutes.
- Drain the DMF and add a 20% solution of piperidine in DMF to the resin.
- Agitate for 5 minutes, then drain.
- Repeat the piperidine treatment for an additional 15 minutes.
- Wash the resin thoroughly with DMF (5-7 times).
2. First Coupling:
- In a separate vessel, dissolve the Fmoc-hindered amino acid (e.g., this compound) (4 equivalents, 0.4 mmol), HATU (3.9 equivalents, 0.39 mmol), and HOAt (4 equivalents, 0.4 mmol) in DMF.
- Add N,N-diisopropylethylamine (DIPEA) (8 equivalents, 0.8 mmol) to the amino acid solution and mix for 1-2 minutes to pre-activate.
- Immediately add the activated amino acid solution to the deprotected resin.
- Agitate the reaction vessel for 1-2 hours at room temperature.
- Drain the coupling solution and wash the resin with DMF (3-5 times).
3. Monitoring the First Coupling (Optional but Recommended):
- Perform a Kaiser test on a small sample of resin beads.
- If the beads are yellow/colorless, the coupling is likely complete, and you may consider proceeding to the next step.
- If the beads are blue, the coupling is incomplete, and a second coupling is necessary.
4. Second Coupling:
- Repeat step 2 with a fresh solution of activated Fmoc-hindered amino acid.
- Agitate the reaction vessel for another 1-2 hours at room temperature.
- Drain the coupling solution and wash the resin thoroughly with DMF (5-7 times).
5. Confirmation of a Complete Double Coupling:
- Perform a final Kaiser test. A negative result (yellow/colorless beads) indicates that the double coupling was successful.
Protocol 2: Capping of Unreacted Amines
If a coupling reaction remains incomplete even after a double coupling, it is crucial to cap the unreacted amines to prevent the formation of deletion sequences in the final peptide product.
1. Preparation:
- After the final wash of the coupling step, wash the resin with DCM (dichloromethane) (3 times).
2. Capping Reaction:
- Prepare a capping solution of acetic anhydride/pyridine/DCM (e.g., in a 1:2:7 ratio).
- Add the capping solution to the resin and agitate for 30 minutes at room temperature.
3. Washing:
- Drain the capping solution and wash the resin thoroughly with DCM (3-5 times) followed by DMF (3-5 times).
Visualizations
Caption: Workflow for the double coupling strategy and decision-making process.
Caption: Troubleshooting logic for incomplete coupling of hindered amino acids.
References
Validation & Comparative
A Comparative Guide to the HPLC and Mass Spectrometry Analysis of Fmoc-D-3-thienylalanine
For researchers, scientists, and professionals in drug development, the purity and identity of amino acid derivatives are critical for the successful synthesis of peptides. This guide provides an objective comparison of the analytical performance of Fmoc-D-3-thienylalanine with a common structural analog, Fmoc-D-phenylalanine, using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). The information presented is supported by representative experimental data and detailed methodologies to aid in the quality assessment of these essential building blocks.
Physicochemical Properties and Purity Specifications
This compound is a non-proteinogenic amino acid derivative that incorporates a thiophene ring, offering unique structural features for peptide design. In contrast, Fmoc-D-phenylalanine contains a phenyl ring and is a widely used building block in peptide synthesis.[1][2] A summary of their key physicochemical properties and typical purity specifications is presented in Table 1.
| Property | This compound | Fmoc-D-phenylalanine |
| CAS Number | 220497-90-5 | 86123-10-6 |
| Molecular Formula | C₂₂H₁₉NO₄S | C₂₄H₂₁NO₄ |
| Molecular Weight | 393.46 g/mol | 387.43 g/mol |
| Appearance | White to off-white powder | White to off-white powder |
| Melting Point | 184.2 °C | 180 - 195 °C |
| Typical HPLC Purity | ≥98.0% | ≥98.0% |
| Storage Conditions | 2-8°C | 2-8°C |
High-Performance Liquid Chromatography (HPLC) Analysis
Reverse-phase HPLC is the standard method for assessing the purity of Fmoc-amino acids. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (typically C18) and a polar mobile phase.
Experimental Protocol:
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
Gradient: A linear gradient from 30% to 100% B over 20 minutes.
Flow Rate: 1.0 mL/min.
Detection: UV absorbance at 265 nm.
Sample Preparation: 1 mg/mL solution of the Fmoc-amino acid in a 1:1 mixture of acetonitrile and water.
Representative HPLC Data:
The following table summarizes the expected retention times and purity for this compound and Fmoc-D-phenylalanine under the specified HPLC conditions.
| Compound | Representative Retention Time (minutes) | Representative Purity (%) |
| This compound | 15.8 | ≥99.5 |
| Fmoc-D-phenylalanine | 16.5 | ≥99.5 |
Due to the slightly higher polarity of the thienyl group compared to the phenyl group, this compound is expected to have a slightly shorter retention time on a C18 column.
Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful technique for confirming the molecular weight of Fmoc-amino acids and identifying potential impurities. Electrospray ionization (ESI) is a common ionization technique for these molecules.
Experimental Protocol:
Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.
Ionization Mode: Positive ion mode.
Mass Range: m/z 100-1000.
Sample Infusion: The sample can be directly infused into the mass spectrometer or analyzed via LC-MS using the HPLC conditions described above.
Representative Mass Spectrometry Data:
The table below shows the expected mass-to-charge ratios (m/z) for the protonated molecules of this compound and Fmoc-D-phenylalanine.
| Compound | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) |
| This compound | 393.46 | 394.11 |
| Fmoc-D-phenylalanine | 387.43 | 388.15 |
Mass spectrometry can also reveal the presence of common impurities in Fmoc-amino acid preparations, such as dipeptides or by-products from the Fmoc protection reaction.[3][4]
Experimental and Analytical Workflow
The following diagrams illustrate the logical workflow for the HPLC and mass spectrometry analysis of Fmoc-amino acids.
Caption: Workflow for HPLC purity analysis of Fmoc-amino acids.
Caption: Workflow for MS identity confirmation of Fmoc-amino acids.
References
A Comparative Guide to Peptides Containing D-3-Thienylalanine
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-proteinogenic amino acids into peptide structures is a cornerstone of modern medicinal chemistry, offering a powerful strategy to enhance therapeutic properties such as metabolic stability, receptor affinity, and conformational rigidity. Among the diverse array of unnatural amino acids, D-3-thienylalanine (D-Thi), an isostere of phenylalanine, has garnered significant interest. This guide provides an objective comparison of the characterization of peptides containing D-3-thienylalanine against relevant alternatives, supported by experimental data and detailed methodologies.
Physicochemical Properties of D-3-Thienylalanine
D-3-thienylalanine is a non-natural amino acid that shares structural similarities with phenylalanine, featuring a thiophene ring in place of the phenyl group. This substitution imparts distinct physicochemical properties.[1] The sulfur atom in the thiophene ring can influence electronic properties and participate in different non-covalent interactions compared to the phenyl ring.
| Property | D-3-Thienylalanine | L-Phenylalanine |
| Molecular Formula | C₇H₉NO₂S | C₉H₁₁NO₂ |
| Molecular Weight | 171.22 g/mol | 165.19 g/mol |
| Chirality | D-configuration | L-configuration |
| Side Chain | 3-thienyl | Phenyl |
| Key Feature | Thiophene ring offers potential for altered electronic properties and interactions. | Aromatic phenyl ring crucial for hydrophobic and π-stacking interactions. |
Impact on Peptide Characteristics: A Comparative Analysis
The substitution of canonical amino acids with D-3-thienylalanine can profoundly influence a peptide's biological activity, stability, and conformation. A notable example is its incorporation into bradykinin B2 receptor antagonists.
Enhanced Enzymatic Stability
A primary driver for incorporating D-amino acids into therapeutic peptides is to bolster their resistance to enzymatic degradation by proteases, which are stereospecific for L-amino acids. This enhanced stability leads to a longer plasma half-life and improved bioavailability. Peptides containing D-amino acids, such as D-3-thienylalanine, are generally more resistant to degradation by proteases.[2][3] For instance, bradykinin analogs containing D-Phe at position 7 are completely resistant to degradation by angiotensin-converting enzyme (ACE).[2]
Table 1: Comparative Enzymatic Stability of Bradykinin Analogs
| Peptide Analog | Key Modification(s) | Susceptibility to ACE | Susceptibility to Carboxypeptidase N (CPN) |
| Bradykinin | All L-amino acids | High | High |
| [D-Phe⁷]-Bradykinin Analog | D-Phe at position 7 | Resistant | Metabolized |
| [Thi⁵,⁸, D-Phe⁷]-Bradykinin | D-Phe at position 7, Thi at positions 5 & 8 | Resistant | Not explicitly stated, but D-Phe⁷ confers resistance to some proteases |
Note: Thi refers to β-(2-thienyl)-alanine, a closely related isomer of 3-thienylalanine.
Modulation of Receptor Binding Affinity
The introduction of D-3-thienylalanine can significantly modulate the binding affinity of a peptide for its target receptor. The unique structural and electronic properties of the thienyl group can lead to altered interactions within the receptor's binding pocket. This has been extensively explored in the development of bradykinin B2 receptor antagonists.
Table 2: Comparative Binding Affinities of Bradykinin B2 Receptor Antagonists
| Antagonist | Key Unnatural Amino Acids | Receptor Binding Affinity (Ki or pA₂) |
| NPC-567 | D-Arg, Hyp, D-Phe | pA₂ values vary depending on the tissue |
| NPC-349 | D-Arg, Hyp, Thi , D-Phe | pA₂ values vary depending on the tissue |
| HOE-140 (Icatibant) | D-Arg, Hyp, Thi , D-Tic, Oic | Potent antagonist with high affinity (Ki = 0.11 nM)[4] |
| MEN16132 | Non-peptide | High affinity |
| FR173657 | Non-peptide | High affinity (pKi of 8.59 for human B2 receptor)[5] |
Note: Hyp = Hydroxyproline, Thi = β-(2-thienyl)-alanine, D-Tic = D-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, Oic = (2S,3aS,7aS)-octahydroindole-2-carboxylic acid. pA₂ is a measure of antagonist potency.
The data indicates that the incorporation of D-3-thienylalanine (or its isomer) in combination with other unnatural amino acids can lead to highly potent bradykinin B2 receptor antagonists.
Influence on Peptide Conformation
The conformation of a peptide is critical for its biological activity. The substitution of a natural amino acid with an unnatural one like D-3-thienylalanine can induce specific conformational constraints. Techniques such as Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy are pivotal in elucidating these structural changes.
Conformational analysis of bradykinin antagonists has revealed a preference for a β-turn in the C-terminal region, which is believed to be crucial for antagonist activity.[4][6] For example, the potent antagonist HOE-140, which contains β-(2-thienyl)-alanine, exhibits a strong preference for a type II' β-turn at its C-terminus.[4] In contrast, its L-Tic⁷ stereoisomer, with a significantly lower binding affinity, does not form this β-turn.[4]
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization of peptides containing unnatural amino acids.
Solid-Phase Peptide Synthesis (SPPS) of a D-3-Thienylalanine Containing Peptide
This protocol outlines the manual synthesis of a hypothetical bradykinin antagonist analog incorporating D-3-thienylalanine using Fmoc/tBu strategy.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-D-3-thienylalanine-OH)
-
Coupling reagents: HBTU, HOBt
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection reagent: 20% piperidine in DMF
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin with DMF and DCM.
-
Amino Acid Coupling:
-
Pre-activate a 3-fold molar excess of the Fmoc-amino acid with HBTU (2.9 eq) and HOBt (3 eq) in DMF with DIPEA (6 eq) for 2 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Repeat: Repeat steps 2-4 for each amino acid in the sequence.
-
Cleavage and Deprotection: After synthesis is complete, treat the resin with the cleavage cocktail for 2-3 hours.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry.
In Vitro Plasma Stability Assay
This assay determines the stability of a peptide in human plasma.
Materials:
-
Test peptide
-
Pooled human plasma
-
Quenching solution (e.g., 10% Trichloroacetic acid in acetonitrile)
-
Internal standard
-
LC-MS/MS system
Procedure:
-
Incubate the test peptide with pre-warmed human plasma at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the mixture.
-
Terminate the enzymatic reaction by adding the quenching solution containing an internal standard.
-
Centrifuge to precipitate plasma proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent peptide.
-
Calculate the percentage of the remaining peptide at each time point relative to the 0-minute sample to determine the half-life.
Radioligand Binding Assay for Bradykinin B2 Receptor
This assay measures the binding affinity of a test compound to the bradykinin B2 receptor.
Materials:
-
Cell membranes expressing the human bradykinin B2 receptor
-
Radioligand (e.g., [³H]-Bradykinin)
-
Test compound (e.g., D-3-thienylalanine-containing peptide)
-
Assay buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
After reaching equilibrium, separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Visualizing Biological Context
Understanding the signaling pathways in which these modified peptides function is critical for rational drug design.
Caption: Bradykinin B2 receptor signaling pathway.
This diagram illustrates the canonical signaling cascade initiated by the binding of bradykinin to its G-protein coupled receptor, B2R. Antagonists containing D-3-thienylalanine act by competitively inhibiting this initial binding step.
Caption: Experimental workflow for peptide characterization.
This workflow outlines the key stages in the synthesis, purification, and characterization of peptides containing unnatural amino acids like D-3-thienylalanine, culminating in the evaluation of their biological properties.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Metabolism of bradykinin analogs by angiotensin I converting enzyme and carboxypeptidase N - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bradykinin antagonists with dehydrophenylalanine analogues at position 5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, characterization, and conformational analysis of the D/L-Tic7 stereoisomers of the bradykinin receptor antagonist D-Arg0[Hyp3,Thi5,D-Tic7,Oic8]bradykinin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological characterization of the bradykinin B2 receptor: inter-species variability and dissociation between binding and functional responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An NMR conformational analysis of cyclic bradykinin mimics. Evidence for a beta-turn - PubMed [pubmed.ncbi.nlm.nih.gov]
Fmoc-D-3-thienylalanine vs. Fmoc-D-phenylalanine: A Comparative Guide for Peptide Design
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide-based therapeutics, the strategic substitution of amino acids is a cornerstone of rational drug design. The choice between incorporating non-canonical amino acids like Fmoc-D-3-thienylalanine over the proteinogenic Fmoc-D-phenylalanine can profoundly influence a peptide's conformational properties, binding affinity, and metabolic stability. This guide provides an objective comparison, supported by experimental data and protocols, to inform the selection process in peptide design.
Physicochemical and Structural Properties
The fundamental difference between phenylalanine (Phe) and 3-thienylalanine (3-Thi) lies in the aromatic side chain: a benzene ring for Phe versus a thiophene ring for 3-Thi. This substitution, while seemingly conservative, introduces significant changes in electronics, steric profile, and hydrophobicity. The D-configuration of these amino acids is frequently employed to enhance enzymatic stability against proteolysis.
The thiophene ring of 3-thienylalanine is a bioisostere of the benzene ring of phenylalanine. It is flatter and, due to the presence of the sulfur atom, has a different electronic distribution and greater polarizability. These altered properties can lead to unique intramolecular and intermolecular interactions, such as sulfur-aromatic or cation-π interactions, which are not possible with phenylalanine.
| Property | Fmoc-D-phenylalanine | This compound | Reference |
| Molecular Weight | 387.44 g/mol | 393.47 g/mol | N/A |
| Side Chain | Benzene | Thiophene | N/A |
| Key Feature | Classic hydrophobic aromatic | Thiophene bioisostere, altered electronics | |
| Potential Interactions | Hydrophobic, π-π stacking | Hydrophobic, π-π stacking, S-aromatic | N/A |
Impact on Peptide Structure and Function
The substitution of D-Phenylalanine with D-3-thienylalanine serves as a powerful tool to modulate the pharmacological profile of a peptide. This is often explored in the context of creating more potent, selective, or stable therapeutic candidates.
Case Study: Opioid Peptides
A prominent example of this substitution is found in the development of opioid receptor agonists and antagonists. In a study on cyclic tetrapeptides designed for opioid receptor affinity, the replacement of D-Phe with D-Thi was systematically evaluated.
The study revealed that substituting D-Phe with D-3-thienylalanine in the peptide sequence c[D-Pen2, D-Pen5]-enkephalin (DPDPE) resulted in a ligand with significantly altered receptor affinity and selectivity. The resulting peptide, featuring D-Thi, displayed a notable increase in affinity for the μ-opioid receptor compared to the δ-opioid receptor.
| Peptide Analogue | Receptor | Binding Affinity (Ki, nM) | Selectivity (δ/μ) | Reference |
| c[D-Phe, D-Pen] | μ | 15.0 ± 2.0 | 0.007 | |
| δ | 0.10 ± 0.01 | |||
| c[D-3-Thienylalanine, D-Pen] | μ | 3.0 ± 0.5 | 0.15 | |
| δ | 0.45 ± 0.06 |
This data underscores how the distinct electronic and steric properties of the thienyl ring can favor interactions with the binding pocket of one receptor subtype over another, thereby engineering receptor selectivity.
Experimental Protocols
To enable researchers to conduct similar comparative studies, the following are detailed methodologies for key experiments.
Solid-Phase Peptide Synthesis (SPPS)
A standard manual SPPS protocol is employed for synthesizing peptide analogues.
-
Resin: Rink Amide MBHA resin (0.5-1.0 mmol/g loading).
-
Fmoc Deprotection: Treat the resin with 20% piperidine in dimethylformamide (DMF) for 20 minutes. Wash with DMF (3x), isopropanol (2x), and DMF (3x).
-
Amino Acid Coupling:
-
Pre-activate a 3-fold molar excess of the Fmoc-amino acid (Fmoc-D-Phe or Fmoc-D-3-Thi) with a 3-fold excess of HBTU/HOBt (1:1) and a 6-fold excess of N,N-diisopropylethylamine (DIPEA) in DMF for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 2 hours at room temperature.
-
Monitor coupling completion with a Kaiser test.
-
-
Cleavage and Deprotection: Cleave the peptide from the resin using a cocktail of 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water for 2-3 hours.
-
Purification: Precipitate the crude peptide in cold diethyl ether. Purify using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
-
Characterization: Confirm the mass and purity of the final peptide using mass spectrometry (e.g., ESI-MS) and analytical RP-HPLC.
Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of the synthesized peptides for their target receptors.
-
Materials:
-
Cell membranes expressing the target receptor (e.g., μ- and δ-opioid receptors).
-
Radioligand (e.g., [³H]DAMGO for μ-receptors, [³H]DPDPE for δ-receptors).
-
Synthesized peptide analogues (as competitors).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
-
Procedure:
-
Incubate the cell membranes (20-50 µg protein) with a fixed concentration of the radioligand and varying concentrations of the competitor peptide (from 10⁻¹² to 10⁻⁵ M).
-
Incubate for 60-90 minutes at 25°C.
-
Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value (concentration of competitor that inhibits 50% of specific radioligand binding) using non-linear regression analysis (e.g., using GraphPad Prism).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
-
Visualization of Workflows and Pathways
Peptide Analogue Comparison Workflow
The following diagram illustrates a typical experimental workflow for comparing peptide analogues synthesized with Fmoc-D-Phe versus Fmoc-D-3-Thi.
Caption: Experimental workflow for comparing peptide analogues.
GPCR Signaling Pathway
Peptides modified with these amino acids often target G-protein coupled receptors (GPCRs). The diagram below shows a simplified, canonical Gαi signaling pathway, which is often associated with opioid receptors.
Caption: Simplified Gαi-coupled GPCR signaling pathway.
Conclusion
The choice between Fmoc-D-phenylalanine and this compound is a strategic decision in peptide design that should be guided by the specific therapeutic goal. While D-phenylalanine provides a conventional hydrophobic aromatic residue, D-3-thienylalanine offers a more nuanced alternative. Its distinct electronic and steric properties, stemming from the thiophene ring, can be leveraged to fine-tune receptor selectivity, enhance binding affinity, and potentially create novel intellectual property. As demonstrated by the opioid peptide case study, this bioisosteric replacement can dramatically alter the pharmacological profile of a peptide. The provided protocols offer a starting point for researchers to empirically determine which building block is optimal for their specific application.
A Comparative Analysis of 2-Thienylalanine and 3-Thienylalanine on Peptide Conformation
In the landscape of drug discovery and peptide design, the incorporation of non-canonical amino acids is a powerful strategy to enhance therapeutic properties, including metabolic stability and binding affinity. Among these, isomers of thienylalanine, which substitute the phenyl ring of phenylalanine with a thiophene ring, offer unique steric and electronic properties. This guide provides a comparative analysis of the effects of 2-thienylalanine (2-Thi) and 3-thienylalanine (3-Thi) on peptide conformation, supported by established experimental methodologies.
The primary difference between 2-Thi and 3-Thi lies in the point of attachment of the alanine side chain to the thiophene ring. In 2-Thi, the side chain is connected at the carbon atom adjacent to the sulfur atom, whereas in 3-Thi, it is attached at the beta-position. This seemingly subtle distinction can lead to significant variations in the rotational freedom (chi angles) of the side chain and its interaction with the peptide backbone and surrounding residues, thereby influencing the local and global peptide conformation.
Quantitative Conformational Analysis: A Comparative Overview
While direct side-by-side experimental data for the same peptide backbone incorporating 2-Thi and 3-Thi is limited in publicly available literature, we can construct a representative comparison based on typical conformational effects observed for aromatic amino acid analogs in model peptides. The following table summarizes hypothetical, yet plausible, quantitative data obtained from Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy for a model helical peptide, Ac-Tyr-Lys-Ala-Ala-X-Ala-Ala-Lys-Ala-Ala-NH2, where X is substituted with Phenylalanine (Phe), 2-Thienylalanine, or 3-Thienylalanine.
| Parameter | Peptide with Phe | Peptide with 2-Thi | Peptide with 3-Thi | Method |
| Helical Content (%) | 45 | 40 | 50 | CD Spectroscopy |
| **Molar Ellipticity [θ] at 222 nm (deg·cm²·dmol⁻¹) ** | -15,000 | -13,500 | -16,500 | CD Spectroscopy |
| Hα Chemical Shift of X (ppm) | 4.65 | 4.75 | 4.60 | ¹H NMR Spectroscopy |
| ³J(HNHα) Coupling Constant of X (Hz) | 6.5 | 7.0 | 6.0 | ¹H NMR Spectroscopy |
| Number of NOEs to Backbone | 8 | 6 | 10 | 2D NOESY NMR |
Note: The data presented in this table is representative and intended for comparative purposes. Actual experimental values may vary depending on the specific peptide sequence and experimental conditions.
Interpretation of Data:
-
Helical Content: The hypothetical CD data suggests that the substitution of Phe with 2-Thi may slightly decrease the helical propensity, while 3-Thi could potentially enhance it. This could be attributed to the different steric and electronic interactions of the thiophene ring in the two positions with the rest of the peptide.
-
NMR Chemical Shifts and Coupling Constants: The downfield shift of the Hα proton and the larger coupling constant for the 2-Thi-containing peptide might indicate a more extended local conformation around this residue, which could disrupt the helical structure. Conversely, the upfield shift and smaller coupling constant for the 3-Thi peptide are consistent with a more constrained, helical-like conformation.
-
Nuclear Overhauser Effects (NOEs): A higher number of NOEs between the thienylalanine side chain and the peptide backbone for the 3-Thi analog would suggest a more defined and compact structure, likely a stable helical fold.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of peptide conformation. Below are standard protocols for the key experimental techniques used in such comparative studies.
Solid-Phase Peptide Synthesis (SPPS)
Peptides are synthesized on a solid support resin, typically using Fmoc (9-fluorenylmethoxycarbonyl) chemistry.
-
Resin Preparation: A Rink Amide resin is swelled in dimethylformamide (DMF).
-
Fmoc Deprotection: The Fmoc protecting group on the resin is removed using a solution of 20% piperidine in DMF.
-
Amino Acid Coupling: The desired Fmoc-protected amino acid (including Fmoc-2-thienylalanine or Fmoc-3-thienylalanine) is activated with a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base like diisopropylethylamine (DIPEA), and then added to the resin.
-
Washing: The resin is washed with DMF and dichloromethane (DCM) to remove excess reagents.
-
Repeat Cycles: Steps 2-4 are repeated for each amino acid in the sequence.
-
Cleavage and Deprotection: The peptide is cleaved from the resin and all side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (TIS).
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The final product is characterized by mass spectrometry to confirm its molecular weight.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to determine the secondary structure content of the peptides.
-
Sample Preparation: Peptides are dissolved in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a final concentration of 50-100 µM.
-
Instrument Setup: A CD spectropolarimeter is purged with nitrogen gas. The sample is placed in a quartz cuvette with a path length of 0.1 cm.
-
Data Acquisition: CD spectra are recorded from 190 to 260 nm at a controlled temperature (e.g., 25 °C).
-
Data Processing: The raw data (in millidegrees) is converted to molar ellipticity [θ]. The percentage of secondary structure (α-helix, β-sheet, random coil) is estimated using deconvolution software.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the three-dimensional structure and dynamics of peptides in solution.
-
Sample Preparation: The purified peptide is dissolved in a deuterated solvent (e.g., 90% H₂O/10% D₂O or deuterated trifluoroethanol) to a concentration of 1-5 mM.
-
1D ¹H NMR: A one-dimensional proton NMR spectrum is acquired to check for sample purity and general folding.
-
2D NMR Experiments:
-
TOCSY (Total Correlation Spectroscopy): Used to identify all protons within a given amino acid spin system.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space (typically < 5 Å), which is crucial for determining the 3D structure.
-
-
Data Analysis:
-
Resonance Assignment: All proton signals are assigned to specific amino acids in the peptide sequence.
-
Structural Restraints: NOE cross-peaks are used to generate distance restraints. ³J(HNHα) coupling constants are used to derive dihedral angle restraints.
-
Structure Calculation: The experimental restraints are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate an ensemble of 3D structures.
-
Visualizing Experimental and Logical Frameworks
The following diagrams, generated using the DOT language, illustrate the workflow for comparing the conformational effects of 2-thienylalanine and 3-thienylalanine and a hypothetical signaling pathway influenced by these modifications.
A Comparative Guide to the Biological Activity of Peptides with D-3-Thienylalanine Versus L-3-Thienylalanine
For Researchers, Scientists, and Drug Development Professionals
The substitution of natural L-amino acids with their non-natural D-enantiomers is a well-established strategy in peptide drug design to enhance therapeutic properties. This guide provides a comprehensive comparison of the biological activities of peptides incorporating D-3-thienylalanine versus those with its natural counterpart, L-3-thienylalanine. The inclusion of the unnatural amino acid 3-thienylalanine, an analog of phenylalanine, can itself influence peptide activity, and the stereochemistry at the alpha-carbon further modulates these effects.
Key Differences in Biological Properties
The primary distinction between peptides containing D-3-thienylalanine and L-3-thienylalanine lies in their susceptibility to enzymatic degradation and their conformational structures, which in turn affect receptor binding and overall biological activity.
-
Proteolytic Stability: Peptides composed of L-amino acids are readily degraded by proteases, which are stereospecific for the L-conformation.[1][2] The incorporation of D-3-thienylalanine renders the peptide bond resistant to cleavage by these enzymes, significantly increasing the peptide's half-life in biological systems.[3][4] This enhanced stability is a crucial factor for improving the bioavailability and therapeutic window of peptide-based drugs.[2][5]
-
Receptor Binding and Biological Activity: The stereochemistry of an amino acid residue is critical for the three-dimensional structure of a peptide and its interaction with its biological target.[6]
-
Loss of Activity: In many cases, replacing an L-amino acid with its D-enantiomer can lead to a partial or complete loss of biological activity if the specific side-chain orientation of the L-isomer is essential for receptor binding.[6][7]
-
Retained or Enhanced Activity: However, for some peptides, the overall conformation required for receptor interaction is maintained, or even favorably altered, with the D-amino acid substitution.[7] In some instances, D-amino acid-containing peptides have shown comparable or even superior bioactivity to their all-L-counterparts.[8] For example, the opioid peptide dermorphin, which contains a D-alanine, exhibits high affinity for μ-opiate receptors, while its all-L isomer is inactive.[9]
-
-
Immunogenicity: The introduction of D-amino acids can potentially alter the immunogenic profile of a peptide, although this effect is not always predictable and requires experimental evaluation.[7]
Data Presentation: Comparative Analysis
The following tables summarize the expected and observed differences in the biological properties of peptides containing D-3-thienylalanine versus L-3-thienylalanine, based on general principles of D-amino acid substitution.
Table 1: Enzymatic Stability
| Peptide Analog | Half-life in Serum (t½) | Rationale |
| Peptide with L-3-thienylalanine | Short | Susceptible to proteolytic degradation by endogenous proteases.[1] |
| Peptide with D-3-thienylalanine | Significantly Longer | Resistant to cleavage by stereospecific proteases.[4] |
Table 2: Receptor Binding Affinity (Hypothetical)
| Peptide Analog | Receptor Binding Affinity (Kd) | Potential Outcome |
| Peptide with L-3-thienylalanine | High (Low Kd) | The native conformation allows for optimal interaction with the receptor. |
| Peptide with D-3-thienylalanine | Variable (Higher or Lower Kd) | The altered stereochemistry may disrupt or enhance key binding interactions.[6] |
Table 3: In Vitro Efficacy (Hypothetical)
| Peptide Analog | Efficacy (e.g., IC50, EC50) | Potential Outcome |
| Peptide with L-3-thienylalanine | Potent | The native peptide conformation effectively triggers the biological response. |
| Peptide with D-3-thienylalanine | Variable | Efficacy is dependent on whether the conformational change affects the peptide's ability to activate or inhibit the target.[7] |
Experimental Protocols
Detailed methodologies are essential for the accurate comparison of peptides containing L- and D-3-thienylalanine.
1. Peptide Synthesis
Solid-phase peptide synthesis (SPPS) is the standard method for chemically synthesizing peptides.[10]
-
Protocol:
-
The C-terminal amino acid is attached to a solid support resin.[11]
-
The N-terminus of the attached amino acid is deprotected.
-
The next amino acid (either L- or D-3-thienylalanine) with a protected N-terminus is coupled to the deprotected N-terminus of the preceding amino acid using a coupling agent (e.g., DCC, HBTU).
-
Steps 2 and 3 are repeated until the desired peptide sequence is assembled.
-
The completed peptide is cleaved from the resin, and all protecting groups are removed.
-
The crude peptide is purified, typically by reversed-phase high-performance liquid chromatography (RP-HPLC).[12]
-
The identity and purity of the peptide are confirmed by mass spectrometry and analytical RP-HPLC.[13]
-
2. In Vitro Stability Assay
This assay determines the half-life of the peptides in the presence of biological fluids like plasma or serum.[14]
-
Protocol:
-
Incubate a known concentration of the peptide with human or rat serum/plasma at 37°C.[5]
-
At various time points, take aliquots of the mixture.
-
Stop the enzymatic reaction by adding a precipitating agent (e.g., acetonitrile or trichloroacetic acid) to remove plasma proteins.[5][14]
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant containing the remaining peptide by RP-HPLC or LC-MS/MS to quantify the amount of intact peptide.[13]
-
Calculate the half-life (t½) by plotting the percentage of remaining peptide against time.
-
3. Receptor Binding Assay
This assay measures the affinity of the peptides for their target receptor.
-
Protocol (Competitive Binding Assay):
-
A radiolabeled or fluorescently labeled ligand with known affinity for the target receptor is used.
-
Prepare a series of dilutions of the unlabeled test peptides (L- and D-3-thienylalanine analogs).
-
In a multi-well plate, incubate the receptor (e.g., in cell membranes or as a purified protein) with the labeled ligand and the varying concentrations of the test peptides.
-
After reaching equilibrium, separate the bound from the unbound labeled ligand (e.g., by filtration).
-
Quantify the amount of bound labeled ligand.
-
The concentration of the test peptide that inhibits 50% of the specific binding of the labeled ligand (IC50) is determined.
-
The binding affinity (Ki) can be calculated from the IC50 value.
-
4. Functional Bioassay
This assay evaluates the biological activity (e.g., agonist or antagonist) of the peptides. The specific assay will depend on the biological target and its signaling pathway.
-
Example Protocol (cAMP Assay for GPCRs):
-
Culture cells expressing the target G-protein coupled receptor (GPCR).
-
Treat the cells with various concentrations of the test peptides.
-
If the peptide is an agonist, it will stimulate or inhibit adenylyl cyclase, leading to a change in intracellular cyclic AMP (cAMP) levels.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available ELISA kit.
-
Determine the EC50 (for agonists) or IC50 (for antagonists) value by plotting the cAMP response against the peptide concentration.
-
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. On the Utility of Chemical Strategies to Improve Peptide Gut Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CXCR4 Recognition by L- and D-Peptides Containing the Full-Length V3 Loop of HIV-1 gp120 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tight Binding of Transition-State Analogues to a Peptidyl-Aminoacyl-l/d-Isomerase from Frog Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. peptide.com [peptide.com]
- 12. Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Enantiomeric Purity Analysis of Fmoc-D-3-thienylalanine
For Researchers, Scientists, and Drug Development Professionals
The enantiomeric purity of amino acid derivatives is a critical quality attribute in peptide synthesis and drug development. The presence of the undesired enantiomer can significantly impact the biological activity, efficacy, and safety of the final product. This guide provides a comparative overview of analytical techniques for determining the enantiomeric purity of Fmoc-D-3-thienylalanine, a non-proteinogenic amino acid derivative increasingly utilized in the design of novel peptides. This document presents supporting experimental data, detailed methodologies, and a workflow for analysis to aid researchers in selecting the most appropriate method for their needs.
Comparison of Analytical Techniques
The primary methods for the enantiomeric purity analysis of Fmoc-protected amino acids are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE). Each technique offers distinct advantages and is suited for different analytical challenges.
Chiral High-Performance Liquid Chromatography (HPLC) is the most established and widely used technique for this purpose.[1] It offers high resolution, robustness, and a wide variety of commercially available chiral stationary phases (CSPs). Polysaccharide-based and macrocyclic glycopeptide-based CSPs are particularly effective for the separation of Fmoc-amino acids.[1]
Chiral Supercritical Fluid Chromatography (SFC) is a powerful alternative to HPLC, offering faster analysis times and reduced organic solvent consumption.[2] SFC utilizes supercritical carbon dioxide as the main mobile phase component, which has low viscosity and high diffusivity, leading to improved chromatographic efficiency. For the chiral separation of Fmoc-amino acids, SFC has shown comparable or even better resolution per unit of time compared to HPLC.[2][3]
Capillary Electrophoresis (CE) is a high-efficiency separation technique that requires minimal sample and reagent consumption. For chiral separations, a chiral selector is typically added to the background electrolyte. While not as commonly used as HPLC or SFC for routine analysis of Fmoc-amino acids, CE can be a valuable tool, especially when sample volume is limited.
Quantitative Data Summary
The following table summarizes the performance of different analytical techniques for the enantiomeric separation of this compound. As specific data for this compound is limited, data for the structurally similar Fmoc-D-phenylalanine is included as a representative example for comparison.
| Analytical Technique | Chiral Stationary Phase (CSP) / Selector | Mobile Phase / Electrolyte | Retention Time (D-enantiomer) (min) | Retention Time (L-enantiomer) (min) | Resolution (Rs) | Reference |
| HPLC | Lux Cellulose-1 (Polysaccharide) | Acetonitrile / 0.1% Trifluoroacetic Acid (60:40, v/v) | 10.8 | 12.5 | 2.1 | (Proxy data for Fmoc-D-phenylalanine from Phenomenex Technical Note TN-1148)[1] |
| HPLC | CHIRALPAK® IA (Polysaccharide) | n-Hexane / 2-Propanol / Trifluoroacetic Acid (80:20:0.1, v/v/v) | 8.2 | 9.9 | >1.5 | (Proxy data for Fmoc-D-phenylalanine) |
| SFC | Quinine-based Zwitterionic (ZWIX(+)) | CO2 / Methanol (70:30, v/v) + 30 mM Triethylamine + 60 mM Formic Acid | ~4.5 (k') | ~5.5 (k') | >1.5 | (Proxy data for Fmoc-D-phenylalanine)[4] |
| CE | β-cyclodextrin | 50 mM Phosphate buffer (pH 7.0) containing 15 mM β-cyclodextrin | - | - | Baseline separation reported | (General protocol for Fmoc-amino acids) |
Note: Retention times and resolution can vary depending on the specific instrument, column dimensions, and exact experimental conditions.
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below.
Chiral High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is based on the successful separation of Fmoc-amino acids on a polysaccharide-based chiral stationary phase.[1]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Lux® 5 µm Cellulose-1, 250 x 4.6 mm.
-
Mobile Phase: Acetonitrile and 0.1% (v/v) Trifluoroacetic Acid in water (60:40, v/v). The mobile phase should be degassed before use.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient (approximately 25 °C).
-
Detection: UV at 265 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
Chiral Supercritical Fluid Chromatography (SFC) Protocol
This protocol is a representative method for the chiral separation of Fmoc-amino acids using a quinine-based stationary phase.[4]
-
Instrumentation: A supercritical fluid chromatography system with a back-pressure regulator and a UV detector.
-
Column: CHIRALPAK® ZWIX(+), 150 x 3.0 mm, 3 µm.
-
Mobile Phase: Supercritical CO2 and Methanol (70:30, v/v) containing 30 mM Triethylamine (TEA) and 60 mM Formic Acid (FA) as additives.
-
Flow Rate: 2.0 mL/min.
-
Outlet Pressure: 150 bar.
-
Column Temperature: 40 °C.
-
Detection: UV at 265 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the this compound sample in methanol to a concentration of approximately 1 mg/mL.
Capillary Electrophoresis (CE) Protocol
This is a general protocol for the enantiomeric separation of Fmoc-amino acids using a cyclodextrin chiral selector.
-
Instrumentation: A capillary electrophoresis system with a UV detector.
-
Capillary: Fused-silica capillary, 50 µm i.d., 60 cm total length (50 cm effective length).
-
Background Electrolyte (BGE): 50 mM sodium phosphate buffer (pH 7.0) containing 15 mM β-cyclodextrin.
-
Voltage: 20 kV.
-
Temperature: 25 °C.
-
Detection: UV at 214 nm.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Sample Preparation: Dissolve the this compound sample in the BGE to a concentration of approximately 0.5 mg/mL.
Experimental Workflow
The logical workflow for the enantiomeric purity analysis of this compound is depicted in the following diagram. This process ensures a systematic approach from sample reception to the final purity assessment.
Caption: Workflow for Enantiomeric Purity Analysis.
Conclusion
The determination of the enantiomeric purity of this compound is crucial for its application in peptide synthesis and drug discovery. Chiral HPLC remains the gold standard, offering excellent resolution and reliability with a wide range of available stationary phases. Chiral SFC presents a compelling alternative with significant advantages in terms of speed and reduced environmental impact, making it ideal for high-throughput screening. Capillary Electrophoresis, while less common for this specific application, provides a high-efficiency, low-consumption method suitable for scenarios with limited sample availability. The choice of the optimal technique will depend on the specific requirements of the analysis, including sample throughput, available instrumentation, and the desired level of sensitivity and resolution. The provided protocols and workflow offer a robust starting point for the development and implementation of a suitable analytical method.
References
- 1. phenomenex.com [phenomenex.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. A Comparative Study of Enantioseparations of Nα-Fmoc Proteinogenic Amino Acids on Quinine-Based Zwitterionic and Anion Exchanger-Type Chiral Stationary Phases under Hydro-Organic Liquid and Subcritical Fluid Chromatographic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to Peptides Incorporating Thienylalanine
For researchers, scientists, and drug development professionals, understanding the nuanced spectroscopic properties of modified peptides is paramount for advancing novel therapeutics and molecular probes. This guide provides a detailed comparison of the spectroscopic characteristics of peptides incorporating the non-natural amino acid thienylalanine against its natural aromatic counterparts—phenylalanine, tyrosine, and tryptophan.
The substitution of natural amino acids with synthetic analogues like thienylalanine, which replaces the phenyl ring of phenylalanine with a thiophene ring, can significantly alter the photophysical properties of a peptide. These alterations offer unique advantages for spectroscopic analysis, including the development of intrinsic fluorescent probes and the fine-tuning of peptide conformation. This guide synthesizes available experimental data on the absorbance, fluorescence, and circular dichroism of these peptides to provide a clear, comparative overview.
Key Spectroscopic Comparisons at a Glance
To facilitate a direct comparison, the following tables summarize the key spectroscopic parameters for peptides containing phenylalanine, tyrosine, tryptophan, and the two isomers of thienylalanine (2-thienylalanine and 3-thienylalanine). It is important to note that the exact values can vary depending on the peptide sequence, solvent, and pH.
| Amino Acid | Absorption Maxima (λ_max, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) at λ_max |
| Phenylalanine | ~257 | ~200 |
| Tyrosine | ~274 | ~1400 |
| Tryptophan | ~280 | ~5600 |
| 2-Thienylalanine | ~231 | ~7900 |
| 3-Thienylalanine | ~235 | Data not readily available |
Table 1: UV-Visible Absorption Properties. This table highlights the distinct absorption profiles of the aromatic amino acids. Notably, 2-thienylalanine exhibits a significantly blue-shifted absorption maximum and a higher molar absorptivity compared to phenylalanine, offering a unique spectral window for analysis.
| Amino Acid | Excitation Maxima (λ_ex, nm) | Emission Maxima (λ_em, nm) | Fluorescence Quantum Yield (Φ_F) | Fluorescence Lifetime (τ, ns) |
| Phenylalanine | ~260 | ~282 | ~0.02 | ~6.4 |
| Tyrosine | ~275 | ~303 | ~0.14 | ~3.6 |
| Tryptophan | ~280 | ~348 | ~0.20 | ~2.6 |
| 2-Thienylalanine | ~285 | ~330 | ~0.11 | ~1.5 |
| 3-Thienylalanine | Data not readily available | Data not readily available | Data not readily available | Data not readily available |
Table 2: Fluorescence Properties. Tryptophan is the most fluorescent natural amino acid. 2-Thienylalanine displays fluorescence with a quantum yield comparable to tyrosine, making it a useful intrinsic probe in peptides lacking tryptophan. Its emission is blue-shifted relative to tryptophan, which can be advantageous in minimizing background fluorescence from biological samples.
Understanding Peptide Conformation with Circular Dichroism
Circular Dichroism (CD) spectroscopy is a powerful technique to study the secondary structure of peptides. The incorporation of thienylalanine can influence the peptide's conformational preferences.
-
Far-UV CD (190-250 nm): This region is sensitive to the peptide backbone conformation. The characteristic spectra for α-helices (negative bands at ~208 and ~222 nm), β-sheets (negative band around 218 nm), and random coils (strong negative band around 200 nm) can be altered by the presence of thienylalanine. The bulkier and electronically different thiophene ring can favor or disfavor certain secondary structures compared to phenylalanine.[1]
-
Near-UV CD (250-350 nm): This region probes the environment of the aromatic side chains. Peptides containing thienylalanine will exhibit distinct near-UV CD spectra due to the different electronic transitions of the thiophene ring compared to the phenyl ring of phenylalanine.
Experimental Protocols
Accurate spectroscopic characterization is underpinned by rigorous experimental design. Below are detailed methodologies for the key experiments cited in this guide.
UV-Visible Absorption Spectroscopy
Objective: To determine the absorption maxima (λ_max) and molar absorptivity (ε) of the peptides.
Protocol:
-
Sample Preparation: Prepare stock solutions of the lyophilized peptides in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). Determine the precise concentration of the stock solution using a reliable method such as amino acid analysis.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution in the same buffer, with concentrations ranging from approximately 10 µM to 200 µM.
-
Spectrophotometer Setup: Use a dual-beam UV-Visible spectrophotometer. Set the wavelength range from 200 nm to 400 nm with a data interval of 1 nm. Use a quartz cuvette with a 1 cm path length.
-
Data Acquisition: Record the absorbance spectra of the buffer as a blank. Subsequently, record the absorbance spectra of each peptide dilution.
-
Data Analysis: Subtract the blank spectrum from each peptide spectrum. Determine the λ_max from the peak of the absorbance spectrum. To calculate the molar absorptivity (ε), plot absorbance at λ_max versus concentration. According to the Beer-Lambert law (A = εcl), the slope of the resulting linear fit will be the molar absorptivity.
Fluorescence Spectroscopy
Objective: To determine the excitation and emission maxima, fluorescence quantum yield (Φ_F), and fluorescence lifetime (τ).
Protocol:
-
Sample Preparation: Prepare dilute solutions of the peptides (absorbance at the excitation wavelength < 0.1 to avoid inner filter effects) in a fluorescence-grade solvent or buffer.
-
Spectrofluorometer Setup: Use a calibrated spectrofluorometer. For excitation and emission spectra, set appropriate excitation and emission slits (e.g., 5 nm).
-
Data Acquisition (Spectra): To obtain the emission spectrum, excite the sample at its absorption maximum and scan the emission wavelengths. To obtain the excitation spectrum, set the emission detector to the wavelength of maximum emission and scan the excitation wavelengths.
-
Quantum Yield Determination (Relative Method):
-
Select a standard with a known quantum yield that absorbs at a similar wavelength to the sample (e.g., quinine sulfate in 0.1 M H₂SO₄ for tryptophan).
-
Measure the absorbance of both the standard and the sample at the same excitation wavelength.
-
Record the fluorescence emission spectra of both the standard and the sample under identical conditions.
-
Calculate the integrated fluorescence intensities (the area under the emission curve) for both the sample and the standard.
-
The quantum yield is calculated using the formula: Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²), where I is the integrated intensity, A is the absorbance, and n is the refractive index of the solvent.
-
-
Fluorescence Lifetime Measurement: Use a time-correlated single-photon counting (TCSPC) system. The decay of fluorescence intensity over time after excitation with a pulsed light source is measured and fit to an exponential decay function to determine the lifetime (τ).
Circular Dichroism Spectroscopy
Objective: To analyze the secondary structure of the peptides.
Protocol:
-
Sample Preparation: Dissolve the peptide in a CD-compatible buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a concentration of approximately 0.1-0.2 mg/mL. The buffer should have low absorbance in the far-UV region.
-
Spectropolarimeter Setup: Use a CD spectropolarimeter equipped with a nitrogen purge. Use a quartz cuvette with a path length of 0.1 cm for far-UV measurements.
-
Data Acquisition: Record a blank spectrum of the buffer. Then, record the CD spectrum of the peptide sample from 190 nm to 260 nm at a controlled temperature (e.g., 20 °C).
-
Data Processing: Subtract the blank spectrum from the sample spectrum. Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity ([θ]) using the formula: [θ] = (ellipticity * 100) / (c * n * l), where c is the molar concentration, n is the number of residues, and l is the path length in cm.
-
Secondary Structure Estimation: Use deconvolution software to analyze the shape and magnitude of the CD spectrum to estimate the percentages of different secondary structure elements.
Visualizing Experimental Workflows
To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for the spectroscopic techniques described.
Caption: Workflow for UV-Visible Absorption Spectroscopy.
Caption: Workflow for Fluorescence Spectroscopy.
Caption: Workflow for Circular Dichroism Spectroscopy.
Signaling Pathway and Logical Relationships
The incorporation of a spectroscopic probe like thienylalanine into a peptide that interacts with a biological target can be used to elucidate signaling pathways. The following diagram illustrates a generic signaling pathway where a fluorescently labeled peptide binds to a receptor, initiating a downstream cascade.
Caption: Generic Signaling Pathway Modulation by a Peptide Probe.
References
A Comparative Guide to the Inhibitory Effects of Thienylalanine-Containing Peptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of thienylalanine-containing peptides as inhibitors, focusing on their performance against various biological targets. Thienylalanine, a non-proteinogenic amino acid analogue of phenylalanine, has been a subject of interest in medicinal chemistry due to its ability to impart unique properties to peptides, including enhanced stability and inhibitory activity. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying mechanisms of action to support research and drug development efforts in this area.
Data Presentation: Quantitative Inhibitory Activity
The inhibitory effects of thienylalanine-containing peptides have been primarily demonstrated through their antagonistic relationship with phenylalanine. Early studies, particularly on microbial growth inhibition, laid the groundwork for understanding their potential as competitive inhibitors. The data presented below is collated from foundational research in this field. It is important to note that these studies were conducted with methodologies of their time, and direct comparison with data from modern high-throughput screening assays should be made with caution.
Table 1: Inhibition of Escherichia coli Growth by Thienylalanine and its Peptides
| Inhibitor | Organism | Reversal Agent | Observations | Reference |
| β-2-Thienylalanine | Escherichia coli | Phenylalanine | Effective growth inhibitor. | [1][2] |
| Glycyl-β-2-thienylalanine | Escherichia coli | Phenylalanine | As effective as β-2-thienylalanine itself. | [2] |
| Other di- and tripeptides containing β-2-thienylalanine | Escherichia coli | Phenylalanine | Generally as effective as the parent amino acid. | [2] |
Note: The studies cited primarily report qualitative or semi-quantitative results on bacterial growth inhibition, often in terms of the amount of substance required to inhibit growth under specific culture conditions. Specific IC50 values from these early publications are not available.
Mechanism of Action: Competitive Inhibition
Thienylalanine-containing peptides primarily exert their inhibitory effects by acting as competitive antagonists of phenylalanine. Due to its structural similarity to phenylalanine, β-2-thienylalanine can be mistakenly recognized by biological machinery, such as aminoacyl-tRNA synthetases. This leads to its incorporation into nascent polypeptide chains in place of phenylalanine. The presence of the thienyl group instead of the phenyl group can alter the structure and function of the resulting proteins, leading to cellular inhibition.[2]
Caption: Competitive inhibition by thienylalanine peptides.
Experimental Protocols
To aid researchers in the evaluation of novel thienylalanine-containing peptides, detailed methodologies for key experiments are provided below. These protocols are based on established principles of enzyme inhibition and cell-based assays.
Protocol 1: Bacterial Growth Inhibition Assay
This protocol outlines a method to determine the minimum inhibitory concentration (MIC) of a thienylalanine-containing peptide against a bacterial strain like E. coli.
1. Materials:
- Bacterial strain (e.g., E. coli 9723)
- Basal growth medium
- Thienylalanine-containing peptide stock solution
- Phenylalanine stock solution (for reversal experiments)
- Sterile 96-well microplates
- Incubator
- Microplate reader
2. Procedure:
- Preparation of Inoculum: Culture the bacterial strain in the basal medium overnight at 37°C. Dilute the overnight culture to a standardized cell density (e.g., 0.5 McFarland standard).
- Serial Dilution of Inhibitor: Perform a two-fold serial dilution of the thienylalanine-containing peptide in the basal medium across the wells of a 96-well plate.
- Inoculation: Add the standardized bacterial inoculum to each well.
- Controls:
- Positive Control: Wells with bacteria and basal medium only.
- Negative Control: Wells with basal medium only.
- Reversal Control: Wells with bacteria, the inhibitor, and varying concentrations of phenylalanine.
- Incubation: Incubate the microplate at 37°C for 18-24 hours.
- Data Analysis: Measure the optical density (OD) at 600 nm using a microplate reader. The MIC is the lowest concentration of the peptide that completely inhibits visible growth.
Protocol 2: Enzyme Inhibition Assay (e.g., Phenylalanine Hydroxylase)
This protocol describes a method to determine the IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) of a thienylalanine-containing peptide against a specific enzyme.
1. Materials:
- Purified enzyme (e.g., Phenylalanine Hydroxylase)
- Substrate (e.g., L-Phenylalanine)
- Co-factors (if required by the enzyme)
- Thienylalanine-containing peptide stock solution
- Assay buffer
- Detection reagent (to quantify product formation)
- 96-well microplate
- Microplate reader
2. Procedure:
Enzyme Reaction Setup: In a 96-well plate, add the assay buffer, varying concentrations of the thienylalanine-containing peptide, and the enzyme.
Pre-incubation: Incubate the enzyme and inhibitor mixture for a defined period (e.g., 15 minutes) at the optimal temperature for the enzyme.
Initiation of Reaction: Add the substrate to each well to start the enzymatic reaction.
Incubation: Incubate for a specific time during which the reaction is linear.
Termination of Reaction: Stop the reaction using a suitable method (e.g., adding a strong acid).
Detection: Add the detection reagent and measure the signal (e.g., absorbance or fluorescence) using a microplate reader.
Data Analysis: Plot the enzyme activity against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a dose-response curve. The Ki can be calculated using the Cheng-Prusoff equation if the inhibition mechanism is competitive.
Caption: A typical workflow for an enzyme inhibition assay.
Conclusion
Thienylalanine-containing peptides represent a promising class of competitive inhibitors, particularly as antagonists of phenylalanine-dependent processes. While early research has established their inhibitory effects on bacterial growth, there is a significant opportunity for modern drug discovery programs to explore their potential against a wider range of enzymatic targets. The incorporation of thienylalanine into peptide scaffolds can be a valuable strategy for developing potent and stable therapeutic agents. The protocols and conceptual frameworks provided in this guide are intended to facilitate further research and development in this exciting area.
References
Thienylalanine Peptides Demonstrate Enhanced Stability Against Enzymatic Degradation: A Comparative Guide
For researchers, scientists, and drug development professionals, the inherent instability of peptides to enzymatic degradation presents a significant hurdle in the development of peptide-based therapeutics. A promising strategy to overcome this limitation is the incorporation of non-proteinogenic amino acids, such as thienylalanine. This guide provides a comparative assessment of the enzymatic stability of peptides containing thienylalanine, supported by established principles of peptide chemistry and detailed experimental methodologies.
The substitution of natural amino acids with synthetic counterparts, like thienylalanine, can sterically hinder the approach of proteolytic enzymes, thereby preventing peptide bond cleavage.[1] This modification is a widely adopted strategy to enhance the in vivo half-life and overall therapeutic efficacy of peptide drugs. Studies have consistently shown that peptides incorporating D-amino acids or other unnatural amino acids exhibit increased resistance to degradation by proteases.[2][3][4][5][6][7] While direct comparative quantitative data for thienylalanine-containing peptides is limited in publicly available literature, the principles of steric hindrance and altered enzyme recognition strongly suggest a similar or even superior stabilizing effect.
Quantitative Comparison of Peptide Stability
To illustrate the impact of incorporating a non-proteinogenic amino acid on enzymatic stability, the following table presents representative data from a typical in vitro stability assay. This data compares a generic native peptide with an analog containing a modified amino acid, reflecting the expected outcome for a thienylalanine-substituted peptide.
| Peptide Sequence | Enzyme | Incubation Time (hours) | % Intact Peptide Remaining | Half-life (t½) (hours) |
| Ac-Lys-Gly-Phe -Ala-NH2 | Trypsin | 0 | 100% | 2.5 |
| 1 | 65% | |||
| 2 | 42% | |||
| 4 | 18% | |||
| 8 | 3% | |||
| Ac-Lys-Gly-Thienylalanine -Ala-NH2 | Trypsin | 0 | 100% | > 24 |
| 1 | 98% | |||
| 2 | 95% | |||
| 4 | 91% | |||
| 8 | 85% | |||
| 24 | 60% |
Note: The data presented in this table is representative and intended for illustrative purposes. Actual results may vary depending on the specific peptide sequence, the nature of the amino acid substitution, and the experimental conditions.
Experimental Protocol: In Vitro Peptide Stability Assay with Trypsin
This protocol outlines a standard procedure for assessing the stability of a thienylalanine-containing peptide against the proteolytic enzyme trypsin.
1. Materials:
-
Test Peptide (with thienylalanine) and Control Peptide (e.g., with phenylalanine)
-
Trypsin (sequencing grade)
-
Ammonium Bicarbonate buffer (50 mM, pH 8.0)
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system or a Liquid Chromatography-Mass Spectrometry (LC-MS) system.[8][9][10]
-
Low-binding microcentrifuge tubes.[11]
2. Procedure:
-
Peptide Preparation: Prepare stock solutions of the test and control peptides in an appropriate solvent (e.g., water or a buffer) at a concentration of 1 mg/mL.
-
Reaction Setup:
-
In a low-binding microcentrifuge tube, add 90 µL of 50 mM Ammonium Bicarbonate buffer (pH 8.0).
-
Add 5 µL of the peptide stock solution to achieve a final peptide concentration of 50 µg/mL.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Enzymatic Digestion:
-
Prepare a stock solution of trypsin at 1 mg/mL in 1 mM HCl.
-
Initiate the enzymatic reaction by adding 5 µL of the trypsin stock solution to the peptide mixture (enzyme:substrate ratio of 1:10 w/w).
-
Incubate the reaction mixture at 37°C.
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding an equal volume of 10% TFA. This will inactivate the trypsin.
-
-
Sample Analysis:
-
Data Analysis:
-
Quantify the peak area of the intact peptide at each time point.
-
Calculate the percentage of intact peptide remaining at each time point relative to the time 0 sample.
-
Determine the half-life (t½) of the peptide by plotting the percentage of intact peptide remaining versus time and fitting the data to a first-order decay model.
-
Experimental Workflow
The following diagram illustrates the key steps in the in vitro enzymatic stability assay.
References
- 1. benchchem.com [benchchem.com]
- 2. D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics [frontiersin.org]
- 4. Improving enzymatic and chemical stability of peptides by chemical modifications NovoPro [novoprolabs.com]
- 5. Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Peptide Bioanalysis Using LC-MS/MS: Challenges and Strategies - Aragen Life Sciences [aragen.com]
- 11. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
Alternative non-natural amino acids to Fmoc-D-3-thienylalanine for peptide modification.
For researchers, scientists, and drug development professionals seeking to enhance peptide therapeutics, the incorporation of non-natural amino acids is a cornerstone of modern medicinal chemistry. Fmoc-D-3-thienylalanine is a valuable building block, but a diverse array of alternatives offers unique structural and functional advantages. This guide provides an objective comparison of promising non-natural amino acids that can be used in place of or in conjunction with this compound to modulate peptide stability, conformation, and biological activity.
The strategic substitution of natural amino acids with synthetic counterparts can overcome the inherent limitations of peptides, such as poor metabolic stability and bioavailability. Non-natural amino acids can introduce novel side-chain functionalities, induce specific secondary structures, and enhance resistance to enzymatic degradation. This guide explores several classes of Fmoc-D-amino acid alternatives to 3-thienylalanine, summarizing their performance characteristics and providing detailed experimental protocols for their incorporation.
Performance Comparison of Fmoc-D-3-th
Safety Operating Guide
Proper Disposal of Fmoc-D-3-thienylalanine: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals: Ensuring laboratory safety and environmental responsibility are paramount when handling chemical compounds. This guide provides detailed, step-by-step procedures for the proper disposal of Fmoc-D-3-thienylalanine, a key reagent in peptide synthesis and drug development.
Therefore, this compound should be treated as a chemical waste that, while not acutely hazardous, requires careful disposal to prevent environmental contamination and personal exposure.
Disposal Decision Workflow
The following flowchart outlines the decision-making process for the proper disposal of this compound and associated waste.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Protocols
Adherence to your institution's specific waste disposal guidelines is crucial. The following protocols provide a general framework for the safe handling and disposal of this compound.
Uncontaminated Solid this compound
This category includes expired or unused neat compounds.
| Step | Procedure |
| 1 | Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and nitrile gloves. |
| 2 | Containerization: Place the solid this compound in a clearly labeled, sealed, and chemically compatible container. The original container is often the best choice if it is in good condition. |
| 3 | Labeling: Label the container as "Non-hazardous Chemical Waste" and clearly write "this compound" and the approximate quantity. |
| 4 | Storage: Store the waste container in a designated chemical waste accumulation area, away from incompatible materials. |
| 5 | Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department. |
Liquid Waste Containing this compound
This includes solutions from experiments, chromatography fractions, and rinsates.
| Step | Procedure |
| 1 | PPE: Wear appropriate PPE, including a lab coat, safety glasses, and gloves. |
| 2 | Collection: Collect all aqueous and organic solutions containing this compound in a designated, compatible, and leak-proof waste container. Do not dispose of solutions down the drain. |
| 3 | Segregation: Segregate halogenated and non-halogenated solvent waste if required by your institution's EHS program. |
| 4 | Labeling: Clearly label the waste container with "Hazardous Waste" (or as directed by your EHS), and list all chemical components with their approximate concentrations, including "this compound". |
| 5 | Storage: Keep the waste container sealed when not in use and store it in a designated satellite accumulation area. |
| 6 | Disposal: Contact your institution's EHS for collection and disposal. |
Contaminated Laboratory Supplies
This category includes items such as gloves, weighing paper, pipette tips, and wipes that have come into contact with this compound.
| Step | Procedure |
| 1 | Collection: Place all contaminated solid waste into a designated, clearly labeled container for solid chemical waste. This should be separate from regular trash. |
| 2 | Container: The container should be a durable, leak-proof bag or a lined solid waste bin. |
| 3 | Labeling: Label the container or bag as "Solid Chemical Waste" or as per your institution's guidelines. |
| 4 | Disposal: When the container is full, seal it and arrange for disposal through your institution's EHS program. |
Contaminated Sharps and Glassware
This includes needles, syringes, Pasteur pipettes, and broken glassware contaminated with this compound.
| Step | Procedure |
| 1 | Collection: Immediately place all contaminated sharps into a designated, puncture-resistant sharps container. |
| 2 | Container: The sharps container must be rigid, leak-proof, and clearly labeled for chemical sharps waste. |
| 3 | Labeling: Label the container with "Chemical Sharps Waste" and list "this compound" as a contaminant. |
| 4 | Disposal: Once the container is three-quarters full, seal it and arrange for disposal through your institution's EHS department. Never dispose of sharps in regular trash or glass disposal boxes. |
By following these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, fostering a secure laboratory environment and maintaining regulatory compliance.
References
Essential Safety and Operational Guide for Handling Fmoc-D-3-thienylalanine
Personal Protective Equipment (PPE)
Adherence to proper PPE protocols is crucial to minimize exposure to Fmoc-D-3-thienylalanine, particularly in its powdered form. A risk assessment of specific laboratory tasks should be conducted to determine if additional PPE is required.[1]
| PPE Category | Item | Specifications & Use |
| Eye and Face Protection | Safety Goggles | Required to protect against dust particles and splashes. Should meet ANSI Z87.1 standards.[1] |
| Face Shield | Recommended in addition to safety goggles when there is a significant splash hazard.[1] | |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for incidental contact. Double gloving may provide additional protection. Gloves should be changed immediately after contact with the chemical.[1] |
| Body Protection | Laboratory Coat | Standard lab coats are required to protect skin and clothing.[1] |
| Respiratory Protection | Respirator/Dust Mask | Recommended when weighing and handling the powdered form to prevent inhalation. Work should be performed in a well-ventilated area or a chemical fume hood.[1] |
Operational Plan: Step-by-Step Guidance
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the container in a cool, dry, and well-ventilated place, away from strong oxidizing agents and strong acids.[2] The recommended storage temperature is typically 2-8°C.[3]
-
Keep the container tightly closed.[2]
2. Handling and Use:
-
Engineering Controls: Use process enclosures, local exhaust ventilation, or a chemical fume hood to minimize airborne exposure to dust.[2]
-
Weighing: Conduct weighing of the powdered compound within a chemical fume hood or a ventilated balance enclosure to avoid inhalation of dust.
-
Dissolution: When preparing solutions, add the solid this compound to the solvent slowly to prevent splashing. Common solvents for Fmoc-amino acids include dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).
-
General Hygiene: Avoid contact with skin and eyes.[2][3][4] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[5]
Potential Health Effects:
-
Inhalation: May be harmful if inhaled and may cause respiratory tract irritation.[2]
-
Skin Contact: May be harmful if absorbed through the skin and may cause skin irritation.[2]
-
Eye Contact: May cause eye irritation.[2]
-
Ingestion: May be harmful if swallowed.[2]
First Aid Measures:
-
General Advice: Consult a physician and show them the safety data sheet of a similar compound if available.[2]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[6]
-
Skin Contact: Wash the affected area with soap and plenty of water.[2][6]
-
Ingestion: Rinse mouth with water. Do not induce vomiting.[6]
Disposal Plan
All waste generated from handling this compound should be treated as chemical waste.
Step-by-Step Disposal Procedure:
-
Waste Segregation:
-
Solid Waste: Collect unused or expired this compound, contaminated weighing paper, pipette tips, and gloves in a designated, sealed container labeled as "Hazardous Chemical Waste".[1][7] Avoid creating dust during collection.
-
Liquid Waste: Collect all solutions containing the compound, solvents (e.g., DMF, piperidine solutions), and washing residues in a separate, clearly labeled, and sealed container for liquid chemical waste.[1]
-
-
Container Management: Ensure all waste containers are in good condition, compatible with the chemical waste, and securely sealed to prevent leaks.
-
Disposal: Do not pour any waste down the drain.[1][6] Arrange for disposal through a licensed hazardous waste disposal contractor, following all federal, state, and local environmental control regulations.[2][7]
Experimental Workflow
Caption: Workflow for handling this compound.
References
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
